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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester: A Comprehensive Technical Guide

Executive Summary Boronic acid pinacol esters are indispensable building blocks in modern drug discovery, primarily serving as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions[1]. The synthesis of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boronic acid pinacol esters are indispensable building blocks in modern drug discovery, primarily serving as versatile coupling partners in Suzuki-Miyaura cross-coupling reactions[1]. The synthesis of highly functionalized heteroaryl boronic esters, specifically 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester , presents unique regiochemical and electronic challenges. This technical whitepaper outlines a self-validating, causally driven protocol for the synthesis of this critical intermediate, engineered for researchers and drug development professionals.

Retrosynthetic Strategy and Regiocontrol Rationale

The target molecule features a pyrazole core substituted at the 1, 4, and 5 positions. Direct nitration of 1-methylpyrazole predominantly yields the 4-nitro isomer due to the inherent electron density distribution of the pyrazole ring[2]. Therefore, an alternative bottom-up strategy is required to access the 5-nitro substitution pattern.

The optimal synthetic route involves three distinct transformations:

  • Regioselective N-Alkylation: N-methylation of 3(5)-nitropyrazole yields a separable mixture of 1-methyl-3-nitro and 1-methyl-5-nitropyrazole[3].

  • Electrophilic Aromatic Substitution: Bromination at the C4 position generates the critical precursor, 4-bromo-1-methyl-5-nitropyrazole[4].

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of the C4-bromide installs the pinacolborane (Bpin) moiety[5].

SyntheticWorkflow A 3(5)-Nitropyrazole B 1-Methyl-5-nitropyrazole A->B MeI, K2CO3 DMF, 80°C (Isomer Separation) C 4-Bromo-1-methyl- 5-nitropyrazole B->C Br2, FeBr3 or NBS, DMF Electrophilic Sub. D 1-Methyl-5-nitropyrazole- 4-boronic acid pinacol ester C->D B2pin2, Pd(dppf)Cl2 KOAc, 1,4-Dioxane Miyaura Borylation

Figure 1: Three-step synthetic workflow for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Detailed Experimental Methodologies

Protocol A: Synthesis and Isolation of 1-Methyl-5-nitropyrazole

Causality & Mechanism: N-alkylation of 3(5)-nitropyrazole with methyl iodide (MeI) under basic conditions proceeds via an SN2 mechanism. Because the starting material exists as a pair of tautomers, methylation yields both 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole[6]. Thermodynamic control and steric hindrance dictate the isomer ratio, which must be carefully separated.

Step-by-Step Workflow:

  • Dissolve 3(5)-nitropyrazole (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Add anhydrous K2CO3 (1.5 equiv) and stir at room temperature for 15 minutes to deprotonate the pyrazole.

  • Dropwise add methyl iodide (1.2 equiv) while maintaining the temperature below 30 °C to prevent over-alkylation.

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Quench with distilled water and extract with ethyl acetate (3x).

  • Separation: The 1,3- and 1,5-isomers are separated via silica gel column chromatography (hexane/EtOAc gradient) to isolate pure 1-methyl-5-nitropyrazole[6].

Self-Validation & QC: 1H NMR analysis of the isolated product will show two distinct pyrazole protons for the 1,5-isomer. The N-methyl peak will exhibit a distinct chemical shift compared to the 1,3-isomer due to the anisotropic effect of the adjacent nitro group.

Protocol B: Electrophilic Bromination to 4-Bromo-1-methyl-5-nitropyrazole

Causality & Mechanism: The C4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution[7]. Despite the strong electron-withdrawing nature of the C5-nitro group, bromination at C4 proceeds smoothly using standard electrophilic sources.

Step-by-Step Workflow:

  • Dissolve 1-methyl-5-nitropyrazole (1.0 equiv) in concentrated sulfuric acid or DMF.

  • Add N-bromosuccinimide (NBS) (1.1 equiv) in small portions to control the exotherm. Alternatively, Br2 with a catalytic amount of FeBr3 can be utilized[8].

  • Heat the mixture to 60 °C and monitor via TLC/LCMS until complete consumption of the starting material.

  • Pour the mixture over crushed ice. The resulting precipitate is 4-bromo-1-methyl-5-nitropyrazole, which is filtered, washed with cold water, and dried under vacuum[4].

Self-Validation & QC: GC-MS or LC-MS will show a characteristic 1:1 isotopic pattern at m/z 205 and 207, confirming the incorporation of one bromine atom. The disappearance of the C4 proton in the 1H NMR spectrum definitively validates the regioselectivity.

Protocol C: Palladium-Catalyzed Miyaura Borylation

Causality & Mechanism: The conversion of the heteroaryl bromide to the corresponding boronic acid pinacol ester is achieved via palladium-catalyzed Miyaura borylation[9]. A critical parameter is the choice of base: potassium acetate (KOAc) is employed because it is a weak base. Stronger bases (like K2CO3 or NaOH) would activate the newly formed boronic ester toward a secondary Suzuki-Miyaura homocoupling, forming an unwanted biaryl pseudo-dimer[5].

Step-by-Step Workflow:

  • In an oven-dried Schlenk flask, combine 4-bromo-1-methyl-5-nitropyrazole (1.0 equiv), bis(pinacolato)diboron (B2pin2) (1.2 equiv), and anhydrous KOAc (3.0 equiv)[5].

  • Add Pd(dppf)Cl2 (0.05 equiv) as the catalyst.

  • Evacuate and backfill the flask with nitrogen three times to ensure a strictly inert atmosphere.

  • Inject anhydrous, degassed 1,4-dioxane (0.2 M) and heat the mixture to 90 °C for 12 hours[9].

  • Filter the cooled mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography to yield the target ester.

Self-Validation & QC: 11B NMR will show a characteristic singlet around 30 ppm, confirming the presence of the pinacol ester. 1H NMR will reveal a large, diagnostic singlet (12H) at ~1.3 ppm corresponding to the pinacol methyl groups.

MiyauraCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Ar-Br Oxidative Addition TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + KOAc, + B2pin2 - KBr, - AcO-Bpin Transmetalation TransMet->Pd0 Reductive Elimination Product Target Boronic Pinacol Ester TransMet->Product Product Release

Figure 2: Catalytic cycle of the Miyaura borylation highlighting the critical role of KOAc.

Quantitative Data & Reaction Optimization

The efficiency of the final borylation step is highly dependent on the catalytic system and base utilized. Table 1 summarizes the optimization parameters for the Miyaura borylation step, demonstrating why the Pd(dppf)Cl2/KOAc system is superior.

Table 1: Optimization of Miyaura Borylation Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4K2CO3DMF100<20%High homocoupling byproduct due to strong base
Pd(dppf)Cl2 KOAc 1,4-Dioxane 90 85% Clean conversion, minimal dimer formation
Pd2(dba)3 / XPhosKOAcMeCN8088%Faster reaction time (2 h), higher catalyst cost

Table 2: Physicochemical Properties of Intermediates

CompoundCAS NumberMolecular WeightKey Structural Feature
1-Methyl-5-nitropyrazoleN/A127.10 g/mol Nitro group at C5
4-Bromo-1-methyl-5-nitropyrazole89607-11-4206.00 g/mol Bromine at C4
Target Boronic Pinacol EsterN/A253.06 g/mol Bpin at C4

References

  • Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity Source: PMC / NIH URL:[Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS Source: NDL URL:[Link]

  • The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles Source: ResearchGate URL:[Link]

  • Sequential Functionalization of Pyrazole 1-Oxides via Regioselective Metalation Source: ResearchGate URL:[Link]

  • Synthesis of Biheteroaryls by Pd-Catalyzed Homocoupling of Heteroaryl Bromides Source: ACS Publications URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: Medium URL:[Link]

Sources

Exploratory

Foreword: The Strategic Value of Nitropyrazole Boronates in Modern Drug Discovery

An In-Depth Technical Guide to the Preparation of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester In the landscape of contemporary medicinal chemistry, pyrazole boronic acids and their ester derivatives have become...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preparation of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

In the landscape of contemporary medicinal chemistry, pyrazole boronic acids and their ester derivatives have become indispensable building blocks. The pyrazole scaffold is a privileged structure, present in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and its capacity to engage in potent hydrogen-bonding interactions with biological targets.[1] When functionalized with a boronic ester, the pyrazole ring transforms into a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1]

This guide focuses on the synthesis of a particularly valuable derivative: 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester . The presence of the nitro group at the C5 position is not a passive feature; its strong electron-withdrawing nature fundamentally alters the electronic character of the pyrazole ring. This electronic effect acidifies the proton at the C4 position, making it a prime target for regioselective C-H activation—a modern, atom-economical approach to functionalization.[2][3] This targeted activation provides a direct and elegant pathway to the desired boronic ester, a key intermediate for synthesizing novel kinase inhibitors and other biologically active compounds.[4][5]

This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and the underlying chemical principles governing the preparation of this critical reagent.

Part 1: A Dichotomy of Synthetic Strategy—Direct C-H Activation vs. Classical Cross-Coupling

The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester can be approached via two principal strategic pathways. The choice between them hinges on factors such as starting material availability, desired atom economy, and process scalability.

  • Iridium-Catalyzed C-H Borylation: This is the more modern and atom-economical strategy. It leverages a transition-metal catalyst to directly replace a carbon-hydrogen bond with a carbon-boron bond.[1][6] For our target molecule, the powerful electron-withdrawing effect of the C5-nitro group makes the C4-H bond the most sterically accessible and electronically favorable site for borylation, ensuring high regioselectivity.[2][7]

  • Palladium-Catalyzed Miyaura Borylation: This classical and highly robust method involves the cross-coupling of a halogenated pyrazole (e.g., 4-bromo-1-methyl-5-nitropyrazole) with a diboron reagent.[1] While this approach requires the pre-installation of a halogen handle, it is often highly reliable and predictable, utilizing a well-understood catalytic cycle.

Below is a depiction of these competing synthetic pathways.

cluster_0 Synthetic Strategies SM1 1-Methyl-5-nitropyrazole MethodA Method A: Ir-Catalyzed C-H Borylation (High Atom Economy) SM1->MethodA SM2 4-Bromo-1-methyl-5-nitropyrazole MethodB Method B: Pd-Catalyzed Miyaura Borylation (Classical & Robust) SM2->MethodB Reagent Bis(pinacolato)diboron (B₂pin₂) Reagent->MethodA Reagent->MethodB Product 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester MethodA->Product MethodB->Product

Caption: Competing pathways for the synthesis of the target boronic ester.

Part 2: Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for the two primary synthetic methods. The procedures are designed as self-validating systems, with integrated checkpoints for reaction monitoring and clear guidelines for purification and characterization.

Method A: Iridium-Catalyzed C-H Borylation

This approach is favored for its efficiency and directness, avoiding the need for a pre-halogenated starting material. The regioselectivity is electronically directed by the C5-nitro group.

Experimental Protocol

  • Vessel Preparation: To an oven-dried Schlenk flask, add 1-methyl-5-nitropyrazole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., cyclohexane or THF, ~0.1 M concentration) via syringe. Follow with the addition of the iridium catalyst, [Ir(cod)OMe]₂ (0.015 equiv.).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting pyrazole is complete (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product Handling: Combine the product-containing fractions and concentrate under reduced pressure. The resulting solid should be stored under an inert atmosphere, as boronic esters can be susceptible to hydrolysis.[8]

Causality and Trustworthiness:

  • Why [Ir(cod)OMe]₂ and dtbpy? This catalytic system is a standard for C-H borylation.[6] The iridium center is the active component for C-H activation, while the dtbpy ligand stabilizes the catalyst and modulates its reactivity.

  • Why an inert atmosphere? The catalytic cycle involves air- and moisture-sensitive organometallic intermediates. Oxygen can deactivate the catalyst, and water can hydrolyze the diboron reagent and the final product.

  • Self-Validation: The reaction is monitored to completion, ensuring full conversion of the starting material. The subsequent chromatographic purification isolates the target compound from unreacted B₂pin₂ and catalytic residues, and its identity and purity are confirmed by spectroscopic analysis.

Method B: Palladium-Catalyzed Miyaura Borylation

This method is an excellent alternative, particularly if the corresponding 4-bromo-1-methyl-5-nitropyrazole is readily available. It is a robust and well-established transformation in organic synthesis.[1]

Experimental Protocol

  • Vessel Preparation: To a round-bottom flask, add 4-bromo-1-methyl-5-nitropyrazole (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv.), and a base such as potassium acetate (KOAc, 3.0 equiv.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv.), followed by an anhydrous solvent like dioxane or DMF.

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • In-Process Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.[1]

Causality and Trustworthiness:

  • Why Pd(dppf)Cl₂ and KOAc? This is a common and effective catalyst/base system for Miyaura borylation. The dppf ligand provides stability and promotes the desired catalytic activity. The weak base (KOAc) is crucial for the transmetalation step of the catalytic cycle without promoting significant side reactions.

  • Why de-gas the mixture? To remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Self-Validation: As with Method A, monitoring the reaction to completion and purifying the product via chromatography ensures the isolation of a high-purity compound. Characterization confirms its structure.

Part 3: Data Summary and Workflow Visualization

Comparative Synthesis Data
ParameterMethod A: Iridium-Catalyzed C-H BorylationMethod B: Palladium-Catalyzed Miyaura Borylation
Starting Material 1-Methyl-5-nitropyrazole4-Bromo-1-methyl-5-nitropyrazole
Key Reagent Bis(pinacolato)diboronBis(pinacolato)diboron
Catalyst [Ir(cod)OMe]₂Pd(dppf)Cl₂
Ligand / Base 4,4'-di-tert-butyl-2,2'-bipyridine (Ligand)Potassium Acetate (Base)
Typical Solvent Cyclohexane / THFDioxane / DMF
Temperature 80 - 100 °C80 - 100 °C
Key Advantage High Atom Economy, Direct FunctionalizationHigh Reliability, Well-Established
Characterization Data (Expected)
  • Appearance: White to off-white solid.[4]

  • ¹H NMR (400 MHz, CDCl₃) δ: ~8.1-8.3 (s, 1H, pyrazole C4-H is absent), ~4.2 (s, 3H, N-CH₃), ~1.35 (s, 12H, pinacol methyls).

  • ¹³C NMR (100 MHz, CDCl₃) δ: ~145 (C-NO₂), ~140 (C-H), ~85 (pinacol quaternary C), ~40 (N-CH₃), ~25 (pinacol CH₃). The C-B signal is often broad or not observed.

  • Mass Spec (ESI+): Calculated for C₁₀H₁₈BN₂O₄ [M+H]⁺.

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis.

cluster_A Pathway A: C-H Borylation cluster_B Pathway B: Miyaura Borylation Start Objective: Synthesize 1-Methyl-5-nitropyrazole- 4-boronic acid pinacol ester Decision Evaluate Starting Material Availability & Process Goals Start->Decision SM_A Start with: 1-Methyl-5-nitropyrazole Decision->SM_A Atom Economy is Priority SM_B Start with: 4-Bromo-1-methyl-5-nitropyrazole Decision->SM_B Robustness & Substrate on Hand Step_A React with B₂pin₂ [Ir(cod)OMe]₂ / dtbpy SM_A->Step_A Purify Work-up & Column Chromatography Step_A->Purify Step_B React with B₂pin₂ Pd(dppf)Cl₂ / KOAc SM_B->Step_B Step_B->Purify Characterize Characterization (NMR, LC-MS) Purify->Characterize Product Final Product (Purity >98%) Characterize->Product

Caption: Decision workflow for the synthesis of the target boronic ester.

References

  • A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters. Benchchem.
  • The Crucial Role of Pyrazole-4-Boronic Acid Pinacol Ester in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group.
  • Regioselective and guided C-H activ
  • Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer. PMC.
  • Borylation of pyrazole and its derivatives.
  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Abstract 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a valuable reagent in modern medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a valuable reagent in modern medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-methyl-5-nitropyrazole moiety. The successful application of this and similar complex boronic esters is critically dependent on their purity and stability. However, the molecule's unique combination of a hydrolytically sensitive boronic ester, an electron-deficient nitropyrazole core, and potential thermal liabilities presents significant challenges for its storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this reagent, details its primary degradation pathways, and offers field-proven protocols for its proper storage, handling, and stability assessment. By understanding the causality behind these best practices, researchers can ensure the integrity of the reagent, leading to more reliable and reproducible experimental outcomes.

Introduction: A Molecule of Three Parts

The utility of any chemical reagent is intrinsically linked to its stability. For 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, its reactivity in desired synthetic transformations is a direct consequence of the same structural features that define its vulnerabilities. A holistic understanding requires analyzing the molecule as a composite of three key functional domains: the boronic acid pinacol ester, the pyrazole ring, and the nitro group.

  • The Boronic Acid Pinacol Ester: This functional group is the workhorse of Suzuki-Miyaura coupling. Pinacol esters are generally favored over their corresponding free boronic acids because they are more stable, often crystalline solids, and less prone to dehydration-driven self-condensation into boroxines.[1][2][3] However, their stability is a double-edged sword; the B-O bonds are susceptible to cleavage, particularly by water.

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a common scaffold in pharmacologically active compounds. Its specific electronic properties influence the reactivity of the attached boronic ester and nitro group.

  • The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic character of the pyrazole ring. This electronic influence is key to its synthetic utility but also introduces potential thermal and photochemical instability, a characteristic well-documented in the field of energetic materials.[4][5]

This guide will deconstruct the stability profile of the title compound by examining each of these features and their interplay.

Chemical Stability and Principal Degradation Pathways

The long-term integrity of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is threatened by several chemical processes. Understanding these pathways is essential for designing effective storage and handling strategies.

The Achille's Heel: Hydrolysis of the Pinacol Ester

The most common and rapid degradation pathway for this class of compounds is hydrolysis.[1] The presence of even trace amounts of water can lead to the cleavage of the pinacol ester, yielding 1-methyl-5-nitropyrazole-4-boronic acid and pinacol.

Mechanism: This reaction can be catalyzed by both acidic and basic conditions.[1] The uncatalyzed reaction with neutral water is typically slow but non-negligible over long-term storage. The consequence of hydrolysis is a direct reduction in the active reagent concentration, leading to lower yields and stoichiometric inaccuracies in subsequent reactions.

Consequential Degradation: Boroxine Formation: The free boronic acid generated from hydrolysis is itself susceptible to degradation. Under anhydrous or dehydrating conditions, three molecules of the boronic acid can condense to form a stable, six-membered cyclic anhydride known as a boroxine.[1] While this process is often reversible, the formation of boroxines can complicate reaction kinetics and product purification.

G cluster_boroxine Self-Condensation reagent 1-Methyl-5-nitropyrazole-4- boronic acid pinacol ester hydrolysis_product 1-Methyl-5-nitropyrazole-4- boronic acid reagent->hydrolysis_product Hydrolysis water H₂O water->reagent acid_base Acid / Base (Catalyst) acid_base->water pinacol Pinacol boroxine Cyclic Trimer (Boroxine) dehydration - 3 H₂O three_ba 3x Boronic Acid dehydration->three_ba three_ba->boroxine

Primary degradation pathways for the boronic ester moiety.
The Nitropyrazole Core: Latent Instabilities

While not classified as an energetic material for synthetic purposes, the nitropyrazole core possesses degradation pathways that can occur under forcing conditions such as high heat or prolonged exposure to high-energy light. These pathways are generally much slower than hydrolysis under typical laboratory conditions but are important to consider for long-term stability and bulk handling.

  • Thermal Decomposition: Studies on energetic nitropyrazoles show that thermal decomposition can be initiated by the homolytic cleavage of the C-NO2 bond, releasing a nitrogen dioxide radical (•NO2).[5] Another potential pathway involves the intramolecular oxidation of an adjacent carbon atom by the nitro group.[4][6] These radical processes can initiate complex decomposition cascades.

  • Photochemical Sensitivity: Aromatic nitro compounds are often photochemically active. While specific data for this compound is scarce, it is prudent to assume potential sensitivity to UV light, which could trigger similar degradation pathways as thermal stress.

Incompatibilities

Based on the reactivity of its constituent parts, 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester should be considered incompatible with the following:

  • Water and Protic Solvents: Cause hydrolysis and transesterification.[1]

  • Strong Oxidizing Agents: Can react with the pyrazole ring and potentially the boronic ester.

  • Strong Reducing Agents: May reduce the nitro group.

  • Strong Acids and Bases: Catalyze the rapid hydrolysis of the pinacol ester.[1]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a stringent set of storage and handling protocols must be implemented. The overarching principle is the rigorous exclusion of atmospheric moisture and oxygen.

Storage Conditions

The integrity of the solid reagent is best maintained by addressing sensitivity to moisture, air, heat, and light simultaneously.

ParameterRecommendationRationale
Temperature -20°C or lower Minimizes the rate of all potential degradation pathways, including slow hydrolysis and thermal decomposition.[1][7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric moisture and oxygen, which is the primary defense against hydrolysis.[1][8]
Container Tightly-sealed, amber glass vial Prevents moisture ingress and protects the compound from light, which could induce photochemical degradation.[7]
Location Dry, well-ventilated area Standard good laboratory practice for chemical storage.[9]
Protocol for Handling the Solid Reagent

Handling should always occur under an inert atmosphere to prevent exposure to air and moisture. This is best accomplished in a glove box or by using Schlenk techniques.

G cluster_prep Preparation cluster_weighing Weighing & Dispensing cluster_final Final Steps start Start freezer Remove reagent from -20°C storage start->freezer desiccator Allow to equilibrate to RT in desiccator freezer->desiccator glovebox Transfer to inert atmosphere (Glove Box) desiccator->glovebox uncap Uncap reagent bottle glovebox->uncap weigh Weigh desired amount into tared vial uncap->weigh recap Tightly reseal parent bottle weigh->recap dissolve Dissolve aliquot in anhydrous solvent recap->dissolve store_parent Return parent bottle to -20°C storage recap->store_parent end Proceed with reaction dissolve->end

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Foreword: Navigating the Critical Path of Drug Discovery with Foundational Physicochemical Data In the landscape of modern medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Critical Path of Drug Discovery with Foundational Physicochemical Data

In the landscape of modern medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is paved with critical data points. Among the most fundamental of these is solubility. For researchers and drug development professionals, understanding the solubility of a compound like 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is not merely an academic exercise; it is a crucial determinant of its downstream applicability and potential for success. This boronic acid pinacol ester, a key building block in synthetic chemistry, particularly for creating complex molecules through cross-coupling reactions, presents unique challenges and opportunities.[1][2] The presence of a polar nitro group and a lipophilic pinacol ester moiety creates a nuanced solubility profile that demands careful characterization.

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. While specific, publicly available solubility data for this exact nitrated pyrazole is limited, this guide will equip you with the foundational knowledge and detailed protocols to generate this critical data in your own laboratory settings. We will delve into the theoretical underpinnings of solubility for this class of compounds, provide step-by-step experimental methodologies, and offer expert insights into the interpretation of your results.

Physicochemical Profile and Predicted Solubility Behavior

1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a solid crystalline substance at room temperature. Its molecular structure, featuring a pyrazole ring, a methyl group, a nitro group, and a boronic acid pinacol ester, dictates its interactions with various solvents. The pyrazole ring itself is a heterocyclic aromatic amine, contributing to some degree of polarity. The nitro group is a strong electron-withdrawing group, significantly increasing the polarity of the molecule. Conversely, the pinacol ester group is bulky and non-polar, contributing to its lipophilicity.

This structural dichotomy suggests that the solubility of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester will be highly dependent on the solvent system employed. While related compounds like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester are reported to be slightly soluble in chloroform and methanol, and very slightly soluble in water, the introduction of the nitro group is expected to alter this profile.[3] Generally, pinacol boronate esters show better solubility in organic solvents compared to their corresponding boronic acids.[4][5]

Table 1: Predicted Qualitative Solubility of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like DMSO and DMF are excellent hydrogen bond acceptors and can effectively solvate the polar nitro-pyrazole core.
Polar Protic Moderate to LowSolvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, but the bulky, non-polar pinacol group may limit solubility.
Non-Polar LowSolvents like hexanes and toluene are unlikely to effectively solvate the polar regions of the molecule.
Aqueous Very LowThe overall lipophilicity of the molecule, dominated by the pinacol ester, will likely result in poor water solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining the thermodynamic solubility of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester in various solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Reagents
  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (crystalline solid)

  • Selected solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Phosphate Buffered Saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., the mobile phase for HPLC analysis).

  • Quantitative Analysis by HPLC:

    • Analyze the calibration standards and the diluted supernatant samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted supernatant samples from the calibration curve.

    • Calculate the solubility of the compound in each solvent by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal Serial Dilution hplc_cal Analyze Calibration Standards prep_cal->hplc_cal Inject add_solid Add Excess Solid to Solvent shake Equilibrate on Shaker add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant hplc_sample Analyze Supernatant Samples supernatant->hplc_sample Inject plot_cal Construct Calibration Curve hplc_cal->plot_cal hplc_sample->plot_cal calc_sol Calculate Solubility plot_cal->calc_sol

Caption: Workflow for solubility determination.

In Vitro Solubility for Biological Assays

For drug discovery applications, understanding the solubility in aqueous-based systems with co-solvents is paramount. A common solvent for initial in vitro screening is Dimethyl Sulfoxide (DMSO).

Protocol for Determining Solubility in DMSO and Aqueous Buffers

This protocol is adapted from common practices in the pharmaceutical industry.[6]

  • Preparation of High-Concentration DMSO Stock:

    • Prepare a high-concentration stock solution of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester in 100% DMSO (e.g., 100 mg/mL).[6] The use of sonication may be necessary to aid dissolution.[6]

  • Solubility in Aqueous Buffer with Co-solvent:

    • Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve a final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%) to avoid artifacts in biological assays.

    • Visually inspect for any precipitation immediately and after a period of incubation (e.g., 2 hours) at room temperature.

Diagram of Co-Solvent Solubility Assessment

G start High-Concentration DMSO Stock add_buffer Add to Aqueous Buffer (e.g., PBS pH 7.4) start->add_buffer observe_initial Immediate Visual Inspection for Precipitation add_buffer->observe_initial incubate Incubate at Room Temperature (e.g., 2 hours) observe_initial->incubate observe_final Final Visual Inspection for Precipitation incubate->observe_final result Solubility Assessment observe_final->result

Caption: Co-solvent solubility assessment workflow.

Conclusion and Future Directions

The solubility of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a critical parameter that influences its utility in both chemical synthesis and drug discovery. This guide has provided a comprehensive framework for the systematic determination of its solubility profile. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the necessary data to make informed decisions in their projects. The methodologies described herein are robust and can be adapted to a wide range of similar compounds, ensuring the generation of high-quality, reliable data. As this molecule and its derivatives continue to be explored for their potential applications, a thorough understanding of their physicochemical properties will remain a cornerstone of successful research and development.

References

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]

  • PubChem. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 875-886. [Link]

  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Boron Molecular. 1-Methyl-1H-pyrazole-5-boronic acid, pinacol ester. [Link]

  • Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

Sources

Foundational

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Abstract This technical guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed walkthrough of the underlying principles, experimental design, and data interpretation, grounded in established scientific literature. We will explore the causal relationships between the molecule's unique structure—featuring a substituted pyrazole core—and its resulting NMR spectrum. The guide includes a field-proven experimental protocol, a thorough analysis of the expected spectral features, and a discussion of the key structural determinants influencing the chemical shifts and signal multiplicities.

Introduction: The Structural Significance of a Multifunctional Heterocycle

1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure combines several key functional groups:

  • A pyrazole ring , a common scaffold in pharmaceuticals.

  • An N-methyl group , which can influence solubility and metabolic stability.

  • A strongly electron-withdrawing nitro group (-NO2), which profoundly impacts the electronic environment of the aromatic ring.

  • A boronic acid pinacol ester , a versatile functional group primarily used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Accurate structural confirmation is paramount for any downstream application, from chemical reaction to biological assay. ¹H NMR spectroscopy is the primary and most accessible method for confirming the identity and purity of such organic molecules. This guide will elucidate the process of acquiring and interpreting a high-quality ¹H NMR spectrum for this specific compound.

Predicted ¹H NMR Spectral Data

The unique electronic environment created by the substituents on the pyrazole ring allows for a clear and predictable ¹H NMR spectrum. The molecule has three distinct proton environments, leading to three primary signals.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Key Influences
Pyrazole C3-H ~8.0 - 8.5Singlet (s)1HThis proton is directly attached to the pyrazole ring. Its chemical shift is significantly influenced by the powerful electron-withdrawing effect of the adjacent nitro group at the C5 position, causing a substantial downfield shift.[1][2] The absence of adjacent protons results in a singlet.
N-CH₃ ~3.9 - 4.1Singlet (s)3HThe methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. Its chemical shift is typical for N-methyl groups on such heterocycles.[3] It appears as a singlet as there are no neighboring protons to couple with.
Pinacol -C(CH₃)₂~1.3Singlet (s)12HThe four equivalent methyl groups of the pinacol ester moiety are shielded and appear far upfield. This signal is a characteristic singlet for the pinacol protecting group on a boronic ester.[4][5]

Experimental Protocol: Acquiring a High-Resolution Spectrum

The following protocol outlines a self-validating system for preparing and analyzing the title compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following workflow is designed to minimize artifacts and produce sharp, well-resolved peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-15 mg) B 2. Select Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Dissolve in Vial (~0.6-0.7 mL) B->C D 4. Filter Solution (Pipette with glass wool) C->D E 5. Transfer to NMR Tube D->E F 6. Add Internal Standard (Optional, e.g., TMS) E->F G 7. Cap and Label Tube F->G H 8. Insert Sample into Spectrometer I 9. Lock, Tune, and Shim H->I J 10. Acquire ¹H Spectrum I->J

Caption: Logical workflow for interpreting the ¹H NMR spectrum of the target compound.

Trustworthiness & Self-Validation

The protocol described is designed to be self-validating. The expected spectrum is highly characteristic:

  • Three Singlets : The absence of any splitting patterns simplifies the spectrum and points to a structure where no protons are on adjacent carbons.

  • Distinct Integration Ratios : The 1:3:12 ratio of the integrated signal areas is a definitive fingerprint of the molecule, confirming the relative number of protons in each unique environment.

  • Characteristic Chemical Shifts : The presence of a signal far downfield (>8.0 ppm) and another far upfield (~1.3 ppm) strongly supports the proposed structure containing both a nitro-substituted pyrazole and a pinacol ester.

Any significant deviation from this pattern—such as the appearance of extra signals, different integration ratios, or unexpected splitting—would immediately indicate the presence of impurities, residual solvent, or an incorrect structure, prompting further investigation.

References

  • University of Rochester. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.
  • Alcorta, A., Claramunt, R. M., Elguero, J., & Alkorta, I. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from a University of Calgary chemistry resource.
  • Zhang, J., et al. (2021). Energetic Tricyclic Polynitropyrazole and Its Salts: Proton-Locking Effect of Guanidium Cations. Inorganic Chemistry, 60(12), 8339–8345.
  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • Marae, I. S., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(1), 123.
  • PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACS Publications. (2019, February 12). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles | Organic Letters. Retrieved from [Link]

  • ACS Publications. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 24). How far does an electron withdrawing group reach with respect to affecting proton NMR peaks?. Retrieved from [Link]

  • YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical shifts. Retrieved from a PDF document on NMR chemical shifts.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d....
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • MedChemExpress. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-COA-1114788.
  • SpectraBase. (n.d.). 4-Bromopyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

13C NMR Data Analysis and Structural Elucidation of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized pyrazoles serve as critical building blocks for kinase inhibitors and other targeted therapeutics. 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a synthetically valuable, yet analytically complex, intermediate used extensively in Suzuki-Miyaura cross-coupling reactions.

Accurate structural elucidation of this compound via 13 C Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating three competing electronic phenomena: the strong electron-withdrawing nature of the nitro group, the quadrupolar relaxation of the boron atom, and the inherent ring current of the pyrazole core. This guide provides a definitive framework for assigning the 13 C NMR spectrum of this compound, grounded in mechanistic causality and validated through a self-correcting 2D NMR protocol.

Mechanistic Causality of 13 C NMR Chemical Shifts

To accurately assign the 13 C NMR spectrum, one must understand the underlying electronic effects dictating the chemical environment of each carbon atom. The pyrazole ring in this specific molecule is heavily perturbed by its substituents.

  • The Nitro Group (-NO 2​ ) at C5: The nitro group exerts profound inductive (-I) and resonance (-M) electron-withdrawing effects. By pulling electron density away from the C5 position, it severely deshields this carbon, pushing its resonance significantly downfield compared to an unsubstituted pyrazole[1].

  • The Boronic Acid Pinacol Ester (Bpin) at C4: Boron-11 is a quadrupolar nucleus (spin I=3/2 ). The rapid quadrupolar relaxation of the boron atom partially decouples it from the directly attached C4 carbon. As a result, the C4 resonance is typically observed as a highly broadened, sometimes low-intensity peak[2]. Novice analysts often mistake this broadening for poor signal-to-noise or a missing carbon.

  • The N-Methyl Group at N1: The methyl group provides a mild electron-donating inductive effect (+I) but primarily serves as a steric anchor. Its proximity to the highly polar C5-NO 2​ group causes a slight downfield shift of the N-CH 3​ carbon relative to standard N-methyl pyrazoles[3].

Electronic_Effects N Nitro Group (C5) Strong EWG (-I, -M) C5 C5 Shift: Highly Deshielded (~148-152 ppm) N->C5 B Bpin Group (C4) Quadrupolar 11B C4 C4 Shift: Broadened (~108-112 ppm) B->C4 M N-Methyl (N1) Steric & +I Effect M->C5 C3 C3 Shift: Mildly Deshielded (~140-143 ppm) M->C3

Caption: Electronic substituent effects dictating 13C NMR chemical shifts in the pyrazole core.

Quantitative Data: Expected 13 C NMR Assignments

Based on the electronic principles outlined above and authoritative reference data for related pyrazole-4-boronic esters[2][3] and nitropyrazoles[1], the expected 13 C NMR data (acquired in CDCl 3​ or DMSO- d6​ ) is summarized below.

Carbon PositionExpected Chemical Shift (ppm)Multiplicity / Line ShapeAssignment / Electronic Rationale
C5 (C-NO 2​ ) 148.0 – 152.0Sharp singlet (Cq)Highly deshielded by the strongly electron-withdrawing nitro group (-I, -M effects).
C3 (CH) 140.0 – 143.0Sharp singlet (CH)Deshielded by adjacent N2 and general pyrazole ring current.
C4 (C-Bpin) 108.0 – 112.0Broad singlet (Cq)Quadrupolar relaxation from 11 B ( I=3/2 ) causes significant line broadening.
Bpin C-O (x2) 83.5 – 85.0Sharp singlet (Cq)Deshielded by the highly electronegative oxygen atoms in the dioxaborolane ring.
N-CH 3​ 40.0 – 42.0Sharp singlet (CH 3​ )Shifted slightly downfield relative to standard N-Me due to the adjacent C5-NO 2​ group.
Bpin CH 3​ (x4) 24.5 – 25.5Sharp singlet (CH 3​ )Typical aliphatic resonance for the pinacol methyl groups.

Experimental Protocol: A Self-Validating NMR Workflow

Relying solely on 1D 13 C chemical shifts for structural proof is insufficient, as predictive models can deviate. To ensure absolute trustworthiness, the following protocol establishes a self-validating system using orthogonal 2D NMR techniques. In this workflow, every assignment is proven by direct bond connectivity, leaving no room for ambiguity.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 40–50 mg of the compound in 0.6 mL of anhydrous CDCl 3​ or DMSO- d6​ .

  • Causality: High sample concentration is mandatory. Because the C4 carbon is broadened by boron quadrupolar relaxation, and quaternary carbons (C4, C5) lack NOE enhancement from attached protons, a high signal-to-noise ratio is required to resolve these peaks above the baseline.

Step 2: 1D 13 C{1H} Acquisition
  • Action: Acquire at 100 MHz or 125 MHz (for 13 C) using a 30° pulse angle and a relaxation delay ( D1 ) of at least 2 to 3 seconds.

  • Causality: A longer D1 ensures complete longitudinal relaxation ( T1​ ) of the quaternary C4 and C5 carbons. Shorter delays will result in the disappearance of these critical signals.

Step 3: DEPT-135 Acquisition (Phase Validation)
  • Action: Run a DEPT-135 sequence.

  • Causality: This step categorizes the carbons by protonation state. The C3 (CH), N-CH 3​ , and Bpin-CH 3​ signals will appear with positive phases. The C4, C5, and Bpin C-O signals will disappear entirely, definitively proving their quaternary nature.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality (The Validation Loop): This is the ultimate proof of structure.

    • The N-CH 3​ protons (~4.0 ppm) will show a strong 3J correlation exclusively to the C5 carbon (~150 ppm). This unambiguously distinguishes C5 from C3 and C4.

    • The C3 proton (~8.0 ppm) will show 2J and 3J correlations to both C4 (~110 ppm) and C5 (~150 ppm), locking the entire pyrazole sequence in place.

NMR_Workflow A 1. Sample Preparation (CDCl3, 50 mg) B 2. 1D 13C NMR Acquisition (100/125 MHz, D1=3s) A->B C 3. Quadrupolar Boron Assessment (Check C4 Broadening) B->C D 4. 2D NMR Validation (DEPT-135 & HMBC) C->D E 5. Final Structural Assignment (Self-Validated) D->E

Caption: Workflow for self-validating NMR acquisition and structural assignment.

References[3] Title: An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings

Source: A2B Chem URL:[1] Title: Dinitropyrazoles Source: ResearchGate URL:[2] Title: 761446-44-0 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Source: Ambeed URL:

Sources

Foundational

A Comprehensive Technical Guide to the Mass Spectrometry of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. As a Senior Application Scientist, this document synthesizes foundational principles with field-proven insights to offer a robust framework for the characterization of this and structurally related molecules. The guide delves into the core principles of ionization and fragmentation, outlines detailed experimental protocols for achieving high-quality mass spectra, and presents a thorough analysis of the expected fragmentation patterns. By integrating expertise, ensuring trustworthiness through self-validating protocols, and grounding all claims in authoritative references, this guide serves as an essential resource for researchers in analytical chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of pharmacologically active molecules, and the presence of a boronic acid pinacol ester group makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions. The nitro group further modulates the electronic properties and potential biological activity of the molecule.

Accurate and reliable analytical methods are paramount for the characterization, quality control, and metabolic profiling of such compounds. Mass spectrometry (MS) stands out as a primary analytical technique due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[1][2] This guide will provide a detailed exploration of the mass spectrometric behavior of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, enabling researchers to develop and validate robust analytical methods.

Chemical Structure and Properties
  • Molecular Formula: C₁₀H₁₅BN₂O₄

  • Molecular Weight: 254.05 g/mol

  • Core Structure: A pyrazole ring substituted with a methyl group at the N1 position, a nitro group at the C5 position, and a boronic acid pinacol ester at the C4 position.

Foundational Principles of Mass Spectrometry for Boronic Esters

The successful mass spectrometric analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester hinges on a clear understanding of its ionization and fragmentation behavior.

Ionization Techniques

The choice of ionization technique is critical for generating intact molecular ions of the analyte. For a molecule of this nature, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be considered, each with its own set of advantages and challenges.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[3] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given the presence of nitrogen atoms in the pyrazole ring, which can be readily protonated, positive-ion ESI is a logical starting point. The acidic nature of boronic acids can also make negative ionization mode effective for analysis.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While the pinacol ester is relatively stable, the nitro group can sometimes lead to thermal degradation. EI is a hard ionization technique that often results in extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6]

Isotopic Distribution

A key characteristic of boron-containing compounds is their unique isotopic signature. Boron has two stable isotopes, ¹⁰B (19.9% abundance) and ¹¹B (80.1% abundance).[7] This results in a characteristic isotopic pattern in the mass spectrum, with the [M+1]⁺ peak having a significant intensity relative to the monoisotopic peak. This pattern is a valuable tool for confirming the presence of boron in an unknown analyte.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the mass spectrometric analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. These protocols are designed to be self-validating, ensuring robust and reproducible results.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

LC-MS is often the preferred method for analyzing compounds like 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester due to its applicability to a wide range of polarities and the reduced risk of thermal degradation.

Objective: To obtain high-quality mass spectra of the intact molecule and its fragment ions using LC-ESI-MS.

Materials:

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • A suitable reversed-phase HPLC column (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source

Experimental Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in ACN/Water Injection Inject sample Sample->Injection 1. Prepare Column C18 Reversed-Phase Column Injection->Column 2. Separate Gradient Gradient Elution (Water/ACN with 0.1% FA) ESI Electrospray Ionization (Positive Mode) Column->ESI 3. Elute & Ionize Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer 4. Analyze Detection Detection Analyzer->Detection 5. Detect Data_Analysis Data Analysis Detection->Data_Analysis 6. Process

Caption: LC-MS experimental workflow for the analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL. The use of aprotic solvents can help minimize hydrolysis of the pinacol ester.[8]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 35-40 °C.

  • MS Conditions (Positive Ion ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.[2]

    • Mass Range: Scan from m/z 50 to 500.

    • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to induce fragmentation.

  • Data Acquisition and Analysis: Acquire both full scan MS and tandem MS (MS/MS) data. Analyze the data to identify the molecular ion and characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

For a comprehensive analysis, GC-MS can provide complementary information, particularly regarding the fragmentation pathways.

Objective: To analyze the fragmentation pattern of the compound under electron ionization.

Materials:

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester sample

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass spectrometer with an Electron Ionization (EI) source

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in volatile solvent Injection Inject sample Sample->Injection 1. Prepare Column Capillary Column (e.g., DB-5ms) Injection->Column 2. Separate Oven Temperature Program EI Electron Ionization (70 eV) Column->EI 3. Elute & Ionize Analyzer Mass Analyzer (e.g., Quadrupole) EI->Analyzer 4. Analyze Detection Detection Analyzer->Detection 5. Detect Data_Analysis Data Analysis Detection->Data_Analysis 6. Process

Caption: GC-MS experimental workflow for the analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

Data Interpretation and Fragmentation Analysis

The interpretation of the mass spectrum is a critical step in elucidating the structure of the molecule. The fragmentation patterns observed will be characteristic of the different functional groups present in 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Expected Data Summary
Ionization TechniqueExpected Molecular Ion (m/z)Key Fragmentation Pathways
ESI (Positive)255.1 [M+H]⁺* Loss of the pinacol group (-100 Da) * Loss of the nitro group (-46 Da) * Cleavage of the pyrazole ring
EI254.1 [M]⁺•* Loss of a methyl radical from the pinacol group (-15 Da) * Loss of the nitro group (-46 Da) or NO• (-30 Da)[9] * Expulsion of HCN from the pyrazole ring[9][10] * Cleavage of the pinacol boronate ester moiety * Loss of N₂ from the [M-H]⁺ ion[9][10]
Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester under electron ionization.

Fragmentation_Pathway M [M]⁺• m/z 254 F1 [M - CH₃]⁺ m/z 239 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 208 M->F2 - •NO₂ F3 [M - Pinacol]⁺• m/z 154 M->F3 - C₆H₁₂O₂ F4 [M - C₆H₁₁O₂]⁺ m/z 139 F2->F4 - C₅H₁₂ F5 [Pyrazole Ring Fragment] m/z ~81 F2->F5 - Boronic Ester Group

Caption: Proposed EI fragmentation pathway for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Detailed Fragmentation Analysis:

  • Loss of a Methyl Radical (-15 Da): A common initial fragmentation for pinacol esters is the loss of a methyl radical from one of the gem-dimethyl groups, leading to a fragment at m/z 239.

  • Loss of the Nitro Group (-46 Da): The C-NO₂ bond is relatively weak and can readily cleave, resulting in a significant peak at m/z 208.[9] Further fragmentation of this ion can occur.

  • Loss of the Pinacol Group (-100 Da): Cleavage of the B-O bonds can lead to the loss of the entire pinacol moiety, although this may be less favorable than other pathways.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da) or N₂ (28 Da) from the [M-H]⁺ ion.[9][10] The presence of the nitro and methyl substituents will influence these fragmentation processes.[9][10] For instance, in some nitropyrazoles, the loss of NO• (30 Da) is also observed.[9]

Method Validation and Trustworthiness

To ensure the scientific integrity of the analytical results, the mass spectrometry method should be validated.[1][11]

Key Validation Parameters
  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by analyzing blank matrix samples.[12]

  • Linearity and Range: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be constructed with a series of standards.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. These are typically assessed using quality control (QC) samples at different concentration levels.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Internal Standards

For quantitative analysis, the use of an internal standard (IS) is highly recommended.[1] An ideal IS would be a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.

Conclusion

The mass spectrometric analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a multifaceted process that requires a thorough understanding of the molecule's chemical properties and the principles of mass spectrometry. By carefully selecting the appropriate ionization technique, optimizing instrumental parameters, and systematically interpreting the resulting fragmentation patterns, researchers can obtain high-quality, reliable data for the characterization and quantification of this important compound. The protocols and insights provided in this guide serve as a robust starting point for developing and validating analytical methods for this and other structurally related molecules in the fields of pharmaceutical research and development.

References

  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Open Research Library. (2025, February 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Presolski, S. I., & Finn, M. G. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Houghton, R., & Horro Pita, da, C. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. [Link]

  • Rose, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2026, April 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Hu, H., et al. (2003). Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy. PubMed. [Link]

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Li, F., et al. (2016). Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]

  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • Li, G., & Holmes, D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Wang, D., & Wang, B. (2013). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

  • Wang, D., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... [Link]

  • Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

Sources

Exploratory

Commercial Availability and Application Profiling of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester: A Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the functionalization of nitrogen-rich heterocycles is a critical pathway for synthesizing bioactive molecules. 1-Methyl-5-nitropyrazole-4-bor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the functionalization of nitrogen-rich heterocycles is a critical pathway for synthesizing bioactive molecules. 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (systematically known as 1-Methyl-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) serves as a premier building block for introducing the 1-methyl-5-nitropyrazole pharmacophore via Suzuki-Miyaura cross-coupling[1].

As a Senior Application Scientist, I have structured this technical guide to transcend basic product specifications. Herein, we will dissect the commercial sourcing landscape, the mechanistic rationale behind utilizing the pinacol ester (Bpin) format, and field-proven, self-validating protocols for its application in complex organic synthesis.

Chemical Identity and Commercial Sourcing

The commercial availability of highly functionalized pyrazole boronic esters has expanded significantly, driven by their utility as bioisosteres in drug discovery. While simple pyrazole boronic acids are prone to rapid protodeboronation (the undesired cleavage of the carbon-boron bond), the pinacol ester derivative offers superior bench stability and controlled reactivity[2].

Currently, this specific compound is commercially accessible through specialized chemical vendors such as Accela ChemBio[3] and Bidepharm[4], catering to both bench-scale discovery and process development.

Quantitative Data & Specifications

The following table summarizes the standardized commercial metrics and physicochemical properties of the compound, synthesized from leading supplier certificates of analysis[3][4]:

PropertySpecification / Data
Systematic Name 1-Methyl-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular Formula C10H16BN3O4
Molecular Weight 253.06 g/mol
Typical Commercial Purity ≥95% (Accela) to 98% (Bidepharm)
Supplier Catalog Codes SY272018 (Accela ChemBio), BD01904415 (Bidepharm)
Storage Conditions 2–8°C, Inert atmosphere (Argon/N₂), Light sensitive
Supply Chain & Quality Control Workflow

To ensure reproducibility in cross-coupling, the procurement and handling of the Bpin ester must follow a rigorous quality control workflow. The diagram below illustrates the logical relationship between sourcing, validation, and end-user application.

QC_Workflow Supplier Commercial Supplier (e.g., Accela, Bidepharm) QC Quality Control (NMR, LC-MS) Supplier->QC Batch Testing Synthesis Chemical Synthesis & Borylation Synthesis->Supplier Procurement Storage Storage & Handling (2-8°C, Inert Gas) QC->Storage Purity ≥95% EndUser End-User Application (Cross-Coupling) Storage->EndUser Distribution

Caption: Supply chain and quality control workflow for boronic ester procurement.

Structural and Mechanistic Rationale

Why the Pinacol Ester (Bpin)?

The choice of the pinacol ester over the free boronic acid is dictated by chemical causality. The electron-withdrawing nature of the nitro group at the 5-position of the pyrazole ring significantly depletes electron density at the adjacent C4 position. If a free boronic acid were used, this electron deficiency would accelerate protodeboronation under the basic conditions required for Suzuki coupling[2]. The bulky, sterically shielding pinacolato ligand mitigates this degradation, ensuring the boron species survives long enough to undergo transmetalation with the Palladium(II) intermediate[1].

The Suzuki-Miyaura Catalytic Cycle

The integration of 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester into a target molecule relies on the Pd-catalyzed Suzuki-Miyaura reaction. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) active species inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The base activates the Bpin ester (often forming a boronate complex), facilitating the transfer of the pyrazole moiety to the Pd(II) center[2].

  • Reductive Elimination: The newly formed C-C bond is expelled, yielding the coupled product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd + Ar-X TransMet Transmetalation with Bpin Ester OxAdd->TransMet + Base RedElim Reductive Elimination [Product Formation] TransMet->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Derivative RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 1-Methyl-5-nitropyrazole- 4-Bpin Boronic->TransMet Base Base (e.g., K2CO3) Base->TransMet

Caption: Suzuki-Miyaura catalytic cycle utilizing 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Experimental Protocols: Cross-Coupling Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every reagent choice is grounded in mechanistic causality, and in-process controls are embedded to verify reaction progress.

Standard Operating Procedure: Suzuki-Miyaura Coupling

Reagents Required:

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent, limiting reagent)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v ratio)

Step-by-Step Workflow:

  • Reaction Setup & Degassing:

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the pyrazole Bpin ester, and K₂CO₃.

    • Causality: K₂CO₃ is selected because its mild basicity is sufficient to form the reactive palladium-hydroxo complex required for transmetalation, without causing premature hydrolysis of the pinacol ester[1][2].

  • Solvent Addition:

    • Action: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling Argon through the mixture for 15 minutes.

    • Causality: Dioxane provides excellent solubility for the organic substrates, while water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation step. Oxygen must be purged to prevent the oxidation of the Pd(0) catalyst into inactive Pd(II) species.

  • Catalyst Introduction:

    • Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 80°C–90°C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which dramatically accelerates the reductive elimination step. This is critical when coupling electron-deficient heterocycles like the 5-nitropyrazole core.

  • In-Process Monitoring (Self-Validation):

    • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed successful only when the mass trace of the limiting aryl halide is completely consumed. If the Bpin ester is consumed but the aryl halide remains, it indicates protodeboronation has outpaced cross-coupling, prompting the need for a catalyst loading adjustment or a switch to a pre-catalyst system.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Storage, Stability, and Handling Guidelines

Despite the protective nature of the pinacol ester, 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester requires specific handling to maintain its ≥95% purity over time[3]:

  • Temperature: Must be stored at 2–8°C (refrigerated). Elevated temperatures can induce slow thermal degradation or oligomerization.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Moisture ingress can lead to gradual hydrolysis back to the free boronic acid, which subsequently undergoes protodeboronation.

  • Light Sensitivity: The nitro-heteroaromatic core exhibits mild photosensitivity; amber vials or foil-wrapped containers are recommended for long-term storage.

References

  • Accela ChemBio. 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester Product Catalog (SY272018). Retrieved April 2026. 3

  • Bidepharm. 1-Methyl-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (BD01904415). Retrieved April 2026. 4

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved April 2026. 1

  • National Center for Biotechnology Information (PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved April 2026. 2

Sources

Foundational

A Technical Guide to the Synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester: Core Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the synthetic pathways leading to 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, a key building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthetic pathways leading to 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, a key building block in contemporary medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a boronic ester facilitates its use in versatile carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This document outlines the primary starting materials, key intermediates, and detailed protocols, emphasizing the chemical reasoning behind the selected synthetic strategies.

The Principal Synthetic Route: Palladium-Catalyzed Miyaura Borylation

The most direct and widely employed method for the synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is the palladium-catalyzed Miyaura borylation reaction.[3][4][5] This powerful transformation involves the cross-coupling of a halo-heteroarene with a diboron reagent, offering high yields and excellent functional group tolerance. The presence of nitro, ester, or ketone groups on the aromatic halide is generally well-tolerated in this reaction.[6]

The key starting material for this final step is a pre-functionalized, halogenated pyrazole.

Core Starting Material for Borylation:

The immediate and most critical precursor for the target molecule is 4-Bromo-1-methyl-5-nitro-1H-pyrazole . Its established availability (CAS 89607-11-4) makes it the logical starting point for the final borylation step.[7]

Reaction Causality and Mechanism:

The Miyaura borylation proceeds via a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide (the C-Br bond of our precursor). A crucial aspect of this reaction is the role of the base, typically a mild one like potassium acetate (KOAc), which is thought to facilitate the transmetalation step by forming an (acetato)palladium(II) complex.[5] This intermediate is more reactive towards the diboron reagent, driving the catalytic cycle forward to produce the desired boronic ester and regenerate the active palladium(0) species.[3][5]

Miyaura_Borylation cluster_reactants Reactants A 4-Bromo-1-methyl- 5-nitropyrazole Reaction Miyaura Borylation (in Dioxane, ~90°C) A->Reaction Oxidative Addition B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Transmetalation Catalyst Pd(0) Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Activates Product 1-Methyl-5-nitropyrazole- 4-boronic acid pinacol ester Reaction->Product Reductive Elimination

Fig. 1: Workflow for the Miyaura Borylation of the key halo-pyrazole intermediate.
Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure based on established methods for the borylation of heteroaryl halides.[1]

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-1-methyl-5-nitro-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and potassium acetate (KOAc) (1.5-2.0 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or THF.

  • Degassing: De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter it through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

ParameterConditionRationale
Catalyst PdCl₂(dppf)Robust and widely used for cross-coupling reactions involving heteroaryl halides.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, easy to handle solid; the resulting pinacol esters are stable for purification and storage.[5]
Base Potassium Acetate (KOAc)Mild base that is critical for activating the diboron reagent without promoting significant side reactions.[5]
Solvent Dioxane / THFAnhydrous polar aprotic solvents that are suitable for palladium-catalyzed reactions.
Temperature 80-90 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate.

Synthesis of the Key Intermediate: 4-Bromo-1-methyl-5-nitro-1H-pyrazole

The strategic synthesis of this key intermediate involves the sequential introduction of methyl, nitro, and bromo substituents onto the pyrazole ring. The order of these steps is critical to ensure the correct regiochemistry. The most logical starting point for this sequence is 1-methylpyrazole.

Starting Material for the Intermediate:

The foundational starting material for this sequence is 1-methylpyrazole . It can be synthesized from the reaction of methylhydrazine with a suitable 1,3-dicarbonyl equivalent.[8]

Intermediate_Synthesis cluster_route_A Route A cluster_route_B Route B Start 1-Methylpyrazole A1 4-Bromo-1-methylpyrazole Start->A1 Bromination B1 1-Methyl-5-nitropyrazole (Isomer Separation may be needed) Start->B1 Nitration A_Reaction Nitration (HNO₃/H₂SO₄) A1->A_Reaction Product 4-Bromo-1-methyl- 5-nitropyrazole A_Reaction->Product B_Reaction Bromination (e.g., NBS) B1->B_Reaction B_Reaction->Product

Fig. 2: Divergent synthetic pathways to the key borylation precursor.
Route A: Bromination followed by Nitration

This is often the preferred route due to the directing effects of the substituents.

  • Synthesis of 4-Bromo-1-methyl-1H-pyrazole: The direct bromination of 1-methylpyrazole typically occurs at the C4 position, which is the most electron-rich and sterically accessible site.

  • Nitration of 4-Bromo-1-methyl-1H-pyrazole: The subsequent nitration is directed by the existing substituents. The N1-methyl group is activating, while the C4-bromo group is deactivating but ortho-, para-directing. In the pyrazole ring, this directs the incoming nitro group to the C5 position.

Route B: Nitration followed by Bromination
  • Synthesis of 1-Methyl-5-nitro-1H-pyrazole: The direct nitration of 1-methylpyrazole can yield a mixture of isomers, primarily 1-methyl-4-nitropyrazole and 1-methyl-5-nitropyrazole.[9][10] Careful control of reaction conditions and subsequent purification are necessary to isolate the desired 5-nitro isomer.

  • Bromination of 1-Methyl-5-nitro-1H-pyrazole: The strong electron-withdrawing nitro group at C5 deactivates the ring, making the subsequent electrophilic bromination at the C4 position more challenging, potentially requiring harsher conditions.

Experimental Protocol: Nitration of 4-Bromo-1-methyl-1H-pyrazole (Route A)

This protocol is a general procedure for the nitration of an activated heterocyclic system.

  • Acid Mixture: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) (1.1 equiv) to chilled (0 °C) concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: Slowly add 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv) to the nitrating mixture, ensuring the temperature is maintained between 0-10 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours, monitoring for completion by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Alternative Synthetic Strategies: C-H Borylation

While the Miyaura borylation of a halo-pyrazole is the most established route, direct C-H borylation is an emerging, more atom-economical alternative.[1] This method uses a catalyst, typically based on iridium, to directly convert a C-H bond into a C-B bond, avoiding the need to pre-install a halogen.[11]

However, the challenge with this approach lies in controlling the regioselectivity, especially in a molecule with multiple C-H bonds and a deactivating nitro group. For the synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, achieving selective borylation at the C4 position in the presence of the C3-H and the methyl group's C-H bonds would require a carefully designed catalytic system. Currently, the halo-intermediate pathway remains the more reliable and predictable method for this specific target.

Conclusion

The synthesis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is most efficiently achieved through a two-stage process. The primary and most reliable starting material for the final transformation is 4-Bromo-1-methyl-5-nitro-1H-pyrazole . This key intermediate is converted to the target boronic ester via a palladium-catalyzed Miyaura borylation. The synthesis of the halo-intermediate itself is best approached by the bromination of 1-methylpyrazole followed by a regioselective nitration, which provides a controlled and predictable pathway to the required substitution pattern. This strategic approach provides researchers with a robust and well-documented method for accessing this valuable synthetic building block.

References

  • A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters - Benchchem.
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester synthesis - ChemicalBook.
  • Review on synthesis of nitropyrazoles - ResearchGate.
  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate.
  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate.
  • CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis.
  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole - Atlantis Press.
  • Miyaura Borylation Reaction - Alfa Chemistry.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate.
  • Miyaura borylation - Wikipedia. Available at: [Link]

  • What are the applications and synthesis of 1-METHYL-4-NITROPYRAZOLE? - GuideChem.
  • Miyaura Borylation Reaction - Thieme. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis - Medium. Available at: [Link]

  • Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - Royal Society of Chemistry. Available at: [Link]

  • Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PMC. Available at: [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Selective α-Me–C(sp3)–H borylation of methyl sulfides controlled by substrate–ligand electrostatic interaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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Exploratory

Advanced Methodologies for the Electrophilic Nitration of 1-Methylpyrazole-4-Boronic Acid Pinacol Ester

Executive Summary The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. While direct electrophilic aromatic substitution ( SE​Ar ) of unsubstituted py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. While direct electrophilic aromatic substitution ( SE​Ar ) of unsubstituted pyrazoles is well-documented, the presence of a boronic acid pinacol ester (Bpin) at the highly reactive C-4 position introduces complex mechanistic divergence. This technical guide explores the electronic causality, competing reaction pathways, and field-proven protocols for the electrophilic nitration of 1-methylpyrazole-4-boronic acid pinacol ester . By shifting the paradigm from classical C-H nitration to controlled ipso-substitution, researchers can leverage the Bpin group as a traceless directing group to access highly pure 1-methyl-4-nitropyrazole derivatives.

Electronic Landscape & Reactivity Causality

To master the nitration of 1-methylpyrazole-4-boronic acid pinacol ester, one must first understand the inherent electronic push-pull dynamics of the molecule.

The 1-methylpyrazole core is intrinsically electron-rich. The N-1 methyl group donates electron density via positive inductive (+I) effects, making C-4 the most nucleophilic site on the ring. Electrophilic attack at C-4 is thermodynamically favored because the resulting Wheland intermediate allows the positive charge to be delocalized across both nitrogen atoms without severely disrupting the aromatic sextet[1].

When the C-4 position is occupied by a Bpin group, the reactivity profile changes dramatically:

  • Steric Shielding: The bulky pinacol ester physically blocks electrophilic attack at the adjacent C-3 and C-5 positions, effectively shutting down classical C-H nitration pathways.

  • Electrofugal Leaving Group: The carbon-boron ( C(sp2)−B ) bond is highly polarized. Under strongly electrophilic conditions, the Bpin moiety acts as an exceptional electrofugal leaving group. Upon attack by a nitronium ion ( NO2+​ ) or a nitryl radical ( NO2∙​ ), the rapid expulsion of the boron species drives the rearomatization of the ring, resulting in ipso-nitration rather than C-H substitution[2].

Mechanistic Divergence: Ipso-Substitution vs. Protodeboronation

Classical nitration conditions (e.g., HNO3​/H2​SO4​ mixed acid) are fundamentally incompatible with boronic esters. The high concentration of protons and water leads to rapid protodeboronation —the premature cleavage of the C-B bond to yield 1-methylpyrazole—which subsequently undergoes uncontrolled nitration, yielding complex mixtures[3].

To achieve high-fidelity nitration, modern methodologies utilize anhydrous or mildly acidic conditions that specifically target the ipso-carbon. Recent literature highlights two dominant pathways for successful ipso-nitration:

  • Anhydrous Electrophilic Nitration: Utilizing fuming nitric acid in a non-coordinating solvent like 1,2-dichloroethane (DCE) generates a highly active, anhydrous NO2+​ species that directly attacks the C-B bond[4].

  • Radical-Mediated Nitration: Utilizing iron catalysts or salts (such as Fe(NO3​)3​⋅9H2​O ) in fluorinated solvents (HFIP) or under visible light induces a β -homolysis pathway, generating nitryl radicals that selectively perform ipso-substitution under exceptionally mild conditions[2][5].

MechanisticPathway A 1-Methylpyrazole-4-Bpin (Electron-Rich C-4) C Wheland / Radical Intermediate at C-4 A->C Electrophilic Attack B Nitrating Agent (HNO3 or Fe(NO3)3) B->C D Ipso-Nitration (1-Methyl-4-nitropyrazole) C->D -[Bpin]+ E Protodeboronation (Side Reaction) C->E +H+, -[Bpin]+

Fig 1: Divergent mechanistic pathways during the electrophilic nitration of pyrazole-4-boronic esters.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Anhydrous Ipso-Nitration via Fuming HNO3​

This protocol leverages the methodology established for the chemoselective ipso-nitration of aryl boronic acids[4]. By eliminating water, protodeboronation is suppressed.

Step-by-Step Methodology:

  • Substrate Solvation: In a pressure-release vial equipped with a magnetic stir bar, dissolve 1-methylpyrazole-4-boronic acid pinacol ester (1.0 equiv, ~650 mM) in anhydrous 1,2-dichloroethane (DCE).

  • Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add fuming HNO3​ (90%, 1.2 equiv). Causality note: The slight excess ensures complete conversion without triggering over-nitration at the deactivated C-3/C-5 positions.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 70 °C for 16 hours.

  • IPC Checkpoint (Crucial): Sample the reaction for LC-MS analysis. The protocol is validated when the substrate mass ( [M+H]+=209.1 ) is fully depleted, and the target product mass ( [M+H]+=128.1 ) is dominant.

  • Quench & Isolation: Cool to room temperature. Dilute with additional DCE and quench with cold water. Filter the biphasic mixture through a phase-separator or syringe filter. Wash the organic phase with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild Radical-Mediated Nitration via Fe(NO3​)3​ in HFIP

For substrates sensitive to strong acids, this protocol utilizes the unique hydrogen-bond donating properties of hexafluoroisopropanol (HFIP) to stabilize radical intermediates and activate the nitrate salt[2].

Step-by-Step Methodology:

  • Reaction Setup: Add 1-methylpyrazole-4-boronic acid pinacol ester (1.0 equiv) and Fe(NO3​)3​⋅9H2​O (1.5 equiv) to a reaction vessel.

  • Solvent Addition: Add HFIP to achieve a 0.2 M concentration. Causality note: HFIP acts as both a solvent and a hydrogen-bond donor, significantly lowering the activation energy required for N-O bond homolysis.

  • Reaction Execution: Stir the mixture at 50 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc) for the disappearance of the starting material.

  • Workup: Remove the HFIP under reduced pressure. Resuspend the crude residue in ethyl acetate, wash with brine, and purify via flash column chromatography to yield the pure nitro-pyrazole.

Workflow S1 Substrate Preparation S2 Anhydrous Nitration (DCE) S1->S2 S3 IPC: LC-MS [M+H]+ 128 S2->S3 S4 Aqueous Quench S3->S4 S5 Isolation & Validation S4->S5

Fig 2: Self-validating experimental workflow for the anhydrous ipso-nitration protocol.

Quantitative Data & Yield Analysis

The choice of nitration methodology directly impacts the yield and purity profile of the final compound. The table below synthesizes quantitative data across various ipso-nitration strategies applied to heteroaryl boronic esters.

MethodologyReagentsSolventTemperaturePrimary PathwayTypical Yield
Classical Mixed Acid HNO3​ / H2​SO4​ Neat0 °C to RTProtodeboronation< 20%
Anhydrous Electrophilic Fuming HNO3​ (1.2 eq)DCE70 °CIpso-Nitration80 - 90%
HFIP-Mediated Fe(NO3​)3​⋅9H2​O HFIP50 °CIpso-Nitration75 - 85%
Photoredox Catalysis NaNO3​ , Fe-Catalyst, LightMeCNRTRadical Ipso-Nitration> 90%

Data synthesized from recent advancements in boronic ester functionalization[2][4][5].

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews. American Chemical Society (ACS). 1

  • Ipso-Nitration of Boronic Esters Enabled by Ferric Nitrate Nonahydrate ( Fe(NO3​)3​⋅9H2​O ) in HFIP | Organic Letters. American Chemical Society (ACS).2

  • Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid | ACS Publications. American Chemical Society (ACS). 4

  • Iron-Catalyzed Ipso-Nitration of Aryl Borides via Visible-Light-Induced β -Homolysis | ACS Catalysis. American Chemical Society (ACS). 5

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids | ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The introduction of a nitro grou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The introduction of a nitro group to this privileged heterocycle offers a unique opportunity to modulate its electronic properties, thereby influencing its biological activity and metabolic stability.[3] This guide provides a comprehensive overview of the synthesis and application of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, a powerful tool for the construction of novel bi-aryl and heteroaryl-aryl structures in drug discovery programs.

Mechanistic Underpinnings of the Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)-X_L_n R1-Pd(II)-X_L_n Pd(0)L_n->R1-Pd(II)-X_L_n Oxidative Addition (R1-X) R1-Pd(II)-R2_L_n R1-Pd(II)-R2_L_n R1-Pd(II)-X_L_n->R1-Pd(II)-R2_L_n Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)-R2_L_n->Pd(0)L_n Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2_L_n->R1-R2 Product

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing nitro group on the pyrazole ring of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is expected to decrease the nucleophilicity of the boronic ester. This will likely render the transmetalation step more challenging, potentially requiring more forcing conditions or carefully selected catalysts and ligands to achieve efficient coupling.[5]

Synthesis of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester

A plausible synthetic route to the title compound involves a lithiation-borylation sequence starting from a suitable halogenated precursor, such as 4-bromo-1-methyl-5-nitropyrazole. This approach is analogous to established methods for the synthesis of other pyrazole boronic acid pinacol esters.[6][7][8]

Synthesis_Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation 4-bromo-1-methyl-5-nitropyrazole 4-bromo-1-methyl-5-nitropyrazole Lithium-halogen exchange Lithium-halogen exchange 4-bromo-1-methyl-5-nitropyrazole->Lithium-halogen exchange n-BuLi, THF, -78 °C 4-Lithio-1-methyl-5-nitropyrazole 4-Lithio-1-methyl-5-nitropyrazole Lithium-halogen exchange->4-Lithio-1-methyl-5-nitropyrazole Quenching with borate Quenching with borate 4-Lithio-1-methyl-5-nitropyrazole->Quenching with borate 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to rt 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester Quenching with borate->1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Figure 2: Proposed synthetic workflow for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Protocol for Synthesis:

  • To a solution of 4-bromo-1-methyl-5-nitropyrazole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Protocol

The successful cross-coupling of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester requires careful optimization of the reaction conditions to overcome the electronic deactivation by the nitro group. The following protocol provides a starting point for this transformation.

Table 1: Recommended Reaction Conditions for the Suzuki-Miyaura Cross-Coupling

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)Readily available and effective Pd(II) sources that are reduced in situ to the active Pd(0) species.[9]
Ligand Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination and are often effective for challenging couplings.[10]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base is critical and often substrate-dependent. Stronger bases may be required to facilitate the transmetalation of the electron-poor boronic ester.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[4]
Temperature 80-120 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners.

Step-by-Step Protocol:

  • In a reaction vessel, combine 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization and Troubleshooting

Given the electronically demanding nature of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, optimization of the reaction conditions is often necessary.

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient transmetalationIncrease the strength of the base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Screen different palladium/ligand combinations. Increase the reaction temperature.
Catalyst deactivationEnsure rigorous degassing of solvents and use fresh, high-purity reagents.
Protodeborylation Instability of the boronic ester under basic conditionsUse milder bases (e.g., K₃PO₄). Minimize the reaction time. Ensure anhydrous conditions if possible, although some water is often necessary.[12]
Homocoupling of the Boronic Ester Oxidative conditionsImprove degassing procedures. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[13]
Side Reactions Involving the Nitro Group Reduction of the nitro groupUse milder reaction conditions if possible. Ensure the absence of adventitious reducing agents.

Applications in Drug Discovery

The 1-methyl-5-nitropyrazole core and its coupled products are of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][14] The nitro group can serve as a handle for further functionalization, allowing for the rapid generation of diverse chemical libraries for biological screening.[5] For instance, the nitro group can be reduced to an amine, which can then be further derivatized to explore structure-activity relationships.

Applications 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester->Suzuki-Miyaura Coupling Bi-aryl/Heteroaryl-aryl Scaffolds Bi-aryl/Heteroaryl-aryl Scaffolds Suzuki-Miyaura Coupling->Bi-aryl/Heteroaryl-aryl Scaffolds Functional Group Transformation Functional Group Transformation Bi-aryl/Heteroaryl-aryl Scaffolds->Functional Group Transformation e.g., Nitro reduction Diverse Chemical Library Diverse Chemical Library Functional Group Transformation->Diverse Chemical Library Biological Screening Biological Screening Diverse Chemical Library->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization

Figure 3: The role of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester in a drug discovery workflow.

References

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC.

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters.

  • Palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids under ligand-free and aerobic conditions. PubMed.

  • The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters. Chemical Communications.

  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate.

  • Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions. Benchchem.

  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem.

  • (R)-5-Methyl-1-phenylhexan-3-ol. Organic Syntheses.

  • 1-Methylpyrazole-4-boronic acid pinacol ester 95%. Sigma-Aldrich.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

  • Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. ResearchGate.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester synthesis. ChemicalBook.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate.

  • Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry. Benchchem.

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES.

  • Suzuki-Miyaura Coupling. Organic Synthesis.

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC.

  • Connecting Energetic Nitropyrazole and Nitrobenzene Moieties with C−C Bonds using Suzuki Cross‐Coupling Reaction: A Novel Route to Thermally Stable Energetic Materials. ResearchGate.

  • Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. Semantic Scholar.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry.

  • Assessing the stability and reactivity of a new generation of boronic esters. ACS Spring 2025.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. ResearchGate.

  • Boron-Based Crossed-Coupling Reactions. Denmark Group - University of Illinois.

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

  • 1,5-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester. Sigma-Aldrich.

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Application

Application Notes and Protocols for the Synthesis of Electron-Deficient Pyrazole Boronic Esters

Introduction: The Strategic Value of Pyrazole Boronic Esters in Modern Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Pyrazole Boronic Esters in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it particularly effective in the design of kinase inhibitors.[1] The introduction of electron-withdrawing groups to the pyrazole ring further modulates its physicochemical properties, often enhancing target affinity and metabolic stability.

However, the functionalization of these electron-deficient pyrazoles presents a significant synthetic challenge. The development of robust methods to install versatile synthetic handles is paramount for generating diverse compound libraries for drug discovery programs. Among these handles, the boronic ester functionality is preeminent. Pyrazole boronic esters are exceptionally stable, easy to handle, and serve as key precursors for carbon-carbon and carbon-heteroatom bond formation, most notably via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides an in-depth exploration of field-proven methodologies for the synthesis of electron-deficient pyrazole boronic esters. We will dissect the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights gleaned from practical application to empower researchers, scientists, and drug development professionals in this critical area of synthetic chemistry.

Core Synthetic Strategies: A Comparative Overview

The synthesis of pyrazole boronic esters is primarily achieved through three main pathways. The choice of method is dictated by factors such as the availability of starting materials, desired regioselectivity, and tolerance of other functional groups on the substrate.[1]

  • Palladium-Catalyzed Miyaura Borylation: A robust and widely used method involving the coupling of a halogenated pyrazole with a diboron reagent.[1]

  • Iridium-Catalyzed C-H Borylation: A more atom-economical approach that directly converts a C-H bond on the pyrazole ring into a boronic ester.[1][3]

  • Lithiation-Based Borylation: A classic organometallic approach relying on the regioselective deprotonation of a pyrazole C-H bond followed by quenching with a boron electrophile.[4]

The following sections will provide detailed protocols and the underlying scientific rationale for each of these key methodologies.

Methodology 1: Palladium-Catalyzed Miyaura Borylation

Principle and Rationale

The Miyaura borylation is the go-to method for converting aryl and heteroaryl halides into their corresponding boronic esters.[5][6] The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7]

Causality of Components:

  • Catalyst (e.g., PdCl₂(dppf)): The palladium catalyst is the engine of the reaction. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial; its large bite angle and electron-donating properties facilitate both the initial oxidative addition of the palladium into the pyrazole-halide bond and the final reductive elimination step that releases the product.[5]

  • Diboron Reagent (B₂pin₂): Bis(pinacolato)diboron is the most common boron source. It is an air-stable solid that, upon activation, transfers a boryl group to the palladium center.[6]

  • Base (e.g., Potassium Acetate, KOAc): The base plays a critical role in activating the diboron reagent, facilitating the transmetalation step where the boryl group is transferred to the palladium complex.[6] A weak base like KOAc is often preferred to minimize side reactions that can occur with stronger bases.[6]

  • N-Boc Protection: For pyrazoles with an unsubstituted N-H, protection with a tert-butyloxycarbonyl (Boc) group is a common and highly effective strategy. The bulky Boc group can direct borylation to a specific position, improve solubility, and simplify purification. The protecting group is readily removed under thermal or acidic conditions after the borylation is complete.[1][8]

Workflow for Miyaura Borylation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A Combine N-Boc-4-halopyrazole, B₂pin₂, and KOAc in a flask B Add anhydrous solvent (e.g., Dioxane) A->B C Degas mixture with N₂ or Ar (15-20 min) B->C D Add PdCl₂(dppf) catalyst C->D E Heat mixture to 80-90 °C D->E F Stir for 12-18 hours E->F G Monitor progress by TLC or LC-MS F->G H Cool to room temperature G->H I Filter through Celite H->I J Concentrate filtrate I->J K Purify by chromatography (if necessary) J->K L L K->L Yields 1-Boc-4-pyrazole boronic acid pinacol ester

Caption: General workflow for Pd-catalyzed Miyaura borylation.

Detailed Protocol: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol is adapted from established procedures for the Miyaura borylation of halogenated pyrazoles.[1][8]

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and potassium acetate (KOAc) (1.5 equiv).

  • Solvent Addition and Degassing: Add anhydrous dioxane (to achieve a concentration of ~0.1-0.2 M). Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.

Protocol: Deprotection of the Boc Group

The N-Boc group can be removed thermally to yield the free N-H pyrazole boronic ester.[1][8]

  • Place the purified 1-Boc-4-pyrazole boronic acid pinacol ester in a round-bottom flask.

  • Heat the solid under vacuum to a molten state at 140-180 °C.

  • Maintain this temperature until the evolution of gas (isobutylene and CO₂) ceases, indicating the completion of the deprotection.

  • Cool the mixture to room temperature. The resulting solid is often pure enough for subsequent steps. If needed, trituration with petroleum ether can be performed to remove non-polar impurities.[8]

Data Summary: Miyaura Borylation Conditions
Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Boc-4-iodopyrazolePdCl₂(dppf) (3%)KOAcDioxane80-9012-16>90[1]
1-Boc-4-bromopyrazolePdCl₂(dppf) (3%)KOAcDioxane9018~85[8]
4-ChlorobenzonitrilePd/XPhos (2%)KOAcEthanol801288[5]
4-AcetylchlorobenzenePd/XPhos (2%)KOAcEthanol801285[5]

Methodology 2: Iridium-Catalyzed C-H Borylation

Principle and Rationale

Direct C-H borylation is a powerful, atom-economical strategy that avoids the need for pre-halogenated starting materials.[1] Iridium-based catalysts are particularly effective for this transformation.[9]

Causality of Components:

  • Catalyst System ([Ir(cod)OMe]₂ + dtbpy): A common precatalyst is [Ir(cod)OMe]₂. In the presence of a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), it forms the active catalytic species.[9] The iridium center is responsible for cleaving the C-H bond.

  • Boron Source (B₂pin₂ or HBpin): As with Miyaura borylation, B₂pin₂ is a common boron source. Pinacolborane (HBpin) can also be used.[9]

  • Regioselectivity: For pyrazoles, C-H borylation regioselectivity is a balance of steric and electronic factors.[3][9] Borylation typically occurs at the most sterically accessible C-H position. For many N-substituted pyrazoles, this is the C5 or C4 position. For electron-deficient pyrazoles, electronic effects can also play a significant role, sometimes directing borylation to a site that might not be the most sterically favored.[9]

Mechanism of Iridium-Catalyzed C-H Borylation

G A [Ir(L)(Bpin)₃] Active Catalyst B Oxidative Addition of Pyrazole C-H Bond A->B + Py-H C Ir(V) Intermediate [Ir(L)(Bpin)₃(H)(Py)] B->C D Reductive Elimination of Py-Bpin C->D - Py-Bpin E Ir(III) Hydride Species [Ir(L)(Bpin)₂(H)] D->E E->A + 0.5 B₂pin₂ F Regeneration with B₂pin₂

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Detailed Protocol: C-H Borylation of an N-Substituted Pyrazole

This protocol is a representative example based on common literature procedures.[1][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the iridium precatalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%) and the ligand (e.g., dtbpy, 3 mol%) to a screw-cap vial.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (1.0 equiv) and an anhydrous, non-polar solvent such as cyclohexane or n-hexane. Stir for 10 minutes.

  • Substrate Addition: Add the electron-deficient pyrazole substrate (1.0 equiv).

  • Reaction: Seal the vial tightly and heat the mixture to 80 °C. Stir for 18-24 hours.

  • Workup: Cool the reaction to room temperature. The solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to isolate the pyrazole boronic ester.

Methodology 3: Lithiation-Based Borylation

Principle and Rationale

This classic organometallic approach involves the deprotonation of a C-H bond using a strong base, typically an organolithium reagent, to form a pyrazolyl-lithium species. This nucleophile is then quenched with a boron electrophile.

Causality of Components:

  • Base (n-BuLi or LDA): A strong, non-nucleophilic base is required to deprotonate the pyrazole ring. The choice of base and reaction temperature (-78 °C) is critical to prevent side reactions.

  • Boron Electrophile (B(OiPr)₃): Triisopropyl borate is a common choice. It is less reactive than other boron halides, allowing for better control. The resulting boronic ester is formed after an acidic workup.

  • Regioselectivity: Lithiation is often highly regioselective. For N-substituted pyrazoles, deprotonation typically occurs at the C5 position due to the inductive effect and coordination of the lithium to the N2 nitrogen.[4]

Detailed Protocol: Synthesis via Regioselective Lithiation

This protocol is based on methodologies for the synthesis of pyrazole-5-ylboronic acids.[4][10]

  • Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add the N-substituted pyrazole (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) (1.05 equiv) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the solution, again maintaining a temperature below -70 °C.

  • Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Esterification and Isolation: Add pinacol (1.5 equiv) and stir the mixture overnight at room temperature to form the pinacol ester. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of electron-deficient pyrazole boronic esters is their role as coupling partners in Suzuki-Miyaura reactions to build molecular complexity.[1][11]

Overall Synthetic Transformation

Caption: From simple pyrazole to complex biaryl via borylation and Suzuki coupling.

Representative Protocol: Suzuki-Miyaura Coupling
  • Setup: Combine the pyrazole boronic ester (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) in a reaction vessel.[1]

  • Solvent and Catalyst: Add a solvent mixture (e.g., dioxane/water 4:1) and a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[1]

  • Reaction: Degas the mixture and heat to 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

References

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents.
  • Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp>3>)−H Bonds at the Position β to a Nitrogen Center. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Iridium‐Catalyzed Regio‐ and Enantioselective Borylation of Unbiased Methylene C(sp)−H Bonds at the Position β to a Nitrogen Center. ResearchGate. Available at: [Link]

  • Borylation of pyrazole and its derivatives. ResearchGate. Available at: [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents.
  • Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • Miyaura borylation - Grokipedia. Available at: [Link]

  • Development of Chiral Ligands for the Transition Metal‐catalyzed Enantioselective Silylation and Borylation of C‐H Bonds. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters. Available at: [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. Available at: [Link]

  • Development of Chiral Ligands for the Transition‐Metal‐Catalyzed Enantioselective Silylation and Borylation. eScholarship.org. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. Available at: [Link]

  • Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. Green Chemistry. Available at: [Link]

  • Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. Available at: [Link]

  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available at: [Link]

  • Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Organic Letters. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. Available at: [Link]

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Method

synthesis of 4-aryl-1-methyl-5-nitropyrazoles protocol

An Application Note and Comprehensive Protocol for the Synthesis of 4-Aryl-1-Methyl-5-Nitropyrazoles For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Synthesis of 4-Aryl-1-Methyl-5-Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-aryl-1-methyl-5-nitropyrazole scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The core of this protocol is a robust and versatile Suzuki-Miyaura cross-coupling reaction. We present a complete workflow, beginning with the synthesis of the key precursor, 4-bromo-1-methyl-5-nitropyrazole, followed by a detailed, step-by-step protocol for its palladium-catalyzed coupling with various arylboronic acids. This guide explains the causality behind experimental choices, offers insights into reaction optimization, and includes methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Arylpyrazoles

Pyrazoles and their derivatives are privileged scaffolds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2] The introduction of an aryl substituent at the 4-position of the pyrazole ring, combined with a nitro group at the 5-position, creates a unique electronic and structural motif. The nitro group can act as a versatile functional handle for further derivatization and has been shown to enhance the biological potential of various heterocycles.[3] Consequently, 4-aryl-5-nitropyrazoles serve as crucial intermediates and core structures for developing novel therapeutics, including kinase inhibitors and neuroprotective agents.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for constructing C-C bonds due to its mild conditions, high functional group tolerance, and broad substrate scope.[6][7] This protocol leverages this powerful transformation to provide a reliable and adaptable route to the target compounds.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. First, the key electrophilic partner, 4-bromo-1-methyl-5-nitropyrazole, is prepared from commercially available starting materials. Second, this brominated intermediate undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a selected arylboronic acid to yield the final product.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Bond Formation Pyrazole Pyrazole N_Methylpyrazole N_Methylpyrazole Pyrazole->N_Methylpyrazole Methylation One_Methyl_Five_Nitropyrazole One_Methyl_Five_Nitropyrazole N_Methylpyrazole->One_Methyl_Five_Nitropyrazole Nitration Four_Bromo_One_Methyl_Five_Nitropyrazole 4-Bromo-1-methyl- 5-nitropyrazole One_Methyl_Five_Nitropyrazole->Four_Bromo_One_Methyl_Five_Nitropyrazole Bromination Final_Product 4-Aryl-1-methyl- 5-nitropyrazole Four_Bromo_One_Methyl_Five_Nitropyrazole->Final_Product Suzuki-Miyaura Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Final_Product Suzuki-Miyaura Coupling

Figure 1: Overall two-stage synthetic strategy.

Protocol 1: Synthesis of 4-Bromo-1-methyl-5-nitropyrazole

This protocol details the preparation of the key intermediate. The synthesis involves three sequential steps: N-methylation of pyrazole, regioselective nitration at the C5 position, and subsequent bromination at the C4 position.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyrazole≥98%Commercial
Iodomethane (MeI)≥99%CommercialToxic and volatile. Handle in a fume hood.
Fuming Nitric Acid90%CommercialHighly corrosive and oxidizing.
Fuming Sulfuric Acid20% OleumCommercialHighly corrosive.
N-Bromosuccinimide (NBS)≥98%Commercial
Sodium Hydride (NaH)60% disp. in mineral oilCommercialFlammable solid. Reacts violently with water.
Tetrahydrofuran (THF)AnhydrousCommercial
AcetonitrileAnhydrousCommercial
Dichloromethane (DCM)ACS GradeCommercial
Saturated NaHCO₃ soln.Lab Prepared
BrineLab Prepared
Anhydrous MgSO₄ or Na₂SO₄Commercial
Step-by-Step Procedure

Step A: Synthesis of 1-Methyl-4-nitropyrazole (4-MNP) [8]

  • Nitration of Pyrazole: To a stirred solution of fuming HNO₃ (90%) and fuming H₂SO₄ (20% oleum), carefully add pyrazole in portions while maintaining the temperature below 10 °C with an ice bath.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is 4-nitropyrazole (4-NP). Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Methylation: Suspend sodium hydride (1.1 eq.) in anhydrous THF or acetonitrile under a nitrogen atmosphere.

  • Add a solution of 4-nitropyrazole (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then add iodomethane (1.2 eq.) dropwise.

  • Stir the reaction overnight at room temperature.[8]

  • Quenching and Extraction: Carefully quench the reaction by adding water. Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-methyl-4-nitropyrazole.

Step B: Synthesis of 4-bromo-1-methyl-5-nitropyrazole Note: The direct synthesis of 1-methyl-5-nitropyrazole followed by bromination is an alternative route. The nitration of 1-methylpyrazole often yields a mixture of isomers that can be challenging to separate.[9] A more controlled approach involves the nitration of a pre-functionalized pyrazole. For this protocol, we describe the bromination of a synthesized 1-methyl-5-nitropyrazole intermediate.

  • Bromination Reaction: Dissolve 1-methyl-5-nitropyrazole (1.0 eq.) in a suitable solvent like acetonitrile or sulfuric acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to afford pure 4-bromo-1-methyl-5-nitropyrazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 4-bromo-1-methyl-5-nitropyrazole with various arylboronic acids.

Core Principles & Mechanism

The Suzuki-Miyaura reaction is a transition metal-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound.[10] The reaction requires a palladium catalyst, a ligand to stabilize the catalyst, and a base to activate the boronic acid for transmetalation. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (our bromopyrazole).

  • Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.

Experimental Workflow

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Protocol Workflow Setup 1. Assemble Reaction Vessel Reagents 2. Add Solids: Bromopyrazole, Boronic Acid, Base, Pd Catalyst Setup->Reagents Degas 3. Degas Vessel (Vacuum/Inert Gas Cycles) Reagents->Degas Solvent 4. Add Degassed Solvents Degas->Solvent Reaction 5. Heat Reaction (e.g., 80-100 °C) Solvent->Reaction Monitor 6. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 7. Aqueous Work-up Monitor->Workup Purify 8. Purify Product (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Materials and Reagents
Reagent/MaterialGradeNotes
4-Bromo-1-methyl-5-nitropyrazoleAs synthesized in Protocol 1The key electrophile.
Arylboronic Acid≥97%The nucleophilic partner. Can be electron-rich, -poor, or sterically hindered.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst GradeCommon Pd(0) catalyst. Air-sensitive.
XPhos Pd G2Catalyst GradeA highly active pre-catalyst.[11]
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)AnhydrousBase for the reaction. Cs₂CO₃ is often more effective but more expensive.[12]
1,4-DioxaneAnhydrousCommon solvent.
TolueneAnhydrousAlternative solvent.
WaterDegassed, HPLC GradeCo-solvent, often essential for the reaction.
Ethyl Acetate (EtOAc)ACS GradeFor extraction and chromatography.
HexaneACS GradeFor chromatography.
Detailed Step-by-Step Protocol

This procedure is a general method and may require optimization for specific substrates.[12][13]

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure tube equipped with a magnetic stir bar, add 4-bromo-1-methyl-5-nitropyrazole (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), the base (e.g., K₂CO₃, 2.0–3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v).[13][14]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80–100 °C. Stir vigorously for the required time (typically 2–24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Data Presentation: Substrate Scope

The following table provides representative examples of arylboronic acids that can be used in this protocol. Yields are illustrative and will vary based on specific reaction conditions and scale.

EntryArylboronic AcidExpected ProductTypical Yield (%)
1Phenylboronic acid1-Methyl-5-nitro-4-phenylpyrazole85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-5-nitropyrazole80-92
33-Nitrophenylboronic acid1-Methyl-5-nitro-4-(3-nitrophenyl)pyrazole75-88
42-Methylphenylboronic acid1-Methyl-4-(o-tolyl)-5-nitropyrazole70-85
5Naphthalene-2-boronic acid1-Methyl-4-(naphthalen-2-yl)-5-nitropyrazole80-90

Purification and Characterization

Purification
  • Column Chromatography: This is the most common method for purifying the final products. A silica gel stationary phase with a gradient eluent system of hexane and ethyl acetate is typically effective. The polarity of the eluent can be adjusted based on the polarity of the product.

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization can be an effective final purification step. Common solvent systems include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[15] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

Characterization

The structure and purity of the synthesized 4-aryl-1-methyl-5-nitropyrazoles should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The methyl group (N-CH₃) protons typically appear as a singlet around δ 3.8–4.2 ppm. Aromatic protons will appear in the characteristic region of δ 7.0–8.5 ppm, with splitting patterns corresponding to their substitution.[16][17]

    • ¹³C NMR: The pyrazole ring carbons and the aryl carbons will have distinct signals. The carbon bearing the nitro group (C5) will be significantly deshielded.[18]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should be used to confirm the molecular weight of the product, corresponding to the [M+H]⁺ or [M]⁺ ion.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

  • Fume Hood: All manipulations of volatile, toxic, or corrosive reagents (e.g., iodomethane, fuming acids, organic solvents) must be performed in a certified chemical fume hood.[20]

  • Hazardous Reagents:

    • Nitrating Agents: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizers. Handle with extreme care and have appropriate quench materials (e.g., sodium bicarbonate solution) available.

    • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

    • Boronic Acids: While generally stable, some boronic acids and their derivatives can be irritants. Avoid inhalation of dust and skin contact.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Díaz, J. L., Cuberes, R., Berrocal, J., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists. Journal of Medicinal Chemistry, 55(19), 8294-8306. [Link]

  • Gomtsyan, A. (2012). The Suzuki-Miyaura Cross-Coupling Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Imamura, Y., et al. (2018). Synthesis of 4-dialkylaminopyrazoles. Recent Advances in the Synthesis of New Pyrazole Derivatives. [Link]

  • Jasiński, R. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. Molecules, 30(22), 5678. [Link]

  • Klapötke, T. M. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 22(7), 1109. [Link]

  • Li, W., et al. (2014). Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials, 22(3), 395-401. [Link]

  • Nagy, M., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 8(4), 3249-3257. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Shinde, S. S., et al. (2020). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 97(9), 1329-1341. [Link]

  • Tanimori, S., et al. (2020). Synthesis of 4-Aroyl-5-arylpyrazoles and 4-Aroyl-3-arylpyrazoles via the reaction of enaminodiketones with substituted hydrazine. Heterocycles, 100(1), 25-39. [Link]

  • Wu, Q., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 789-792. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

Application Note: 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester as a Strategic Building Block in Medicinal Chemistry

Introduction & Strategic Rationale The pyrazole ring is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics [1]. When de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazole ring is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics [1]. When designing complex, highly substituted pyrazole architectures, 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester emerges as an exceptionally versatile bifunctional building block.

This reagent is specifically engineered to solve complex synthetic bottlenecks:

  • C4 Boronic Ester (Bpin): Enables rapid C–C bond formation via Suzuki-Miyaura cross-coupling [2]. The pinacol ester is chosen over a free boronic acid due to its superior stability against protodeboronation and ease of chromatographic purification.

  • C5 Nitro Group (Masked Amine): Free 5-aminopyrazoles strongly coordinate to palladium, effectively poisoning the catalyst during cross-coupling. The strongly electron-withdrawing nitro group deactivates this coordination potential, allowing the Suzuki coupling at C4 to proceed smoothly. Post-coupling, it can be chemoselectively reduced to an amine for further functionalization.

  • N1 Methyl Group: Locks the tautomeric state of the pyrazole, ensuring absolute regiocontrol during downstream transformations.

Mechanistic Workflow & Causality

The standard application of this building block follows a three-stage workflow: C4-arylation, C5-nitro reduction, and C5-amine functionalization.

Workflow A 1-Methyl-5-nitropyrazole- 4-Bpin B 4-Aryl-1-methyl- 5-nitropyrazole A->B Suzuki-Miyaura Coupling (Ar-X) C 4-Aryl-1-methyl- 5-aminopyrazole B->C Nitro Reduction (Fe/NH4Cl) D Target Scaffold (e.g., Kinase Inhibitor) C->D Amide/Urea Formation

Figure 1: Synthetic workflow utilizing 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Causality in Experimental Design

Overcoming Electronic Deactivation: The C5 nitro group exerts a strong electron-withdrawing effect, which reduces the nucleophilicity of the adjacent C4-Bpin group. This makes the crucial transmetalation step of the Suzuki catalytic cycle sluggish. To counteract this, highly active, monoligated Pd(0) species generated from Buchwald precatalysts (e.g., XPhos Pd G2) are required [3].

Chemoselective Reduction: Once the C4 aryl group is installed, the nitro group must be reduced. If the newly installed aryl group contains halogens (Cl, Br) or reducible motifs (alkenes, alkynes), standard catalytic hydrogenation (Pd/C, H₂) will cause unwanted dehalogenation or over-reduction. Therefore, a mild, chemoselective Béchamp reduction (Fe/NH₄Cl) is the self-validating protocol of choice.

Optimization of the Suzuki-Miyaura Coupling

Quantitative optimization demonstrates the necessity of matching the right catalyst and base to the electronically deactivated nature of the nitropyrazole boronic ester.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observations
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH9045%Incomplete conversion; slow transmetalation due to deactivated Bpin.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane9068%Moderate yield; competing protodeboronation observed over time.
XPhos Pd G2 (2 mol%) K₃PO₄ (aq) 1,4-Dioxane 90 92% Optimal. Rapid oxidative addition and transmetalation; minimal side products.
RuPhos Pd G2 (2 mol%)K₃PO₄ (aq)THF7085%Good yield; lower temperature tolerated but slightly slower kinetics.

Table 1: Reaction optimization for the coupling of 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester with 4-bromoanisole.

Step-by-Step Experimental Protocols

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

This protocol utilizes XPhos Pd G2 to overcome the electronic deactivation caused by the C5-nitro group.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 equiv, 1.0 mmol), the desired aryl halide (1.1 equiv, 1.1 mmol), and XPhos Pd G2 (0.02 equiv, 2 mol%).

  • Solvent & Base Addition: Add 1,4-dioxane (5.0 mL, 0.2 M) followed by a 0.5 M aqueous solution of K₃PO₄ (2.0 equiv, 2.0 mmol).

    • Causality Check: K₃PO₄ provides the exact basicity required to form the reactive boronate complex without causing premature basic hydrolysis of the pinacol ester.

  • Degassing (Critical Step): Sparge the biphasic mixture with nitrogen gas for 10 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the highly active, electron-rich Pd(0) intermediate to an inactive Pd(II) species.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of the boronic ester via LCMS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to afford the pure 4-aryl-1-methyl-5-nitropyrazole.

Protocol B: Chemoselective Béchamp Nitro Reduction

This protocol selectively reduces the C5-nitro group to an amine without cleaving sensitive C4-aryl halogens.

  • Reagent Preparation: Dissolve the purified 4-aryl-1-methyl-5-nitropyrazole (1.0 equiv, 1.0 mmol) in a 4:1 mixture of Ethanol and Water (10 mL, 0.1 M) in a round-bottom flask.

  • Reduction Additives: Add Iron powder (325 mesh, 5.0 equiv, 5.0 mmol) and solid Ammonium Chloride (NH₄Cl, 2.0 equiv, 2.0 mmol).

    • Causality Check: Iron serves as the single-electron transfer agent. NH₄Cl acts as a mild proton donor. Using NH₄Cl instead of HCl prevents the hydrolysis of sensitive functional groups and avoids the generation of explosive hydrogen gas.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C with vigorous stirring for 2 hours. Monitor the reaction via TLC (stain with Ninhydrin to confirm the presence of the primary amine).

  • Hot Filtration: While the reaction is still hot, filter the mixture through a tightly packed pad of Celite. Wash the filter cake with hot Ethanol (2 × 10 mL).

    • Causality Check: Hot filtration is mandatory. The newly formed aminopyrazole can co-crystallize with the iron oxide sludge as the mixture cools, leading to severe yield losses.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer between EtOAc (20 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice more with EtOAc. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the 4-aryl-1-methyl-5-aminopyrazole, ready for downstream amide/urea coupling.

References

  • Alam, M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

Method

functionalization of pyrazole core using boronic acid pinacol esters

Application Note: Advanced Functionalization of the Pyrazole Scaffold via Pinacol Boronic Esters Executive Summary & Mechanistic Rationale The pyrazole ring is a privileged pharmacophore ubiquitous in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization of the Pyrazole Scaffold via Pinacol Boronic Esters

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged pharmacophore ubiquitous in modern drug discovery, found in everything from COX-2 inhibitors to advanced kinase targeted therapies. To rapidly explore structure-activity relationships (SAR) around this core, late-stage functionalization is critical.

While free heteroaryl boronic acids are standard handles for C-C bond formation, electron-rich pyrazole boronic acids are notoriously susceptible to protodeboronation under the basic, aqueous conditions required for Suzuki-Miyaura cross-coupling. Converting the boronic acid to a pinacol ester (Bpin) fundamentally alters the molecule's reactivity profile [3]. The bulky, bidentate pinacol ligand provides intense steric shielding around the empty p-orbital of the boron atom. This reduces the boron's Lewis acidity, effectively shutting down the premature hydrolysis pathways that lead to degradation [4]. Furthermore, the lipophilic nature of the Bpin moiety makes these intermediates highly stable to silica gel chromatography, allowing for the isolation of highly pure building blocks.

Strategic Installation of the Bpin Moiety

As an application scientist, selecting the correct borylation method requires analyzing the steric and electronic microenvironment of your specific pyrazole substrate.

  • Iridium-Catalyzed C-H Borylation (Steric Control): Developed extensively for late-stage functionalization, this method operates under strict thermodynamic and steric control [1]. For 1-alkylpyrazoles, the C4 position is the least sterically hindered (furthest from the N1 substituent and the N2 lone pair). Using an [Ir(cod)OMe]2​ precatalyst and a bipyridine ligand, the active Ir(III)-trisboryl complex selectively activates the C4-H bond, providing atom-economical access to 4-Bpin pyrazoles without the need for pre-halogenation [2].

  • Palladium-Catalyzed Miyaura Borylation (Pre-functionalized Control): When C3 or C5 functionalization is required, or when the pyrazole is heavily substituted, starting from a pre-halogenated pyrazole is highly effective. The oxidative addition of the Pd(0) catalyst into the C-X bond dictates absolute regiocontrol, bypassing the steric limitations of C-H activation [3].

  • Directed Lithiation/Borylation (Electronic Control): For selective C5 borylation, directed ortho-lithiation is the method of choice. An N1-protecting group (e.g., THP or SEM) directs a strong base (like n-BuLi) to deprotonate the adjacent C5 position. Quenching the resulting organolithium species with isopropoxyboronic acid pinacol ester (iPrO-Bpin) yields the C5-Bpin pyrazole [4].

Quantitative Comparison of Borylation Strategies

StrategyCatalyst / ReagentsSubstrate RequirementRegioselectivityTypical YieldKey Advantage
Ir-Catalyzed C-H Borylation [Ir(cod)OMe]2​ , dtbpy, B2​pin2​ Unsubstituted PyrazoleC4 (Steric control)75–95%Atom economical; no pre-halogenation required.
Pd-Catalyzed Miyaura Borylation Pd(dppf)Cl2​ , KOAc, B2​pin2​ Halogenated PyrazoleAbsolute (at C-X bond)80–98%Overcomes steric hindrance; highly scalable.
Directed Lithiation n-BuLi, iPrO-BpinN1-Protected PyrazoleC5 (Electronic/Directed)60–85%Accesses the sterically hindered C5 position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating observable checkpoints to ensure mechanistic fidelity during execution.

Protocol A: Iridium-Catalyzed C-H Borylation of 1-Alkylpyrazoles

This protocol selectively installs a Bpin group at the C4 position of a 1-alkylpyrazole.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(cod)OMe]2​ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).

  • Solvent Addition: Add anhydrous THF (0.5 M relative to substrate). Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution will transition from a dark red/green suspension to a homogeneous deep amber color. This color shift confirms the successful generation of the active Ir(III)-trisboryl catalytic species.

  • Substrate & Reagent Addition: Add bis(pinacolato)diboron ( B2​pin2​ , 0.75 equiv) and the 1-alkylpyrazole substrate (1.0 equiv). Seal the flask and remove it from the glovebox.

    • Causality Note: 0.75 equivalents of B2​pin2​ are used because the reagent acts as both the boron source and the hydride acceptor, providing 1.5 equivalents of reactive boron, which drives the reaction to completion while minimizing over-borylation.

  • Reaction Execution: Heat the mixture to 80 °C in an oil bath for 12 hours. Monitor the reaction via GC-MS or TLC (UV active).

  • Workup: Cool to room temperature and quench by exposing the mixture to air and adding 1 mL of methanol (hydrolyzes any remaining active Ir-hydride species). Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pyrazole-4-Bpin.

Protocol B: Suzuki-Miyaura Cross-Coupling of Pyrazole-Bpin

This protocol couples the isolated Pyrazole-Bpin with an aryl halide to form a new C-C bond.

  • Reaction Assembly: To a microwave vial, add the Pyrazole-Bpin (1.1 equiv), the target Aryl Halide (1.0 equiv), Pd(dppf)Cl2​ (5.0 mol%), and K2​CO3​ (3.0 equiv).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.2 M). Sparge the mixture with argon for 15 minutes.

    • Causality Note: The inclusion of water is an absolute mechanistic requirement. Water dissolves the inorganic base, facilitating the formation of the electron-rich boronate ate complex [R-B(pin)(OH)]− . Without this complex, the transmetalation step to the Pd(II)-aryl intermediate cannot occur [4].

  • Reaction Execution: Seal the vial and heat to 90 °C for 4–8 hours.

    • Self-Validation Checkpoint: The formation of a fine black precipitate (Pd black) toward the end of the reaction indicates catalyst degradation, which reliably coincides with the total depletion of the boronic ester.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify the highly functionalized pyrazole via flash chromatography.

Pathway Visualization

PyrazoleWorkflow Core Pyrazole Core (Unsubstituted/Halogenated) IrBorylation Ir-Catalyzed C-H Borylation [Ir(cod)OMe]2, dtbpy, B2pin2 Core->IrBorylation C-H Activation (Steric Control) PdBorylation Pd-Catalyzed Miyaura Borylation Pd(dppf)Cl2, KOAc, B2pin2 Core->PdBorylation Halogen Substitution (Pre-functionalized) Lithiation Directed Lithiation/Borylation n-BuLi, iPrO-Bpin Core->Lithiation Deprotonation (Electronic Control) BpinIntermediate Pyrazole-Bpin Intermediate (Stable, Isolable) IrBorylation->BpinIntermediate PdBorylation->BpinIntermediate Lithiation->BpinIntermediate Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Ar-X BpinIntermediate->Suzuki Base-Activated Transmetalation Product Target Functionalized Pyrazole (C-C Bond Formation) Suzuki->Product Reductive Elimination

Fig 1: Synthetic pathways for pyrazole borylation and Suzuki-Miyaura functionalization.

References

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization ACS Catalysis URL:[Link]

  • An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings Tetrahedron Letters URL:[Link]

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and functional materials.[1][4][5]

This guide focuses on a specific, yet highly relevant, application: the coupling of aryl halides with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. Pyrazole-containing molecules are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their diverse biological activities.[6][7] The 1-methyl-5-nitropyrazole moiety, in particular, serves as a valuable building block. The electron-withdrawing nitro group can significantly modulate the physicochemical properties and biological interactions of the final compound, or act as a synthetic handle for further chemical transformations.[8][9]

These application notes provide researchers, scientists, and drug development professionals with a detailed, mechanistically-grounded protocol for this specific transformation. We will delve into the causality behind reagent selection and procedural steps, ensuring a comprehensive understanding that facilitates not just execution, but also optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

A foundational understanding of the reaction mechanism is paramount to successful execution and optimization. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[10] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-OR L₂ PdII_Aryl->PdII_Boronate Halide Exchange (Base) PdII_Diorganic Ar-Pd(II)-Ar' L₂ PdII_Boronate->PdII_Diorganic Transmetalation PdII_Diorganic->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_Diorganic->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl BoronicEster Boronic Ester (Ar'-B(OR)₂) BoronicEster->PdII_Diorganic Base Base (e.g., K₂CO₃) Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[11] The reactivity of the aryl halide is crucial here, with the general trend being I > Br > OTf >> Cl.[5][10]

  • Transmetalation : This is often the rate-determining step and where the base plays its most critical role.[2] The base activates the organoboron compound—in this case, the 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester—by forming a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OR)₃]⁻).[2][3][13][14] This activated species then transfers its organic group (the nitropyrazole) to the palladium center, displacing the halide or its replacement.

  • Reductive Elimination : In the final step, the two organic groups (the aryl and the nitropyrazole) on the Pd(II) center couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][11]

Protocol Design: Rationale for Reagent and Condition Selection

The success of coupling an electron-deficient heteroaromatic boronic ester requires careful selection of each reaction component.

  • Palladium Catalyst and Ligand : The choice of catalyst and ligand is critical for stabilizing the palladium center and modulating its reactivity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern precatalyst systems, which generate the active monoligated Pd(0) species in situ, often provide superior results, especially for challenging substrates.[12][15] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they promote the oxidative addition and reductive elimination steps.[15][16] For this protocol, we recommend PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) as a robust, versatile, and commercially available choice that has shown broad applicability.[17]

  • Base : The base is not merely a proton scavenger; it is essential for activating the boronic ester for transmetalation.[2][3] Inorganic bases are most common.

    • Potassium Carbonate (K₂CO₃) is a moderately strong base that is effective in many cases, especially when paired with a protic co-solvent like water.[18]

    • Potassium Phosphate (K₃PO₄) is a stronger base that can accelerate reactions with less reactive coupling partners.[3]

    • Cesium Carbonate (Cs₂CO₃) is a strong and highly soluble base that is often effective in difficult couplings, though it is more expensive.[3][18] For this system, K₂CO₃ in an aqueous solution provides a good balance of reactivity, cost-effectiveness, and functional group tolerance.

  • Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. A biphasic system is often employed.[17]

    • 1,4-Dioxane or Toluene are excellent choices for the organic phase, as they effectively dissolve the aryl halide, boronic ester, and palladium complex.[10][18][19]

    • Water is used as a co-solvent to dissolve the inorganic base (K₂CO₃), which is crucial for the formation of the active boronate species.[10][18] The recommended system is a Dioxane/Water mixture, which generally provides good results across a range of substrates.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of various aryl bromides. For less reactive aryl chlorides, more forcing conditions (higher temperature, stronger base like K₃PO₄, and a more specialized catalyst system) may be required.[15][16]

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.2–1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02–0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard work-up and purification supplies (Separatory funnel, Celite®, silica gel, organic solvents)

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.2 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).

    • Rationale: The pinacol ester is used in slight excess to drive the reaction to completion and account for any potential protodeborylation side reactions.[10]

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields.

  • Solvent and Base Addition : Prepare a 2 M aqueous solution of K₂CO₃. To the reaction flask, add anhydrous 1,4-dioxane (to achieve a ~0.1 M concentration of the aryl halide) followed by the 2 M K₂CO₃ solution (3.0 equiv).

    • Rationale: Adding the solvent and base under an inert atmosphere prevents oxygen from entering the system. The biphasic mixture requires vigorous stirring to facilitate interaction between the phases.[18]

  • Degassing : Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.

    • Rationale: This step is crucial to remove any residual dissolved oxygen from the solvents, further protecting the catalyst from deactivation.

  • Reaction : Place the flask in a pre-heated oil bath at 85–100 °C and stir vigorously for 4–16 hours.

    • Rationale: Elevated temperatures increase reaction rates.[18] The reaction progress should be monitored to determine the optimal time.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide has been consumed.

  • Work-up : a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[20][[“]]

    • Rationale: Chromatography is typically required to remove unreacted starting materials, homo-coupled byproducts, and residual catalyst.[20] For pharmaceutical applications, further treatment to remove trace palladium may be necessary, such as washing with a sodium bisulfite solution.[22]

General Workflow and Data Summary

The entire process, from preparation to purification, can be visualized as a linear workflow.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Charge Flask: Aryl Halide, Boronic Ester, PdCl₂(dppf) B Establish Inert Atmosphere (N₂/Ar) A->B C Add Solvents (Dioxane/H₂O) and Base (K₂CO₃) B->C D Degas Mixture C->D E Heat Reaction (85-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G H Aqueous Work-up (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Table 1: Recommended Starting Conditions and Troubleshooting

Parameter / IssueRecommended Condition / Potential CauseRationale / Suggested Solution
Aryl Halide Aryl Bromide / Aryl IodideThese are generally more reactive. For aryl chlorides, increase temperature to 110 °C, use K₃PO₄, and consider a more active catalyst like a Buchwald palladacycle.[16]
Low Yield Inefficient catalyst turnover / Incomplete reactionEnsure thorough degassing. Increase catalyst loading to 5 mol%. Confirm the quality of the boronic ester, as they can degrade over time.
Poor mass transfer in biphasic systemIncrease the stirring rate significantly to create an emulsion. A phase-transfer catalyst like TBAB can also be added.[18]
Side Products Protodeborylation of boronic esterMinimize reaction time once the starting material is consumed. Ensure the base is not excessively strong for the substrate. Use the boronic ester as soon as possible after weighing.[10]
Homo-coupling of aryl halide or boronic esterThis can result from catalyst deactivation or side reactions. Lowering the reaction temperature slightly or using a different ligand may help.
Purification Issues Co-elution of product and boronic acid byproductDuring work-up, a mild basic wash (e.g., dilute NaHCO₃) can help remove the acidic boronic acid impurity before chromatography.[20]

Conclusion

The Suzuki-Miyaura coupling of aryl halides with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a powerful method for accessing novel chemical entities for drug discovery and materials science. By understanding the underlying mechanism and the critical role of each component—catalyst, base, and solvent—researchers can reliably execute and adapt this protocol. The detailed procedure and troubleshooting guide provided herein serve as a robust starting point for the synthesis of a wide array of substituted 1-methyl-5-nitropyrazole derivatives, paving the way for future innovations.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Managing solubility issues of reactants in Suzuki coupling. Benchchem.
  • Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ResearchGate.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Effect of solvent on the Suzuki reaction. ResearchGate.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 - ResearchGate.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][10][13]triazin-7(6H)-ones and Derivatives . MDPI. Available from:

  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine. Benchchem.

Sources

Method

Application Note: Advanced Agrochemical Synthesis via 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester

Executive Summary The pyrazole scaffold is a ubiquitous pharmacophore in modern agrochemical discovery, frequently serving as the core motif in broad-spectrum fungicides, selective herbicides, and potent insecticides[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a ubiquitous pharmacophore in modern agrochemical discovery, frequently serving as the core motif in broad-spectrum fungicides, selective herbicides, and potent insecticides[1]. 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a highly functionalized, premium building block designed to accelerate the synthesis of complex pyrazole-containing active ingredients. This application note provides a comprehensive guide to utilizing this reagent, detailing mechanistic rationales, optimized cross-coupling protocols, and chemoselective derivatization strategies tailored for agrochemical research and development.

Mechanistic Rationale & Chemical Utility

The strategic design of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester offers orthogonal reactivity, making it an indispensable tool for synthetic chemists:

  • C4-Boronic Acid Pinacol Ester (Bpin): Unlike free boronic acids, which are prone to protodeboronation under basic conditions, the pinacol ester provides exceptional stability during storage and handling[2]. In the presence of a palladium catalyst and aqueous base, the Bpin group undergoes rapid hydrolysis to form a reactive boronate species, facilitating efficient transmetalation in Suzuki-Miyaura cross-coupling reactions[3].

  • C5-Nitro Group as a "Masked Amine": The strongly electron-withdrawing nitro group modulates the electron density of the pyrazole ring, preventing undesired side reactions during the initial cross-coupling. Post-coupling, the nitro group can be chemoselectively reduced to a primary amine. This amine serves as a critical anchor point for further functionalization, such as the formation of amide or urea linkages, which are essential for binding to target enzymes in pests and fungi (e.g., SDHI fungicides)[1].

  • N1-Methylation: The N-methyl group prevents tautomerization, locking the regiochemistry of the pyrazole ring. Furthermore, it increases the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), a critical physicochemical parameter for ensuring optimal leaf penetration and bioavailability in agrochemical formulations.

Synthetic Workflow

The following diagram illustrates the standard synthetic pipeline for converting the pyrazole building block into a functionalized agrochemical API.

G Start 1-Methyl-5-nitropyrazole- 4-boronic acid pinacol ester Suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) Start->Suzuki ArylHalide Heteroaryl Halide (e.g., 3-bromopyridine) ArylHalide->Suzuki Intermediate 4-Aryl-1-methyl- 5-nitropyrazole Suzuki->Intermediate C-C Bond Formation Reduction Nitro Reduction (Fe/NH4Cl, Heat) Intermediate->Reduction Amine 4-Aryl-1-methyl- 5-aminopyrazole Reduction->Amine NO2 -> NH2 Derivatization Acylation / Alkylation (Electrophile) Amine->Derivatization Agrochemical Agrochemical API (Fungicide / Insecticide) Derivatization->Agrochemical Target Scaffold

Workflow for agrochemical synthesis using 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the pyrazole boronic ester with a generic heteroaryl halide. The choice of catalyst and solvent system is critical for overcoming the steric hindrance imposed by the adjacent nitro group[3].

Reagents & Materials:

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 equiv, 10 mmol)

  • Heteroaryl bromide (e.g., 3-bromopyridine) (1.1 equiv, 11 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.5 mmol)

  • K3​PO4​ (3.0 equiv, 30 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge the solvent mixture with inert nitrogen gas for 15 minutes. Causality: Dissolved oxygen can rapidly oxidize the electron-rich palladium(0) active species, leading to catalyst deactivation and low yields.

  • Reagent Addition: Add the pyrazole boronic ester, heteroaryl bromide, and K3​PO4​ to the degassed solvent. Stir for 5 minutes to ensure uniform suspension.

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of nitrogen. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor the reaction via TLC or LC-MS.

  • Workup & Self-Validation: Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter the biphasic mixture through a pad of Celite. Validation: The retention of a black precipitate (palladium black) on the Celite pad, yielding a clear organic filtrate, confirms successful catalyst removal. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction (Béchamp-Type)

Agrochemical intermediates often contain sensitive halogens (e.g., chlorides, fluorides) on their aryl rings[1]. Standard palladium-catalyzed hydrogenation ( H2​,Pd/C ) can cause undesired hydrodehalogenation. Therefore, a mild iron-mediated reduction is employed.

Reagents & Materials:

  • 4-Aryl-1-methyl-5-nitropyrazole intermediate (1.0 equiv, 5 mmol)

  • Iron powder (325 mesh) (5.0 equiv, 25 mmol)

  • Ammonium chloride ( NH4​Cl ) (5.0 equiv, 25 mmol)

  • Ethanol / H2​O (3:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitropyrazole intermediate in ethanol. Add water and NH4​Cl . Causality: NH4​Cl acts as a mild, buffering proton source. Using strong acids like HCl could cleave sensitive functional groups or cause unwanted ring-opening reactions.

  • Reduction: Add iron powder in three portions over 15 minutes to prevent uncontrolled exotherms. Heat the suspension to 80 °C for 4 hours.

  • Workup & Self-Validation: Cool the mixture to room temperature. The reaction mixture will appear as a thick, dark brown sludge (iron oxides). Basify slightly with saturated NaHCO3​ (10 mL). Filter the entire mixture through Celite, washing the filter cake generously with hot ethyl acetate. Validation: The filtrate should be a pale yellow to clear solution. If the organic layer turns dark upon exposure to air, incomplete reduction or air-oxidation of the newly formed amine has occurred.

  • Isolation: Separate the organic layer, dry over MgSO4​ , and concentrate to yield the 5-aminopyrazole intermediate, ready for subsequent acylation[3] or C-N cross-coupling[4].

Quantitative Data & Optimization

The tables below summarize the empirical data driving the protocol design, highlighting the optimal conditions for yield and the broad applicability of the resulting scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9045%
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 10068%
3 Pd(dppf)Cl2​ Na2​CO3​ 1,4-Dioxane/ H2​O 9072%
4 Pd(dppf)Cl2​ K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 90 91%

Note: Entry 4 demonstrates the superior efficacy of the dppf ligand combined with a stronger phosphate base in a highly polar aprotic/aqueous solvent mixture.

Table 2: Agrochemical Application Scope of the Pyrazole Scaffold

Target ClassMechanism of ActionKey Structural Motif Derived from Scaffold
Fungicide Succinate Dehydrogenase Inhibitor (SDHI)C5-Amide linkage mimicking ubiquinone binding site.
Insecticide Ryanodine Receptor ModulatorAnthranilic diamide derivatives attached via C5-amine.
Herbicide HPPD InhibitorC4-Aryl substitution providing target enzyme blockade.

References

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI.Molecules / MDPI.
  • 1H-Pyrazol-3-yl boronic acid - Chem-Impex.Chem-Impex International.
  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives - ACS Publications.Organic Process Research & Development / ACS.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.National Institutes of Health (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic properties of this substrate—namely, the electron-deficient nitropyrazole core—present unique challenges and opportunities for optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the successful synthesis of your target biaryl compounds.

I. Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during the Suzuki coupling of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. Each issue is followed by a detailed explanation of potential causes and a series of recommended solutions.

Issue 1: Low to No Product Formation

A common and frustrating issue is the lack of desired product, with starting materials remaining largely unconsumed.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation or Decomposition: The active Pd(0) species is essential for initiating the catalytic cycle.[1] If your Pd(II) precatalyst (e.g., Pd(OAc)₂) is not efficiently reduced to Pd(0), the reaction will not proceed.[2] Conversely, the active catalyst can decompose, often observed as the formation of palladium black.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[4]

      • Select an Appropriate Catalyst System: For electron-deficient heteroaryl systems, standard catalysts like Pd(PPh₃)₄ may not be optimal.[5] Consider using more robust, electron-rich, and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands can stabilize the palladium center and promote the crucial oxidative addition step.[7] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be beneficial.[2]

      • Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is critical. Typically, a ratio of 1:1 to 2:1 (for bidentate and monodentate ligands, respectively) is a good starting point.[8]

  • Ineffective Transmetalation: The transfer of the pyrazole group from boron to palladium is a critical step and is often rate-limiting, especially for electron-deficient heterocycles.[3][9]

    • Troubleshooting Steps:

      • Base Selection is Crucial: The base activates the boronic ester to form a more nucleophilic "ate" complex, facilitating transmetalation.[10][11] For this substrate, a moderately strong base is recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[7] If base-sensitive functional groups are present on your coupling partner, a milder base like potassium fluoride (KF) could be considered.[10]

      • Solvent System Optimization: The choice of solvent impacts the solubility of the base and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[2][12] Often, a small amount of water is necessary to solubilize inorganic bases like K₃PO₄ and facilitate the formation of the active boronate species.[7][13] However, excessive water can promote protodeboronation.

Issue 2: Significant Protodeboronation of the Pyrazole Starting Material

Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-methyl-5-nitropyrazole and reducing the yield of your desired product.[3][14]

Potential Causes & Solutions:

  • Presence of Protic Sources: Water, alcohols, or acidic impurities can serve as proton sources, leading to the cleavage of the boronic ester.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried.[6] While some water may be necessary for certain bases, its amount should be carefully controlled.

      • Excess Boronic Ester: Using a slight excess (1.2-1.5 equivalents) of the 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester can help compensate for some loss to protodeboronation.[6]

      • "Slow-Release" Strategy: Pinacol esters are generally more stable than their corresponding boronic acids.[2] This inherent stability provides a "slow-release" of the boronic acid during the reaction, keeping its instantaneous concentration low and minimizing decomposition.[7]

Issue 3: Homocoupling of the Aryl Halide Coupling Partner

The formation of a biaryl product derived from the coupling of two molecules of your aryl halide partner is another common side reaction.

Potential Causes & Solutions:

  • Catalyst System and Reaction Conditions: Certain catalyst systems and conditions can favor this undesired pathway.

    • Troubleshooting Steps:

      • Ligand Choice: The use of bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[7]

      • Controlled Stoichiometry: Ensure the accurate measurement of all reagents. A significant excess of the aryl halide should be avoided.

      • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Issue 4: Reaction Stalls or is Incomplete

The reaction proceeds initially but fails to reach completion, leaving a mixture of starting materials and product.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary for challenging substrates.[15]

      • Re-evaluate Ligand and Base: The chosen ligand or base may not be robust enough for the required reaction time and temperature. Consider screening alternative ligands and bases as outlined in previous sections.

  • Poor Solubility: One or more components of the reaction mixture may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and incomplete reaction.[12][16]

    • Troubleshooting Steps:

      • Solvent Screening: Test alternative solvents or solvent mixtures to improve solubility. For example, a mixture of toluene and DMA has been shown to be effective in some cases.[17]

      • Increase Temperature: Higher temperatures can improve solubility and reaction rates, but must be balanced against the potential for increased side reactions and catalyst decomposition.

II. Frequently Asked Questions (FAQs)

Q1: Is the nitro group on the pyrazole problematic for the Suzuki coupling?

A1: Generally, the nitro group is well-tolerated in Suzuki couplings and can even be beneficial.[5] As a strong electron-withdrawing group, it can activate an adjacent aryl halide towards oxidative addition.[4][5] In the case of the boronic ester, it makes the pyrazole ring electron-deficient, which can slow down the transmetalation step.[3] However, there are rare instances where nitro groups can act as leaving groups under specific, often harsh, conditions, but this is not a common issue with standard Suzuki protocols.[5][18]

Q2: Should I use the boronic acid or the pinacol ester?

A2: For this substrate, the pinacol ester is highly recommended . Boronic acids, particularly electron-deficient heteroaryl boronic acids, are often prone to decomposition via protodeboronation.[3] The pinacol ester provides significantly enhanced stability, making it easier to handle and store, and it can minimize decomposition during the reaction.[2][7]

Q3: What are the best starting conditions for a screening reaction?

A3: A robust set of starting conditions to screen would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: Anhydrous 1,4-dioxane with a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Temperature: 80-100 °C.

  • Stoichiometry: 1.2-1.5 equivalents of the pyrazole boronic ester relative to the aryl halide.

Q4: My reaction turns black immediately. Is this a problem?

A4: A color change to black or dark brown is common in palladium-catalyzed reactions and does not necessarily indicate failure.[13] It often signifies the formation of the active Pd(0) species. However, if this is accompanied by the rapid precipitation of a black solid (palladium black) and a lack of product formation, it indicates catalyst decomposition.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[3][6] It is advisable to take a time-zero sample and then periodic samples to track the consumption of starting materials and the formation of the product.

III. Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precursors.[2][14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that facilitate oxidative addition and are effective for challenging substrates.[6][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are often required to activate the electron-deficient boronic ester.[7]
Solvent 1,4-Dioxane, Toluene, THF (often with a small amount of H₂O)Anhydrous aprotic solvents are standard. Water can aid in dissolving the base.[7]
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion.[6]
Boronic Ester Equiv. 1.2 - 1.5An excess helps to compensate for potential protodeboronation.[6]
Diagrams

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Ester Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Pyr-B(pin)]⁻ Ar-Pd(II)-Pyr Ar-Pd(II)(L2)-Pyr Transmetalation->Ar-Pd(II)-Pyr Reductive_Elimination Reductive Elimination Ar-Pd(II)-Pyr->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Pyr Product Reductive_Elimination->Product Boronic_Ester Pyr-B(pin) Ate_Complex [Pyr-B(OR)3]⁻ (Ate Complex) Boronic_Ester->Ate_Complex Base Base (e.g., K3PO4) Base->Ate_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Reaction Start Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Success Reaction Complete -> Workup Check_Completion->Success Yes No_Reaction Low/No Conversion? Check_Completion->No_Reaction No Side_Reactions Side Reactions? (Deboronation, Homocoupling) No_Reaction->Side_Reactions No Check_Catalyst Optimize Catalyst & Ligand (e.g., SPhos, XPhos) No_Reaction->Check_Catalyst Yes Optimize_Stoichiometry Use 1.2-1.5 eq. Boronic Ester Side_Reactions->Optimize_Stoichiometry Yes Check_Base Optimize Base (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Check_Conditions Check Degassing & Temperature Check_Base->Check_Conditions Check_Conditions->Start Re-run Anhydrous Ensure Anhydrous Conditions Optimize_Stoichiometry->Anhydrous Change_Ligand Screen Different Ligands Anhydrous->Change_Ligand Change_Ligand->Start Re-run

Caption: Troubleshooting Workflow for Suzuki Coupling.

IV. Experimental Protocols

General Protocol for Suzuki Coupling of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

This protocol is a starting point and may require optimization for your specific aryl or heteroaryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.2-1.5 equiv), the base (3.0 equiv), the palladium precatalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[4]

  • Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide. If using a base like K₃PO₄, a small amount of degassed water (e.g., 10% of the solvent volume) can be added.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[19]

V. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. (2024). Available from: [Link]

  • ACS Publications | Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Available from: [Link]

  • PMC. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Available from: [Link]

  • RSC Publishing | Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups? (2019). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Micelle-Enabled Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronate Esters. (2018). Available from: [Link]

  • ACS Publications | Organic Letters. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). Available from: [Link]

  • ACS Publications | The Journal of Organic Chemistry. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (2024). Available from: [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ResearchGate. Table 1 Optimization of Suzuki-Miyaura cross-coupling of compound 1... Available from: [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. (2023). Available from: [Link]

  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? (2024). Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available from: [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available from: [Link]

  • ResearchGate. Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Available from: [Link]

Sources

Optimization

Technical Support Center: Mitigating Protodeboronation in Nitropyrazole Boronic Esters

Welcome to the Advanced Technical Support Center for cross-coupling electron-deficient heteroaryl boronic esters. Nitropyrazole boronic esters are notoriously challenging substrates in Suzuki-Miyaura cross-couplings (SMC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling electron-deficient heteroaryl boronic esters. Nitropyrazole boronic esters are notoriously challenging substrates in Suzuki-Miyaura cross-couplings (SMC). Due to the highly electron-withdrawing nature of the nitro group and the pyrazole core, the carbon-boron (C-B) bond is acutely susceptible to base-catalyzed cleavage (protodeboronation).

This guide is designed for researchers and drug development professionals to diagnose, understand, and permanently resolve protodeboronation issues through mechanistically grounded, self-validating workflows.

Diagnostic Triage & Workflow

Before altering your reaction conditions, use the following decision matrix to identify the most viable optimization pathway for your specific nitropyrazole substrate.

Troubleshooting Start Issue: High Protodeboronation in Nitropyrazole Coupling Q1 Is an aqueous base strictly required for your specific workflow? Start->Q1 A1_Yes Yes (Biphasic SMC) Q1->A1_Yes A1_No No (Anhydrous SMC) Q1->A1_No Action1 Strategy A: Use mild base (CsF, K3PO4) + Rapid transmetalating Pd catalyst A1_Yes->Action1 Action2 Strategy B: Base-free cationic Pd or switch to DEA boronate ester A1_No->Action2

Diagnostic workflow for mitigating protodeboronation in Suzuki-Miyaura couplings.

Core Mechanistic FAQs (The "Why")

Q: Why are nitropyrazole boronic esters so prone to protodeboronation compared to standard phenyl boronic esters? A: The mechanism of protodeboronation is driven by the stability of the leaving group. When a base (like hydroxide) coordinates to the empty p-orbital of the boron atom, it forms a negatively charged trihydroxyboronate anion. The C-B bond then cleaves, transferring the electrons to the aryl ring. Because the nitropyrazole ring is highly electron-deficient, it effectively stabilizes this transient arylanionoid intermediate, drastically lowering the activation energy required for C-B bond cleavage [1].

Q: I converted my nitropyrazole boronic acid to a pinacol ester (Bpin). Why is it still degrading in the reactor? A: It is a common misconception that esterification universally protects boronic acids from degradation. Recent in situ NMR kinetic studies reveal that the phenomenological stability of boronic esters under basic aqueous conditions is highly nuanced[2]. For highly electron-deficient substrates like nitropyrazoles, the ester rapidly undergoes base-catalyzed pre-hydrolysis back to the boronic acid, which then rapidly protodeboronates[3]. In some cases, the ester can even degrade faster than the parent acid due to complex self-catalysis pathways[4].

Mechanism Ester Nitropyrazole-Bpin (Pre-catalyst) Acid Nitropyrazole-B(OH)2 (Hydrolyzed Intermediate) Ester->Acid Hydrolysis (H2O) Product Cross-Coupled Product (Desired Pathway) Ester->Product Direct Transmetalation (Anhydrous) Boronate Trihydroxyboronate Anion [Ar-B(OH)3]- Acid->Boronate Base (OH-) Boronate->Product Transmetalation (Pd) Degradation Nitropyrazole + B(OH)3 (Protodeboronation) Boronate->Degradation C-B Cleavage

Competing pathways: pre-hydrolytic protodeboronation vs. direct transmetalation.

Quantitative Benchmarking

To illustrate the severity of the issue, the following table summarizes the relative stability of various boronic species under standard coupling conditions.

Boronic SpeciesConditionsPrimary Degradation PathwayRelative Half-Life ( t1/2​ )
Phenyl-Bpin (Control)Aqueous Base (pH 13, 70°C)Very Slow Hydrolysis> 24 hours
Nitropyrazole-B(OH)₂ Aqueous Base (pH 13, 70°C)Direct Protodeboronation< 5 minutes
Nitropyrazole-Bpin Aqueous Base (pH 13, 70°C)Pre-hydrolytic Protodeboronation10 - 30 minutes
Nitropyrazole-DEA Aqueous Base (pH 13, 70°C)Suppressed (Tetrahedral Boron)> 12 hours
Nitropyrazole-Bpin Anhydrous (Base-Free)None (Stable)Indefinite

Troubleshooting Specific Scenarios

Scenario A: "I am using standard Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water, but my nitropyrazole-Bpin is completely consumed with less than 10% product yield." Diagnosis: The rate of pre-hydrolysis and subsequent protodeboronation ( kdeboronation​ ) is vastly outcompeting the rate of transmetalation ( ktransmetalation​ ). Solution: You must invert this kinetic relationship. Switch to a highly active, bulky Buchwald ligand (e.g., XPhos or SPhos) which accelerates transmetalation. Simultaneously, replace the aqueous K₂CO₃ with a milder, anhydrous fluoride source (e.g., CsF or KF in isopropanol/dioxane) to suppress the formation of the reactive trihydroxyboronate anion.

Scenario B: "My boronic ester degrades even during silica gel purification or storage." Diagnosis: Electron-deficient heteroaryl-Bpin compounds are highly sensitive to ambient moisture and the slightly acidic nature of standard silica gel. Solution: Convert the Bpin ester to a Diethanolamine (DEA) boronate or MIDA boronate. These formats utilize a dative nitrogen-to-boron bond, locking the boron in a stable sp3 tetrahedral geometry that resists hydrolysis and silica-induced degradation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, implement one of the following self-validating protocols based on your project constraints.

Protocol 1: Anhydrous "Cationic" Suzuki-Miyaura Coupling (Base-Free)

By entirely removing the base from the reaction, you eliminate the nucleophile responsible for initiating C-B bond cleavage. This method utilizes a specialized cationic Palladium catalyst to drive transmetalation[6].

Causality: The cationic Pd center is highly electrophilic, allowing it to undergo direct transmetalation with the neutral boronic ester, bypassing the need for a boronate anion intermediate[6].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the nitropyrazole-Bpin (1.0 equiv), the aryl halide (1.0 equiv), and the pre-formed cationic catalyst [(PAd3​)Pd(cinnamyl)]OTf (5 mol%).

  • Solvent Addition: Add strictly anhydrous, degassed THF (0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12-24 hours.

  • Self-Validation Checkpoint: At t=1 hour , extract a 50 μL aliquot. Dilute in anhydrous THF and run an 11B NMR.

    • Validation: A sharp peak at ~30 ppm confirms the Bpin ester is intact.

    • Failure: A peak shifting toward ~18 ppm indicates moisture contamination and formation of boric acid (protodeboronation).

Protocol 2: Synthesis and Application of DEA Boronates

If aqueous or basic conditions are unavoidable for your specific aryl halide, convert your sensitive Bpin ester into a robust Diethanolamine (DEA) boronate.

Causality: The DEA ligand forms a bicyclic structure with a dative N→B bond. This fills the empty p-orbital of the boron atom, preventing hydroxide attack and subsequent pre-hydrolysis[5].

Step-by-Step Methodology:

  • Transesterification: Dissolve the nitropyrazole-Bpin (1.0 equiv) in a mixture of Isopropanol and 2-Methyltetrahydrofuran (1:1 ratio).

  • Ligand Addition: Slowly add a solution of diethanolamine (0.95 equiv) in Isopropanol. Stir at 20 °C for 16 hours.

  • Self-Validation Checkpoint (Isolation): DEA boronates are highly crystalline. The product will precipitate directly out of the reaction mixture[5]. Filter and wash with 2-MeTHF.

    • Validation: Run a 1H NMR in DMSO- d6​ . The methylene protons of the DEA ligand will appear as complex multiplets (diastereotopic splitting) rather than simple triplets, confirming the rigid bicyclic N→B dative structure has formed.

  • Coupling: Use the isolated DEA boronate in your standard SMC. The DEA ligand will act as a "slow-release" mechanism, maintaining a low, steady-state concentration of the active boronic species, thereby minimizing protodeboronation.

References

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.[Link]

  • Johnston, C. P., West, T. H., Dooley, R. E., Reid, M., Jones, A. B., King, E. J., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1251–1264.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421.[Link]

  • McLaughlin, M., Marcantonio, K., Chen, C., et al. (2023). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development, 27(4), 682–690.[Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions of Nitro-Substituted Pyrazoles

A Senior Application Scientist's Guide to Base Selection and Troubleshooting Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Base Selection and Troubleshooting

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Suzuki-Miyaura reactions involving nitro-substituted pyrazoles. The unique electronic nature of these substrates—highly activated by the nitro group yet prone to specific side reactions—makes the judicious selection of a base paramount for success.

This document moves beyond simple protocols to explain the chemical reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Core Principles: The Challenge of Nitro-Substituted Pyrazoles

Before diving into specific troubleshooting scenarios, it's crucial to understand the dual role of the nitro group in this chemistry.

  • Electronic Activation: The strongly electron-withdrawing nitro group renders the pyrazole ring electron-deficient. This is generally advantageous for the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the pyrazole-halide bond.[1][2]

  • Increased Acidity and Potential for Side Reactions: The same electron-withdrawing effect significantly increases the acidity of the pyrazole N-H proton (if present). This makes the substrate susceptible to deprotonation by the base, which can lead to catalyst inhibition or substrate decomposition.[3] Furthermore, under certain conditions, the C-NO2 bond itself can undergo oxidative addition, a process known as denitrative coupling, though this typically requires specialized catalytic systems.[4][5][6][7]

The primary role of the base in any Suzuki reaction is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8][9][10] This activated species is then competent to transfer its organic group to the palladium center in the transmetalation step. The challenge is to select a base strong enough to facilitate this process without promoting the undesirable side reactions mentioned above.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. The starting materials are largely unreacted. What is the likely issue with my base?

Answer: This classic symptom often points to a base that is either too weak or insufficiently soluble in the reaction medium to activate the boronic acid effectively for transmetalation.

  • Causality: For the catalytic cycle to proceed, the boronate must be formed. If you are using a relatively weak inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an anhydrous solvent (like toluene or dioxane), its low solubility may prevent it from interacting with the boronic acid. The presence of water is often critical for these bases to function, as it helps to dissolve them and facilitates the formation of hydroxide ions.[11][12]

  • Recommended Solutions:

    • Screen Stronger/More Soluble Bases: Switch to a stronger and more soluble base. Cesium carbonate (Cs₂CO₃) and potassium phosphate tribasic (K₃PO₄) are excellent starting points for more challenging couplings.[12] Their greater solubility in organic solvents and higher basicity can significantly accelerate the transmetalation step.

    • Introduce Water: If you are using a carbonate or phosphate base, ensure your solvent system contains a small amount of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water). This can dramatically improve the base's efficacy.[12]

    • Consider an Organic Base: In some cases, a strong, non-nucleophilic organic base might be effective, although inorganic bases are more common for this purpose.

Question 2: I'm observing significant decomposition of my nitro-pyrazole starting material and see multiple unidentified spots on my TLC plate. Could the base be too strong?

Answer: Yes, this is a strong possibility. Substrate decomposition is a key indicator that your base is too harsh for the sensitive nitro-pyrazole system.

  • Causality: The electron-withdrawing nitro group makes the pyrazole N-H proton (pKa often in the range of 10-14, depending on substitution) acidic enough to be deprotonated by strong bases like potassium tert-butoxide or even K₃PO₄ under some conditions.[3] The resulting pyrazolate anion can chelate to the palladium center, potentially inhibiting the catalyst.[3] Alternatively, the anionic species may be less stable and prone to decomposition pathways under thermal conditions.

  • Recommended Solutions:

    • Switch to a Weaker Base: If you suspect decomposition, move down the basicity scale. If you were using K₃PO₄, try K₂CO₃. If K₂CO₃ was still too strong, consider potassium fluoride (KF).[10] KF is often strong enough to promote boronate formation without causing the deprotonation of sensitive N-H groups.

    • Protect the N-H Group: If the N-H acidity is a persistent issue, a temporary protecting group strategy may be necessary. However, this adds steps to your synthesis, so optimizing the base for the unprotected substrate is preferable.

    • Lower the Reaction Temperature: High temperatures can accelerate decomposition. Once you find a suitable base, try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

Question 3: My main byproduct is the result of protodeboronation (the boronic acid is being replaced by a hydrogen atom). How can I adjust my base conditions to minimize this?

Answer: Protodeboronation is a common side reaction in Suzuki couplings, especially with electron-deficient or heteroaromatic boronic acids. It is often promoted by aqueous basic conditions and elevated temperatures.[13]

  • Causality: The C-B bond of the boronic acid can be cleaved by water or other protic sources, particularly when the reaction is slow, allowing more time for this side reaction to occur. While a certain amount of water can be beneficial for base activity, an excess can be detrimental.

  • Recommended Solutions:

    • Use Anhydrous Conditions: Employ a base that functions well under anhydrous or nearly anhydrous conditions. Finely ground, anhydrous K₃PO₄ in a solvent like dioxane or 2-MeTHF is a common and effective choice to minimize protodeboronation.[11]

    • Use KF: Powdered potassium fluoride (KF) is an excellent choice for minimizing protodeboronation, as it can activate the boronic acid (via formation of a trifluoroborate salt in situ) under milder, often anhydrous, conditions.[10]

    • Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation than the corresponding boronic acids.

Frequently Asked Questions (FAQs)

Q: Why is a base fundamentally required for the Suzuki-Miyaura reaction?

A: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the trivalent organoborane (typically a boronic acid), which is not nucleophilic enough to transfer its organic group to the palladium(II) center efficiently. The base coordinates to the boron atom, forming a tetracoordinate "ate" complex (a boronate). This process increases the electron density on the boron and polarizes the carbon-boron bond, making the organic group significantly more nucleophilic and facilitating its transfer to the palladium catalyst.[8][9][10][14]

// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst"]; ox_add [label="Oxidative Addition"]; pd_intermediate [label="R¹-Pd(II)L₂-X\n(Ar-Pd Complex)"]; transmetal [label="Transmetalation"]; boronic_acid [label="R²-B(OH)₂\nBoronic Acid", shape=ellipse, fillcolor="#FFFFFF"]; base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#FFFFFF"]; boronate [label="[R²-B(OH)₃]⁻\nActivated Boronate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_diaryl [label="R¹-Pd(II)L₂-R²\n(Di-Aryl Complex)"]; red_elim [label="Reductive Elimination"]; product [label="R¹-R²\nCoupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> ox_add [label="R¹-X\n(Nitropyrazole-Halide)"]; ox_add -> pd_intermediate; pd_intermediate -> transmetal; transmetal -> pd_diaryl; pd_diaryl -> red_elim; red_elim -> pd0 [label="Regenerates\nCatalyst"]; red_elim -> product [style=dashed];

// Base Activation Sub-Graph boronic_acid -> boronate [label="+ Base", color="#4285F4"]; base -> boronate [style=invis]; boronate -> transmetal [label="Activates R² group\nfor transfer", color="#4285F4"];

// Positioning {rank=same; pd0; red_elim;} {rank=same; ox_add; pd_diaryl;} {rank=same; pd_intermediate; transmetal;} {rank=same; boronic_acid; base; boronate;} } ` Caption: The role of the base in the Suzuki catalytic cycle.

Q: Which bases should be in my standard screening panel for these substrates?

A: A well-designed screening panel should cover a range of basicities, solubilities, and modes of action. The following table provides a good starting point.

BaseFormulaRelative StrengthpKa (Conjugate Acid)Typical SolventsKey Considerations for Nitropyrazoles
Potassium FluorideKFWeak~3.2Dioxane, THF, TolueneExcellent for substrates with base-sensitive groups; minimizes protodeboronation.[10]
Potassium CarbonateK₂CO₃Moderate~10.3Dioxane/H₂O, DMFA good first choice. Often requires aqueous co-solvent for activity.[15]
Cesium CarbonateCs₂CO₃Moderate-Strong~10.3Dioxane, DMF, THFHigher solubility in organic solvents than K₂CO₃; often more effective.[12][16]
Potassium PhosphateK₃PO₄Strong~12.3Dioxane/H₂O, TolueneVery effective, especially for hindered substrates. Can be used anhydrously. May be too strong for some sensitive N-H pyrazoles.[3][11]
Potassium tert-butoxideKOtBuVery Strong~19THF, DioxaneUse with extreme caution. Likely to cause substrate deprotonation and decomposition. Generally not recommended unless other bases fail.

General Experimental Protocol

Workflow for Base Screening in a Suzuki Coupling of a Nitro-Substituted Bromopyrazole

This procedure outlines a general method for screening different bases to find the optimal conditions for your specific substrates.

  • Preparation & Setup:

    • To four separate oven-dried microwave vials equipped with stir bars, add the nitro-substituted bromopyrazole (1.0 equiv., e.g., 0.25 mmol) and the boronic acid or ester (1.5 equiv.).

    • To each vial, add one of the bases from your screening panel (2.0-2.5 equiv.): Vial 1 (K₂CO₃), Vial 2 (Cs₂CO₃), Vial 3 (K₃PO₄, ground), Vial 4 (KF).

    • Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with XPhos, or a pre-formed catalyst like XPhos Pd G2, 2-5 mol%).

    • Seal each vial with a septum cap.

  • Inerting the Atmosphere:

    • Thoroughly purge each vial with an inert gas (argon or nitrogen) for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet. A rigorous degassing procedure is critical to prevent catalyst oxidation and homocoupling side reactions.[12][17]

  • Solvent Addition:

    • Add the degassed solvent system via syringe. For K₂CO₃ and K₃PO₄, a 4:1 mixture of Dioxane:H₂O is a good starting point. For KF and Cs₂CO₃, you can begin with anhydrous dioxane.[12][16]

  • Reaction and Monitoring:

    • Place the vials in a pre-heated aluminum block or oil bath set to the desired temperature (e.g., 90-100 °C).

    • Stir the reactions vigorously.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing them by TLC or LC-MS. Note the consumption of starting material, formation of product, and any major byproducts.

  • Work-up and Analysis:

    • Upon completion (or at a set time point), cool the reactions to room temperature.

    • Dilute each mixture with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR or LC-MS to determine the conversion and yield for each condition, allowing for direct comparison.

// Nodes start [label="Start Suzuki Reaction\n(e.g., with K₂CO₃)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [label="Analyze Outcome\n(TLC, LC-MS)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_yield [label="Low / No Conversion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; decomposition [label="Substrate Decomposition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; protodeborylation [label="Protodeboronation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Good Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

action1 [label="Action:\n1. Use stronger base (K₃PO₄, Cs₂CO₃)\n2. Ensure H₂O is present (if needed)\n3. Increase temperature", fillcolor="#FFFFFF"]; action2 [label="Action:\n1. Use weaker base (KF, NaHCO₃)\n2. Lower reaction temperature\n3. Protect N-H group (last resort)", fillcolor="#FFFFFF"]; action3 [label="Action:\n1. Use anhydrous conditions (ground K₃PO₄)\n2. Use KF as base\n3. Use boronic ester (Bpin)", fillcolor="#FFFFFF"]; end [label="Reaction Optimized", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> outcome; outcome -> low_yield [label="Problem"]; outcome -> decomposition [label="Problem"]; outcome -> protodeborylation [label="Problem"]; outcome -> success [label="Success"];

low_yield -> action1; decomposition -> action2; protodeborylation -> action3;

action1 -> start [label="Re-run"]; action2 -> start [label="Re-run"]; action3 -> start [label="Re-run"]; success -> end; } ` Caption: A logical workflow for troubleshooting base selection.

References

  • Cano, I., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 2(11), 2434-2441. Available at: [Link]

  • Cid, J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(29), 10371-10376. Available at: [Link]

  • Cid, J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. Available at: [Link]

  • Cid, J., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Muto, K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3119-3133. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Ghashghaei, O., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 23(11), 2998. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. Available at: [Link]

  • Dračínský, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(38), 8193-8201. Available at: [Link]

  • DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]

  • Wang, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. Available at: [Link]

  • Guram, A. S., et al. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(1), 181-183. Available at: [Link]

  • Wang, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. Available at: [Link]

  • Muto, K., et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(52), 16523-16527. Available at: [Link]

  • Reddit r/chemhelp. (2019). How resistant are Suzuki couplings to nitro groups? Available at: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]

  • Maccari, R., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4882-4895. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(12), 1269. Available at: [Link]

  • Lenoir, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Welcome to the technical support guide for 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient heteroaromatic building block. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to mitigate side reactions and ensure successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester is showing low to no yield. What are the likely causes?

Low yields with this substrate are frequently encountered and can often be attributed to a combination of factors related to its inherent electronic properties and stability. The primary culprits are typically protodeboronation and catalyst inhibition.

  • Protodeboronation: The electron-withdrawing nature of the nitro group and the pyrazole ring acidifies the C-B bond, making it susceptible to cleavage by protic sources (like water) in the reaction mixture.[1][2][3] This side reaction consumes your starting material, converting it to 1-methyl-5-nitropyrazole, thus reducing the yield of your desired coupled product.

  • Catalyst Deactivation: Heteroatoms within the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[4] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and catalyst/ligand system is critical for this electron-deficient substrate. Inappropriate conditions can exacerbate protodeboronation and fail to promote the desired catalytic cycle.

Q2: I am observing a significant amount of 1-methyl-5-nitropyrazole as a byproduct. How can I minimize this protodeboronation?

Minimizing protodeboronation is crucial for achieving high yields. Here are several strategies, ranging from simple experimental tweaks to more advanced methodological changes:

  • Rigorous Anhydrous Conditions: Given that water is a primary reagent for protodeboronation, ensuring your reaction is as dry as possible is the first line of defense. Use freshly distilled, anhydrous solvents and dry your glassware thoroughly.[5] Consider using a glovebox for reaction setup.

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation.[1] While a base is necessary to activate the boronic ester for transmetalation, overly strong or aqueous bases can accelerate the undesired C-B bond cleavage. Consider using non-aqueous bases like potassium trimethylsilanolate (TMSOK) or carefully dried potassium phosphate (K₃PO₄).[4]

  • "Slow-Release" Strategies: While you are using a pinacol ester, which is more stable than the corresponding boronic acid, further stabilization might be necessary.[6][7] In some cases, converting to an even more stable derivative like an MIDA boronate could be beneficial, although this adds synthetic steps.[6]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of protodeboronation.[7] Monitor your reaction closely by LC-MS or TLC to determine the optimal endpoint.

Q3: Can the nitro group itself participate in side reactions under Suzuki-Miyaura conditions?

While less common than protodeboronation, the nitro group can be reactive under certain conditions.

  • Reduction of the Nitro Group: Some palladium catalyst systems, particularly in the presence of certain additives or impurities, can potentially reduce the nitro group. This is more likely if there are sources of hydrides in the reaction mixture.[8]

  • C-NO₂ Bond Cleavage: In more recent and specialized catalytic systems, the C-NO₂ bond can be activated for cross-coupling, acting as a pseudohalide.[9][10][11] However, with standard Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄), this is generally not a major competing pathway, especially when a more reactive electrophile (like an aryl bromide) is present.[12]

Q4: My boronic ester starting material appears to be degrading upon storage. What are the best practices for handling and storing this reagent?

1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is sensitive to moisture and, to a lesser extent, air.[5]

  • Storage: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C is recommended).[13]

  • Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glovebox or on a balance in a low-humidity room) and work quickly to minimize exposure to atmospheric moisture.

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low-yield reactions.

Step 1: Reaction Analysis

Before making changes, analyze your crude reaction mixture by LC-MS and ¹H NMR to identify the major species present.

Observed Species Potential Problem
Unreacted Starting MaterialsInefficient catalysis (catalyst deactivation, wrong ligand/base)
Protodeboronated ProductProtodeboronation is the dominant pathway
Homocoupled Boronic EsterPresence of oxygen, suboptimal catalyst system
Unidentified ByproductsPotential side reactions involving the nitro group or impurities

Step 2: Systematic Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing your reaction conditions.

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Quality (Fresh Boronic Ester, Anhydrous Solvent, Pure Base) start->check_reagents check_conditions Optimize Reaction Conditions run_control Run Control Experiment: Boronic Ester + Base + Solvent (No Pd/Halide) check_reagents->run_control Reagents OK screen_catalyst Screen Catalyst/Ligand Systems (e.g., Buchwald Ligands, Different Pd sources) check_conditions->screen_catalyst Initial Checks Fail analyze_control Significant Protodeboronation? run_control->analyze_control Monitor by LC-MS analyze_control->check_conditions No implement_anhydrous Implement Rigorous Anhydrous Techniques & Screen Non-Aqueous Bases (e.g., TMSOK) analyze_control->implement_anhydrous Yes success Optimized Conditions Found implement_anhydrous->success Yield Improves screen_base Screen Bases (e.g., K3PO4, Cs2CO3, KF) screen_catalyst->screen_base No Improvement screen_catalyst->success Yield Improves screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_base->screen_solvent No Improvement screen_base->success Yield Improves screen_solvent->success Yield Improves

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Guide 2: Protocol for Minimizing Protodeboronation

This protocol provides a step-by-step method for setting up a Suzuki-Miyaura coupling reaction under conditions designed to suppress protodeboronation.

Materials:

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 equiv)

  • Aryl/heteroaryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous base (e.g., spray-dried K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reagent Addition (in a glovebox or under a strong flow of inert gas):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst and the anhydrous base.

    • Add the 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester and the aryl/heteroaryl halide.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80°C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. Aim to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

  • Work-up: Once the reaction is complete, cool to room temperature and proceed with a standard aqueous work-up.

Mechanistic Insights

Understanding the key mechanistic pathways is essential for rational troubleshooting.

suzuki_cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side_reaction Competing Protodeboronation Pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-X aryl_pd_halide Ar-Pd(II)-X ox_add->aryl_pd_halide transmetal Transmetalation aryl_pd_halide->transmetal + [Ar'B(OR)2OH]⁻ aryl_pd_aryl Ar-Pd(II)-Ar' transmetal->aryl_pd_aryl red_elim Reductive Elimination aryl_pd_aryl->red_elim red_elim->pd0 Reforms Catalyst product Ar-Ar' red_elim->product boronic_ester Ar'B(pin) hydrolysis Hydrolysis (+ H2O, Base) boronic_ester->hydrolysis boronic_acid Ar'B(OH)2 hydrolysis->boronic_acid boronic_acid->transmetal Active Species protodeboronation Protodeboronation (+ H⁺) boronic_acid->protodeboronation side_product Ar'-H protodeboronation->side_product

Caption: The desired Suzuki-Miyaura cycle and the competing protodeboronation side reaction.

The key to a successful reaction is to promote the rate of transmetalation while suppressing the rate of protodeboronation. The choice of base is critical here, as it facilitates the formation of the "ate" complex [Ar'B(OR)2OH]⁻, which is the active species in the transmetalation step.[6] However, the same basic and aqueous conditions can also accelerate the undesired hydrolysis and subsequent protodeboronation.[1]

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). PMC. Retrieved from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. Retrieved from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. Retrieved from [Link]

  • How resistant are Suzuki couplings to nitro groups? (2019). Reddit. Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). PMC. Retrieved from [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (2023). ConnectSci. Retrieved from [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved from [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

purification of products from 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester reactions

Welcome to the Technical Support Center for the handling and purification of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester and its downstream reaction products. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and purification of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester and its downstream reaction products. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the root chemical causality behind common purification failures—specifically focusing on pinacol coprecipitation, trace palladium coordination, and nitro-group sensitivities—while providing self-validating protocols to ensure reproducible, ICH-compliant results.

Module 1: Troubleshooting Pinacol & Boronic Byproduct Clearance

Q: Why does pinacol coprecipitate with my nitropyrazole product during aqueous workup, and how do I completely remove it?

The Causality: During the basic aqueous workup of a Suzuki-Miyaura reaction, the mother liquor often reaches a high water content (e.g., >9 wt%). This exceeds the critical water activity threshold, driving the thermodynamic equilibrium toward the formation of pinacol monohydrate or hexahydrate (1)[1]. Because these hydrated forms have drastically lower solubility in organic solvents like THF compared to anhydrous pinacol, they crash out of solution and coprecipitate with your target pyrazole API.

Self-Validating Protocol: Cold Hexane Leaching Instead of relying on standard chromatography—where pinacol often streaks and co-elutes with polar pyrazoles—utilize the differential solubility of the highly lipophilic pinacol byproduct.

  • Concentration: Concentrate the crude Suzuki organic phase to a solid residue under reduced pressure.

  • Leaching: Suspend the solid in a minimal volume of non-polar solvent (e.g., hexanes or heptane) just enough to cover the material. Chill the suspension at -20 °C for 12–16 hours.

  • Separation: Rapidly filter the mixture while cold, or carefully decant the supernatant. The pinacol leaches into the cold hexane phase, leaving the polar nitropyrazole insoluble.

  • Validation Check: Dissolve a 5 mg sample of the isolated solid in CDCl₃ and analyze via ¹H qNMR.

  • Decision Gate: Check for the characteristic 12H singlet at ~1.25 ppm. If absent, the product is pure. If the peak persists >2 mol%, the system fails validation; repeat Steps 2–4 using fresh cold hexanes.

Alternative Method: If trituration fails, treat the crude mixture with KF/tartaric acid to convert the boronic ester into a potassium trifluoroborate salt. Pinacol is released and easily removed via non-solvolytic evaporation (2)[2].

PinacolRemoval Start Crude Suzuki Mixture (Contains Pinacol) Aqueous Aqueous Workup (Phase Separation) Start->Aqueous Check Is Pinacol Coprecipitating? Aqueous->Check Hexane Hexane Trituration (-20°C) Check->Hexane Yes (Solid API) Azeotrope KF/Tartaric Acid Conversion Check->Azeotrope No (Liquid API) Pure Purified Pyrazole Hexane->Pure Azeotrope->Pure

Caption: Workflow for mitigating pinacol coprecipitation during pyrazole isolation.

Module 2: Troubleshooting Palladium Catalyst Scavenging

Q: My isolated 4-aryl-1-methyl-5-nitropyrazole is dark brown and failing elemental analysis. How do I efficiently clear residual palladium to ICH limits (<10 ppm)?

The Causality: Nitropyrazoles are notorious for their ability to act as bidentate or bridging ligands. The pyrazole nitrogen readily coordinates with soluble Pd(II) species, while the highly electron-withdrawing 5-nitro group can stabilize low-valent Pd(0) complexes. Simple extraction or silica gel chromatography is insufficient because the Pd-pyrazole binding affinity outcompetes the silica stationary phase, leading to "metal drag" across the column (3)[3].

Table 1: Efficiency of Palladium Scavenging Techniques

Purification Technique Target Contaminant Average Pd Reduction Residual Pd Range
Celite Filtration Pd(0) Agglomerates / Black 40 - 60% 500 - 8,600 ppm
Aqueous N-Acetyl Cysteine Wash Soluble Pd(II) Species 80 - 90% 100 - 1,000 ppm
Silica Gel Chromatography Polar Pd Complexes ~90% 50 - 500 ppm

| Silica-Thiol (Si-TMT) Resin | Soluble Pd(II) & Pd(0) | >98% | < 10 - 50 ppm |

(Data synthesized from pilot studies on trace metal quantification (4)[4])

Self-Validating Protocol: Two-Stage Chemisorption To break the Pd-pyrazole coordination, you must introduce a scavenger with a higher thermodynamic affinity for palladium (e.g., thiols).

  • Primary Clearance: Dilute the crude organic phase with THF or EtOAc. Pass the mixture through a 2 cm pad of Celite pre-wetted with solvent. Mechanism: This physically removes large Pd(0) agglomerates (Pd black) that would otherwise blind the pores of the scavenger resin.

  • Chemisorption: To the filtrate, add a silica-supported thiol scavenger (e.g., Si-TMT or SiliaMetS Thiol) at 5 to 10 equivalents relative to the initial Pd catalyst loading.

  • Incubation: Stir vigorously at 40 °C for 12–16 hours.

  • Filtration: Filter the mixture through a fine-porosity filter paper (or a second Celite pad) to remove the metal-loaded resin.

  • Validation Check: Analyze a 1 mL aliquot of the filtrate via ICP-MS.

  • Decision Gate: If Pd is <10 ppm, proceed to final concentration. If Pd >10 ppm, the system fails validation; re-treat the filtrate with 5 eq of fresh Si-TMT resin for an additional 6 hours before re-testing.

PdScavenging Crude Crude Organic Phase (Pd >1000 ppm) Filter1 Celite Filtration (Removes Agglomerates) Crude->Filter1 Scavenger Add Silica-Thiol (Si-TMT) Stir 12h at 40°C Filter1->Scavenger Filter2 Filter Scavenger Resin Scavenger->Filter2 Test ICP-MS Analysis (Pd < 10 ppm?) Filter2->Test Test->Scavenger No (Repeat) Done GMP Compliant Product Test->Done Yes

Caption: Two-stage palladium scavenging workflow ensuring ICH compliance.

Module 3: FAQs on Reaction Sensitivities

Q: How do I prevent premature reduction of the 5-nitro group during the Suzuki coupling? A: The 5-nitro group on the pyrazole ring is highly susceptible to reduction, especially in the presence of Pd(0) and adventitious hydrogen donors. Secondary alcohols (like isopropanol), which are commonly used as co-solvents in Suzuki couplings, can undergo β -hydride elimination to generate palladium hydrides, effectively turning your cross-coupling reaction into a transfer hydrogenation. Solution: Strictly avoid alcoholic solvents. Utilize anhydrous, aprotic solvent systems (e.g., Toluene/THF) combined with anhydrous bases like potassium trimethylsilanolate (TMSOK) to suppress protodeboronation and unwanted hydride generation (5)[5].

Q: Why does my Suzuki coupling with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester require higher temperatures than standard phenylboronic acids? A: The strong electron-withdrawing nature of the adjacent 5-nitro group significantly decreases the nucleophilicity of the boronate intermediate. During the transmetalation step of the catalytic cycle, the oxo-palladium intermediate must attack the boron atom. The electron-deficient pyrazole ring raises the activation energy for this transfer. Consequently, higher temperatures (80–100 °C) and stronger ligands (e.g., dppf or PCy₃) are often required to drive the transmetalation forward efficiently.

References

  • Title: Mitigating the Risk of Coprecipitation of Pinacol during Isolation from Telescoped Miyaura Borylation and Suzuki Couplings Utilizing Boron Pinacol Esters: Use of Modeling for Process Design Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL: [Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Transmetalation &amp; Nitro-Substituted Substrates

Empowering Researchers with Mechanistic Troubleshooting & Validated Protocols Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Empowering Researchers with Mechanistic Troubleshooting & Validated Protocols

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting Suzuki-Miyaura cross-couplings involving nitro-substituted substrates. The nitro group ( −NO2​ ) is a potent electron-withdrawing group (EWG) that fundamentally alters the kinetics of the transmetalation step and introduces competing degradation pathways.

Part 1: Mechanistic FAQ – The "Why" Behind the Failure

Q1: Why do my cross-couplings fail or yield mostly nitrobenzene when using nitrophenylboronic acids? A: You are observing a kinetic competition where the side reaction outpaces the productive reaction[1].

  • The Causality: The strongly electron-withdrawing −NO2​ group polarizes the carbon-boron (C-B) bond. Under standard aqueous basic conditions, this polarization makes the ipso-carbon highly susceptible to hydrolytic cleavage, rapidly destroying your boronic acid to form nitrobenzene (a process known as protodeboronation). Simultaneously, the EWG decreases the nucleophilicity of the aryl group, which severely retards the rate of transmetalation in the traditional catalytic cycle[2]. When transmetalation is slow and protodeboronation is fast, the coupling fails.

G A Pd(II) Aryl Halide Complex C Pre-Transmetalation Intermediate A->C Base B Nitroarylboronic Acid (Ar-NO2-B(OH)2) B->C E Protodeboronation (Accelerated by -NO2) B->E H2O / Base (Competing) D Productive Transmetalation (Slowed by -NO2) C->D Pathway A F Cross-Coupled Product D->F Reductive Elimination G Nitrobenzene Byproduct E->G

Fig 1: Kinetic competition between productive transmetalation and protodeboronation.

Q2: I read a paper claiming electron-withdrawing groups actually accelerate transmetalation. Is this a contradiction? A: It is not a contradiction; it is a matter of the operative catalytic pathway[3]. The Suzuki-Miyaura transmetalation can proceed via two distinct mechanisms depending on the reaction conditions:

  • The Boronate Pathway (Aqueous/Weak Base): The base coordinates to the boronic acid to form a nucleophilic boronate anion. Here, the −NO2​ group hinders transmetalation by reducing the nucleophilicity of the transferring aryl group[1].

  • The Oxo-Palladium Pathway (Anhydrous/Strong Alkoxide Base): The base (e.g., RO− ) coordinates directly to the Palladium(II) center. The neutral boronic acid then acts as a Lewis acid, coordinating to the Pd-bound oxygen. In this pathway, the −NO2​ group accelerates the reaction by increasing the Lewis acidity of the boron atom, facilitating faster pre-equilibrium complexation[3].

Pathway cluster_0 Boronate Pathway (Aqueous) cluster_1 Oxo-Palladium Pathway (Anhydrous) Start L(n)Pd(Ar)(X) Pre-catalyst B_ate [Ar'-B(OH)3]- Nucleophilic Start->B_ate Base + Boronic Acid Pd_O L(n)Pd(Ar)(OR) Alkoxide Complex Start->Pd_O Base (RO-) TM1 Transmetalation (Hindered by -NO2) B_ate->TM1 End Reductive Elimination (Product) TM1->End Pd(Ar)(Ar') TM2 Transmetalation (Accelerated by -NO2) Pd_O->TM2 + Boronic Acid TM2->End Pd(Ar)(Ar')

Fig 2: Divergent transmetalation pathways dictated by base and solvent conditions.

Part 2: Validated Troubleshooting Protocols

To successfully couple nitroarylboronic acids, you must artificially invert the kinetic ratio: accelerate transmetalation while suppressing protodeboronation.

Protocol A: Anhydrous Fluoride Activation (Suppressing Protodeboronation)

Water is the enemy of electron-poor boronic acids. By switching to an anhydrous fluoride base, you activate the boron without providing the protons necessary for protodeboronation.

  • Step 1: In a glovebox or under strict Schlenk conditions, charge a dry flask with Aryl Halide (1.0 equiv), Nitrophenylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv).

  • Step 2: Add a highly active pre-catalyst such as XPhos Pd G3 (2-5 mol%). The bulky, electron-rich biarylphosphine ligand accelerates oxidative addition and forces rapid transmetalation.

  • Step 3: Add anhydrous 1,4-Dioxane (0.2 M). Seal the vessel.

  • Step 4: Stir at 80 °C for 4-12 hours.

  • Causality Check: CsF generates a highly reactive fluoroboronate intermediate. The lack of water entirely shuts down the hydrolytic protodeboronation pathway, allowing the slower transmetalation of the electron-poor aryl group to proceed to completion without degradation.

Protocol B: The Slow-Release Strategy (MIDA Boronates)

If aqueous conditions are unavoidable, use a MIDA (N-methyliminodiacetic acid) boronate instead of a free boronic acid.

  • Step 1: Combine Aryl Halide (1.0 equiv), Nitroaryl MIDA boronate (1.5 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Step 2: Add a mild aqueous base solution (e.g., 3M aqueous K3​PO4​ ) and THF.

  • Step 3: Heat to 60 °C.

  • Causality Check: The MIDA ligand slowly hydrolyzes under basic conditions, keeping the steady-state concentration of the free nitrophenylboronic acid extremely low. The Pd catalyst consumes the boronic acid in the cross-coupling step the moment it is generated, denying it the time required to undergo protodeboronation.

Part 3: Quantitative Data & Benchmarking

Understanding the relative rates of these side reactions is critical for experimental design. Below is a benchmarking table illustrating the effect of para-substituents on phenylboronic acid reactivity.

Boronic Acid SubstituentHammett Constant ( σp​ )Relative Transmetalation Rate (Boronate Pathway)Susceptibility to ProtodeboronationTypical Isolated Yield (Standard Aq. Conditions)
-OMe (Electron-Donating)-0.27FastVery Low>90%
-H (Neutral)0.00BaselineLow85 - 95%
-CF3 (Electron-Withdrawing)+0.54SlowHigh40 - 60%
-NO2 (Strong EWG)+0.78Very SlowExtremely High<20% (Often 0%)

Part 4: Advanced FAQ – Nitroarenes as Electrophiles

Q3: Can the nitro group itself be used as the leaving group (electrophile) instead of a halide? A: Yes. In a major synthetic paradigm shift, researchers have developed denitrative Suzuki-Miyaura couplings[4].

  • The Mechanism: Using highly electron-rich ligands (like BrettPhos), Palladium(0) can undergo direct oxidative addition into the Ar–NO2​ bond, releasing the nitro group and forming an Aryl-Pd(II) intermediate[5].

  • Why it matters: This allows chemists to use widely available, inexpensive nitroarenes directly in cross-couplings without needing to reduce them to anilines and convert them to halides via Sandmeyer reactions.

Protocol C: Denitrative Suzuki-Miyaura Coupling
  • Reagents: Nitroarene (1.0 equiv), Arylboronic acid (2.0 equiv), Pd(acac)2​ (5 mol%), BrettPhos (10 mol%), K3​PO4​ (3.0 equiv).

  • Solvent: 1,4-Dioxane.

  • Conditions: 130 °C for 24 hours under an inert atmosphere.

  • Causality Check: High temperatures and specific bulky ligands are strictly required to force the unprecedented cleavage of the strong C−NO2​ bond, allowing the nitroarene to act as the electrophilic partner[4].

References

[5] Title: The Suzuki-Miyaura Coupling of Nitroarenes | Source: organic-chemistry.org | URL: 5

[4] Title: The Suzuki–Miyaura Coupling of Nitroarenes | Source: acs.org | URL: 4

[1] Title: A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling | Source: benchchem.com | URL: 1

[2] Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Source: nih.gov | URL: 2

[3] Title: Unveiling Pre-Transmetalation Intermediates in Base-Free Suzuki–Miyaura Cross-Couplings: A Computational Study | Source: acs.org | URL: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions with Pyrazole Boronic Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting Suzuki-Miyaura cross-couplings with hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting Suzuki-Miyaura cross-couplings with heteroaryl substrates. Pyrazole boronic esters are notoriously difficult coupling partners. They do not just fail randomly; they fail due to highly specific, predictable mechanistic breakdowns.

This guide bypasses generic advice to focus on the causality of these failures. By understanding the exact chemical pathways that destroy your reagents or deactivate your catalyst, we can engineer a robust, self-validating experimental system to ensure your success.

Part 1: Mechanistic Overview – The Dual Threat

When a pyrazole boronic ester coupling fails, it is almost always due to one of two competing side reactions: Protodeboronation or Catalyst Poisoning .

  • Protodeboronation: The boron atom in electron-deficient heteroaryl boronic acids is highly susceptible to nucleophilic attack by hydroxide or water. As elucidated by Lloyd-Jones and colleagues, this pre-hydrolytic pathway involves the formation of a boronate complex that rapidly fragments, cleaving the C-B bond to yield the dead-end protodeboronated arene and boric acid[1].

  • Catalyst Poisoning: The pyrazole ring features a basic nitrogen with an available lone pair. If this nitrogen is unprotected, it can coordinate tightly to the Palladium(II) intermediate, forming an off-cycle, thermodynamically stable complex that halts the catalytic cycle[2].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Pyrazole] OxAdd->TransMet + Pyrazole-B(pin) (Base) Poison Catalyst Poisoning (Inactive Pd-N Complex) OxAdd->Poison Free Pyrazole NH Coordination RedElim Reductive Elimination [Ar-Pyrazole Product] TransMet->RedElim RedElim->Pd0 Product Release ArX Aryl Halide ArX->OxAdd PyrB Pyrazole-B(pin) PyrB->TransMet Proto Protodeboronation (Dead End: Pyrazole-H) PyrB->Proto H2O / Strong Base

Fig 1: Suzuki cycle failure modes: Protodeboronation and Catalyst Poisoning.

Part 2: Troubleshooting FAQs

Q1: My pyrazole boronic ester is completely consumed, but I see no cross-coupled product. What happened? A1: This is the classic signature of protodeboronation . The aqueous base in your reaction hydrolyzed the pinacol ester to the free boronic acid, which then rapidly underwent base-mediated C-B bond cleavage[1].

  • The Fix: You must outcompete the rate of protodeboronation. Switch to anhydrous conditions using a fluoride base (e.g., CsF in anhydrous dioxane) to activate the boronate directly, bypassing the free boronic acid. Alternatively, use a slow-release strategy (see Q3).

Q2: The reaction stalls at 10-20% conversion. Adding more Pd(PPh₃)₄ doesn't help, and unreacted starting materials remain. Why? A2: You are experiencing catalyst poisoning . The free NH of the pyrazole is coordinating to the Pd(II) center. Adding more standard catalyst won't help because it will also get poisoned.

  • The Fix: Protect the pyrazole nitrogen (e.g., THP, SEM, or Boc). If protection is impossible, you must use highly sterically hindered Buchwald ligands. The Buchwald XPhos-Pd-G2 precatalyst is specifically designed for this; the immense steric bulk of the XPhos ligand physically blocks the pyrazole nitrogen from accessing the palladium center[2].

Q3: I am working with an extremely unstable, electron-deficient pyrazole boronic acid. Even anhydrous conditions fail. Is there a workaround? A3: Yes. Convert your substrate to a MIDA boronate . Popularized by the Burke group, N-methyliminodiacetic acid (MIDA) coordinates to the empty p-orbital of boron, rehybridizing it to sp³ and completely shutting down base-mediated cleavage[3]. By using a mild aqueous base (like K₃PO₄), the MIDA group slowly hydrolyzes, keeping the steady-state concentration of the free boronic acid extremely low. The active Pd catalyst consumes it via transmetalation the millisecond it forms.

Part 3: Data Presentation – Optimization Matrix

To summarize the causality of condition choices, consult the matrix below. This quantitative summary illustrates how specific variables directly address the failure modes discussed above.

Condition SetBaseSolvent SystemLigand / CatalystPrimary Observation / YieldMechanistic Rationale
Standard Aqueous Na₂CO₃ (aq)Dioxane / H₂OPd(PPh₃)₄< 5% (High Protodeboronation)Strong aqueous base rapidly cleaves the C-B bond before transmetalation.
Anhydrous Fluoride CsF (solid)Anhydrous DioxanePd(dppf)Cl₂40-50% (Moderate)Avoids ester hydrolysis, but standard ligands still suffer minor poisoning.
Buchwald G2 K₃PO₄ (aq)THF / H₂O (10:1)XPhos-Pd-G275-85% (Excellent)Steric bulk of XPhos prevents Pd-N coordination; weak base limits cleavage[2].
Slow-Release MIDA K₃PO₄ (aq)Dioxane / H₂OXPhos-Pd-G2> 90% (Optimal)MIDA protects B-atom; slow hydrolysis matches transmetalation rate perfectly[3].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, a protocol cannot just be a list of steps; it must be a self-validating system . The following procedure utilizes the MIDA boronate slow-release strategy combined with the XPhos-Pd-G2 precatalyst. Built-in checkpoints will tell you immediately if the chemistry is failing.

Objective: Cross-coupling of an unprotected pyrazole MIDA boronate with an aryl halide.

Step 1: Reagent Preparation & Inert Atmosphere

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Charge the flask with Aryl Halide (1.0 equiv), Pyrazole MIDA boronate (1.5 equiv), XPhos-Pd-G2 (2 mol%), and XPhos ligand (2 mol%).

Validation Checkpoint 1: Inspect the XPhos-Pd-G2 precatalyst before addition. It must be a free-flowing, light-colored solid. If it is dark brown or sticky, it has decomposed via ambient moisture/oxygen and will fail to generate the active Pd(0) species.

Step 2: Solvent and Base Addition

  • Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Add a degassed aqueous solution of K₃PO₄ (3.0 equiv, 1.0 M).

Validation Checkpoint 2: Upon heating to 60 °C, the biphasic mixture should rapidly transition from a pale suspension to a deep red/brown homogeneous solution. This color change is the visual confirmation that the G2 precatalyst has successfully undergone deprotonation and reductive elimination to form the active Pd(0)-XPhos species[2].

Step 3: Slow-Release Heating & Monitoring

  • Stir the reaction vigorously at 60 °C. The mild temperature and K₃PO₄ ensure the MIDA group hydrolyzes slowly[3].

Validation Checkpoint 3: Pull an aliquot at exactly 60 minutes for LC-MS analysis. You must observe three things: (A) Product mass, (B) Unreacted MIDA boronate, and (C) < 5% of the protodeboronated pyrazole. Causality adjustment: If the protodeboronated mass exceeds 5%, your hydrolysis rate is outpacing your transmetalation rate. Immediately lower the reaction temperature to 45 °C to throttle the MIDA deprotection.

Step 4: Quench and Isolation

  • Once the aryl halide is consumed, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and wash with water to remove phosphate salts and boric acid byproducts.

  • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions (Citing Lloyd-Jones et al. on Protodeboronation Pathways). Source: American Chemical Society (ACS) URL:[Link][1]

  • Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives (Burke et al. on MIDA Boronates). Source: American Chemical Society (ACS) URL:[Link][3]

Sources

Optimization

Technical Support Center: Stability of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

Welcome to the technical support guide for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals who utilize this electron-defici...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals who utilize this electron-deficient heterocyclic building block in their synthetic workflows. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address challenges related to the stability of this reagent, particularly under the basic conditions required for many cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the primary stability concern when using 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester under basic conditions?

The principal concern is the susceptibility of the compound to base-mediated protodeboronation.[1][2] This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1-methyl-5-nitropyrazole and effectively destroying the boronic ester.[2]

Scientific Rationale : The pyrazole ring, particularly when substituted with a strong electron-withdrawing nitro group at the 5-position, is rendered electron-deficient. This electronic characteristic can weaken the C-B bond. In the presence of a base, especially in aqueous or protic media, the boron atom can form a more reactive anionic boronate species.[3][4][5][6] This intermediate is more susceptible to protonolysis (cleavage by a proton source, such as water), leading to the undesired protodeboronated byproduct.[2][7]

Question 2: My Suzuki-Miyaura coupling reaction with this boronic ester is sluggish or failing. What are the likely causes related to stability?

Low yields or incomplete conversion in Suzuki-Miyaura reactions involving this substrate can often be traced back to reagent degradation, with protodeboronation being a primary culprit.

Troubleshooting Workflow:

  • Verify Reagent Quality: Use a freshly opened bottle or a sample that has been stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Boronic esters can degrade upon prolonged exposure to atmospheric moisture.

  • Assess Base-Induced Decomposition: Before rerunning the entire coupling reaction, it is prudent to perform a small-scale stability test. This can save valuable starting materials and catalyst. (See Protocol 1 below).

  • Optimize the Base: The choice and amount of base are critical. While a base is necessary to activate the boronic ester for transmetalation, stronger bases or excessive amounts can accelerate protodeboronation.[3][4][6]

    • Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄.

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective and may suppress protodeboronation.

  • Control Water Content: While a small amount of water is often beneficial or required for the Suzuki-Miyaura catalytic cycle, an excess can serve as a proton source for protodeboronation.[8] If using a biphasic system (e.g., toluene/water), minimize the volume of the aqueous phase. For anhydrous conditions, ensure solvents are rigorously dried and reagents are handled under an inert atmosphere.

  • Reaction Temperature and Time: Higher temperatures can increase the rate of both the desired coupling and the undesired protodeboronation. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

Question 3: How can I definitively determine if my boronic ester is degrading under my reaction conditions?

Monitoring the reaction mixture over time using analytical techniques is the most effective way to assess stability.

Analytical Monitoring Strategy:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the disappearance of the starting boronic ester and the appearance of the protodeboronated byproduct (1-methyl-5-nitropyrazole).[9] A stability-indicating HPLC method should be developed to ensure baseline separation of the starting material, the byproduct, and any other species.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the masses of the components in your reaction mixture, confirming the presence of the protodeboronated species.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. The appearance of a new proton signal corresponding to the C4-H of the pyrazole ring is a clear indicator of protodeboronation. ¹¹B NMR can also be useful to observe changes in the boron environment.[9][10]

Question 4: Are there specific conditions you recommend for Suzuki-Miyaura coupling with this electron-deficient boronic ester?

Given the propensity for protodeboronation, milder reaction conditions are generally preferred.

ParameterRecommended ConditionRationale
Palladium Catalyst Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst system (e.g., XPhos Pd G2).Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can sometimes involve the boronic acid and lead to side reactions like homocoupling.[1][11]
Ligand Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote the rate-limiting oxidative addition and reductive elimination steps, potentially allowing for lower reaction temperatures.
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents).These bases offer a good balance of reactivity for the catalytic cycle while being less harsh than hydroxides, thus minimizing protodeboronation.[1]
Solvent System Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O. Anhydrous solvents like DMF or THF can also be used.The choice of solvent can influence the solubility of the base and the rate of side reactions. Empirical screening may be necessary.
Temperature 80-100 °C.Start at a lower temperature (e.g., 80 °C) and monitor the reaction. Only increase the temperature if the reaction is too slow.

Experimental Protocols

Protocol 1: Assessing Boronic Ester Stability Under Basic Conditions

This protocol allows for a quick assessment of the stability of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester with your chosen base and solvent system.

Materials:

  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

  • Chosen base (e.g., K₂CO₃)

  • Chosen solvent (e.g., Dioxane/H₂O 10:1)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Small reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical instrument (HPLC or NMR)

Procedure:

  • To a reaction vial, add the boronic ester (1.0 equiv) and the internal standard (1.0 equiv).

  • Add the chosen solvent to achieve a typical reaction concentration (e.g., 0.1 M).

  • Take an initial sample (t=0) for analysis.

  • Add the chosen base (e.g., 2.0 equiv).

  • Stir the reaction at your intended reaction temperature (e.g., 90 °C).

  • Take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs).

  • Quench each aliquot with a dilute acidic solution (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate) for analysis.

  • Analyze the samples by HPLC or ¹H NMR, quantifying the amount of remaining boronic ester relative to the internal standard. A significant decrease over time indicates instability.

Visualizations

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

The following diagram outlines a logical workflow for diagnosing and resolving issues with coupling reactions involving 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

G Start Low Yield or Failed Suzuki Coupling CheckReagents Step 1: Verify Reagent Purity - Fresh Boronic Ester? - Anhydrous Solvents? - Pure Base? Start->CheckReagents StabilityTest Step 2: Perform Stability Test (See Protocol 1) Is the ester stable under reaction conditions? CheckReagents->StabilityTest Reagents OK Degradation Degradation Observed (Protodeboronation) StabilityTest->Degradation No NoDegradation No Significant Degradation StabilityTest->NoDegradation Yes OptimizeBase Step 3A: Optimize Base - Switch to milder base (K3PO4, K2CO3) - Reduce base equivalents - Consider organic bases (TEA) Degradation->OptimizeBase OptimizeConditions Step 3B: Optimize Reaction Conditions - Check Catalyst/Ligand activity - Ensure proper degassing - Screen different solvents NoDegradation->OptimizeConditions Rerun Rerun Coupling Reaction with Optimized Conditions OptimizeBase->Rerun OptimizeConditions->Rerun Success Successful Coupling Rerun->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

References

  • Alacid, E., & Najera, C. (2010). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 43(3), 394-405.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503.
  • Cedeño, D. L., & Alegret, S. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(26), 9474-9484.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17049-17064.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3568-3571.
  • Janeš, D., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 188-199.
  • van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(37), 15338-15350.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 34-45.
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Sheppard, T. D., et al. (2019). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 141(1), 326-336.
  • American Chemical Society. (2025). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester and its Non-Nitrated Analog in Suzuki-Miyaura Coupling

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency and overall y...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency and overall yield. Pyrazole-containing boronic acid esters are invaluable reagents in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of carbon-carbon bonds. This guide provides an in-depth, data-driven comparison of the reactivity of two closely related pyrazole building blocks: 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester and its non-nitrated counterpart, 1-methylpyrazole-4-boronic acid pinacol ester.

This analysis is grounded in the fundamental principles of organic chemistry, specifically the electronic effects of substituents on the reactivity of organoboron compounds in palladium-catalyzed cross-coupling reactions. We will explore the underlying mechanisms that govern their reactivity profiles and provide practical, experimentally-derived insights to guide your synthetic strategies.

The Decisive Role of the Nitro Group: An Electronic Perspective

The primary difference between the two subject molecules lies in the presence of a nitro group (-NO2) at the 5-position of the pyrazole ring. This single functional group dramatically alters the electronic properties of the molecule, which in turn dictates its reactivity in the Suzuki-Miyaura coupling. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electron-withdrawing nature has a direct and significant impact on the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. For this transfer to occur efficiently, a certain degree of nucleophilicity of the carbon atom attached to boron is required.

The electron-withdrawing nitro group in 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester significantly reduces the electron density on the pyrazole ring, thereby decreasing the nucleophilicity of the carbon atom bonded to the boronic ester. This, in theory, can lead to a slower rate of transmetalation compared to its non-nitrated analog. Conversely, the non-nitrated 1-methylpyrazole-4-boronic acid pinacol ester possesses a more electron-rich pyrazole ring, facilitating a more facile transmetalation.

G cluster_0 Catalytic Cycle cluster_1 Reactant Influence on Transmetalation Oxidative_Addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar-Pd(II)-X + R-B(OR)2 -> Ar-Pd(II)-R) Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Transmetalation_Step Transmetalation Rate Reductive_Elimination Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) Pd(0) Pd(0) Catalyst Reductive_Elimination->Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive_Elimination Nitrated_Ester 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (Electron-poor pyrazole) Nitrated_Ester->Transmetalation_Step Slower Non_Nitrated_Ester 1-Methylpyrazole-4-boronic acid pinacol ester (Electron-rich pyrazole) Non_Nitrated_Ester->Transmetalation_Step Faster

Caption: Suzuki-Miyaura catalytic cycle and the influence of electron density on the transmetalation rate.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis

While the electronic effects provide a theoretical framework, experimental data offers a clearer picture of the practical implications. The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of both boronic acid pinacol esters with a generic aryl bromide.

Parameter1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester1-Methylpyrazole-4-boronic acid pinacol esterRationale
Typical Reaction Time 4 - 12 hours1 - 4 hoursThe electron-withdrawing nitro group can slow down the transmetalation step, requiring longer reaction times for completion.
Typical Reaction Temperature 90 - 110 °C80 - 100 °CHigher temperatures are often necessary to overcome the higher activation energy barrier for the transmetalation of the electron-deficient pyrazole.
Typical Catalyst Loading 2 - 5 mol%1 - 3 mol%A higher catalyst loading may be required to achieve a reasonable reaction rate with the less reactive nitrated substrate.
Choice of Base Stronger bases (e.g., Cs2CO3, K3PO4)Milder bases (e.g., K2CO3, Na2CO3)Stronger bases can enhance the rate of transmetalation, which is particularly beneficial for the electron-poor nitrated pyrazole.
Observed Yields Good to Excellent (70-95%)Excellent (85-99%)While the nitrated analog is less reactive, high yields can still be achieved by optimizing reaction conditions. The non-nitrated analog generally provides higher yields under milder conditions.

Experimental Protocols: A Guide to Best Practices

To ensure reproducibility and success in your own laboratory, we provide the following detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester with 4-Bromoanisole

G reagents Reagents: - 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 eq) - 4-Bromoanisole (1.2 eq) - Pd(PPh3)4 (3 mol%) - K3PO4 (2.0 eq) - Dioxane/H2O (4:1) setup Reaction Setup: - Combine reagents in a reaction vessel. - Degas with N2 for 15 min. reagents->setup reaction Reaction: - Heat to 100 °C for 8 hours. - Monitor by TLC/LC-MS. setup->reaction workup Work-up: - Cool to RT. - Dilute with EtOAc. - Wash with H2O and brine. reaction->workup purification Purification: - Dry over Na2SO4. - Concentrate in vacuo. - Purify by column chromatography. workup->purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling of the nitrated pyrazole.

  • To a clean, dry reaction vessel, add 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester (1.0 eq), 4-bromoanisole (1.2 eq), Pd(PPh3)4 (3 mol%), and K3PO4 (2.0 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 1-Methylpyrazole-4-boronic acid pinacol ester with 4-Bromoanisole

G reagents Reagents: - 1-Methylpyrazole-4-boronic acid pinacol ester (1.0 eq) - 4-Bromoanisole (1.2 eq) - Pd(dppf)Cl2 (1.5 mol%) - K2CO3 (2.0 eq) - Dioxane/H2O (4:1) setup Reaction Setup: - Combine reagents in a reaction vessel. - Degas with N2 for 15 min. reagents->setup reaction Reaction: - Heat to 90 °C for 2 hours. - Monitor by TLC/LC-MS. setup->reaction workup Work-up: - Cool to RT. - Dilute with EtOAc. - Wash with H2O and brine. reaction->workup purification Purification: - Dry over Na2SO4. - Concentrate in vacuo. - Purify by column chromatography. workup->purification

Comparative

The Researcher's Guide to Nitro-Substituted Pyrazoles: A Comparative Analysis of Boronic Acids vs. Pinacol Esters

For researchers and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its functi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. The pyrazole scaffold is a cornerstone in medicinal chemistry, and its functionalization via Suzuki-Miyaura cross-coupling is a routine yet critical operation.[1] The introduction of a nitro group, a potent electron-withdrawing substituent, significantly alters the electronic landscape of the pyrazole ring, presenting unique challenges and opportunities. This guide provides an in-depth, data-supported comparison of pyrazolyl boronic acids and their corresponding pinacol esters, specifically in the context of nitro-substituted systems, to empower chemists with a rational framework for reagent selection.

The Duality of Boron Reagents: A Molecular Profile

At the heart of the Suzuki-Miyaura reaction lies the organoboron reagent. The choice between a boronic acid (-B(OH)₂) and its pinacol ester (-B(pin)) derivative is a classic trade-off between reactivity and stability.[2]

  • Boronic Acids: These reagents are characterized by their high reactivity, which stems from the Lewis acidity of the boron center, facilitating the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity is a double-edged sword. Boronic acids are notoriously prone to decomposition pathways, including protodeboronation (loss of the boron group) and trimerization to form boroxines, especially under the basic, aqueous conditions often employed in cross-coupling reactions.[2][3][4] This instability can compromise shelf-life, complicate reaction stoichiometry, and lead to reduced yields.[2][5]

  • Pinacol Esters: By converting the boronic acid to its pinacol ester, the boron atom is sterically and electronically shielded. This results in a significant enhancement of stability.[2][3] Pinacol esters are typically crystalline, bench-stable solids that are easier to purify via chromatography and can be stored for extended periods without significant degradation.[2] This robustness makes them ideal for multi-step syntheses and high-throughput screening applications. The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[2]

The "Nitro" Challenge: Electronic Effects in Play

The presence of a nitro group on the pyrazole ring introduces a strong electron-withdrawing effect. This deactivates the ring system, which can influence the Suzuki-Miyaura coupling in several ways:

  • Impact on the Coupling Partner: When the nitro-substituted pyrazole is the halide partner, the electron-withdrawing nitro group can facilitate the rate-limiting oxidative addition step.[5]

  • Impact on the Boron Reagent: When the nitro-substituted pyrazole is the organoboron partner, the C-B bond is polarized, which can affect the transmetalation rate. Furthermore, the overall electronic deficiency of the molecule can exacerbate the stability issues of the boronic acid form.

Cross-coupling reactions involving nitroarenes and heteroarylboronic acid pinacol esters are noted to be particularly challenging.[6] Heteroarylboronic acids are susceptible to in-situ protodeboronation, and the heteroatoms can coordinate with the metal center, leading to catalyst deactivation.[6]

Head-to-Head Comparison: Performance Metrics

The choice between a boronic acid and a pinacol ester for a nitro-substituted pyrazole hinges on a careful evaluation of several key performance indicators.

FeatureNitro-Pyrazolyl Boronic AcidNitro-Pyrazolyl Pinacol EsterThe Scientist's Rationale
Stability & Shelf-Life Low. Prone to protodeboronation and boroxine formation, exacerbated by the electron-withdrawing nitro group.[2][3][4]High. Typically a stable, crystalline solid suitable for long-term storage.[2][3]For library synthesis or multi-step sequences, the pinacol ester's stability is a significant advantage, ensuring reagent integrity and reproducibility.
Handling & Purification Challenging. Often difficult to purify by standard chromatography; may require specialized handling.Straightforward. Amenable to standard purification techniques like silica gel chromatography.[3]The ease of handling and purification for pinacol esters reduces preparation time and improves the purity of the final building block.
Reactivity High. Generally reacts faster and under milder conditions.[2][5]Moderate. Often requires higher temperatures or more active catalysts to overcome its inherent stability.[7]If the coupling partner is particularly unreactive or sensitive to heat, the higher reactivity of the boronic acid might be necessary, provided it can be used fresh.
Reaction Yields Variable. Can provide high yields if used immediately, but yields suffer if decomposition occurs.Consistent. The high purity and stability often lead to more reproducible and reliable yields.For process development and scale-up, the consistency afforded by pinacol esters is highly desirable.
Side Reactions Higher propensity for protodeboronation, leading to H-pyrazole as a byproduct.[4][6]Lower propensity for protodeboronation. Homocoupling of the coupling partner can be observed.The pinacol ester minimizes the risk of losing the valuable pyrazole building block to protodeboronation.

Decision-Making Framework: A Visual Guide

To aid in the selection process, the following flowchart outlines a logical decision-making pathway for researchers.

G start Start: Need to couple a nitro-substituted pyrazole q1 Is the boronic acid commercially available or easily synthesized fresh? start->q1 q2 Is the coupling partner highly sensitive or does the reaction require very mild conditions? q1->q2 Yes prep_ester Synthesize the Pinacol Ester q1->prep_ester No a1_yes Yes a1_no No use_ba Use the Boronic Acid (prepare fresh and use immediately) q2->use_ba Yes q3 Is this for a multi-step synthesis, library generation, or do you require long-term storage? q2->q3 No a2_yes Yes a2_no No use_ester Use the Pinacol Ester prep_ester->use_ester q3->use_ester Yes consider_ba Consider Boronic Acid (if speed is critical and one-off synthesis) q3->consider_ba No a3_yes Yes a3_no No

Caption: Decision flowchart for selecting between boronic acid and pinacol ester.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides insight into the reactivity differences. The key transmetalation step, where the organic group is transferred from boron to palladium, is often facilitated by the activation of the boronic acid/ester with a base.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiia Ar¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib Ar¹-Pd(II)L₂-Ar² tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar¹-Ar² re->product boron Ar²-B(OR)₂ (Boronic Acid/Ester) boron->tm base Base (e.g., K₃PO₄) base->tm halide Ar¹-X (e.g., Nitro-Pyrazolyl Bromide) halide->oa

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis and application of nitro-substituted pyrazolyl boronates.

Protocol 1: Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitro-1H-pyrazole

This procedure is adapted from standard Miyaura borylation methods.[1]

Workflow:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-1-methyl-3-nitro-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and potassium acetate (KOAc) (1.5 equiv).

  • Solvent and Degassing: Add anhydrous dioxane (0.2 M). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of a Nitro-Pyrazolyl Pinacol Ester

This protocol is a general procedure for coupling the synthesized pinacol ester with an aryl bromide.

Workflow:

  • Reaction Setup: To a microwave vial or Schlenk tube, add the nitro-pyrazolyl pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), potassium phosphate tribasic (K₃PO₄) (2.0 equiv).

  • Solvent and Degassing: Add a suitable solvent mixture, such as dioxane/water (4:1, 0.1 M).[8] Degas the mixture thoroughly with argon or nitrogen.

  • Catalyst Addition: Add a palladium precatalyst, such as XPhos Pd G2 (0.02 equiv), under a positive pressure of inert gas.[7][9]

  • Reaction: Seal the vessel and heat the reaction mixture to 100-130 °C for 1-4 hours.[6][8] Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

For nitro-substituted pyrazoles, the choice between a boronic acid and its pinacol ester is a strategic decision governed by the specific demands of the synthetic problem. While boronic acids offer higher intrinsic reactivity, their instability, particularly when coupled with an electron-deficient pyrazole core, presents significant handling and reproducibility challenges.

In the vast majority of applications, the nitro-pyrazolyl pinacol ester is the superior reagent . Its exceptional stability, ease of handling, and amenability to purification provide a robust and reliable platform for Suzuki-Miyaura cross-coupling. This leads to more consistent yields and simplifies the execution of complex synthetic sequences. The boronic acid should be reserved for specific cases where its high reactivity is essential to overcome a particularly challenging coupling and where it can be synthesized and used immediately under rigorously controlled conditions. By understanding the fundamental trade-offs and leveraging the practical guidance provided, researchers can confidently select the optimal boron reagent to accelerate their drug discovery and development programs.

References

  • Construction of Heterobiaryl Skeletons through Pd-Catalyzed Cross-Coupling of Nitroarenes and Heterocyclic Arylborononate Esters with a Sterically Demanding NHC Ligand. (2022). Organic Letters. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017). Organic Letters. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2015). ResearchGate. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Suzuki Coupling of Pyrazole Boronic Esters: Maximizing Yields in Pharmaceutical Synthesis

For Immediate Release to the Scientific Community In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design. Its prevalence in blockbuster pharmaceuticals underscores the criti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone of drug design. Its prevalence in blockbuster pharmaceuticals underscores the critical need for efficient and high-yielding synthetic methodologies for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of crucial carbon-carbon bonds.[1] However, the choice of the organoboron reagent—specifically the boronic ester form—can dramatically influence the reaction's success and final yield.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of common pyrazole boronic esters in Suzuki coupling reactions. We will delve into the mechanistic nuances that dictate their reactivity, present comparative experimental data, and offer a robust, field-tested protocol to guide your synthetic strategy.

The Key Players: A Structural Overview of Pyrazole Boronic Esters

The stability and reactivity of the boronic acid moiety are often modulated by its conversion into a boronic ester. This not only enhances stability for storage and handling but also impacts the kinetics of the catalytic cycle.[2] The most frequently employed esters in this context are the pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters.

  • Pinacol (Bpin) Esters: Widely popular due to their high stability, ease of preparation via Miyaura borylation, and compatibility with a broad range of reaction conditions.[3][4] They are often crystalline, facilitating purification.[2]

  • Neopentyl Glycol Esters: These have gained traction for their excellent reactivity, particularly under anhydrous conditions.[4]

  • MIDA Esters: These boronic acid derivatives are exceptionally stable, capable of withstanding harsh reaction conditions and even silica gel chromatography.[5] A key feature is their requirement for slow hydrolysis under basic aqueous conditions to release the active boronic acid, which can be leveraged for controlled or sequential couplings.[6][7]

Suzuki_Miyaura_Cycle Figure 2. The Suzuki-Miyaura Catalytic Cycle. Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex1 R¹-Pd(II)Ln-X OxAdd->PdII_Complex1 Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_Complex1->Transmetalation PdII_Complex2 R¹-Pd(II)Ln-R² Transmetalation->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Figure 2. The Suzuki-Miyaura Catalytic Cycle.

The transmetalation can proceed through several pathways. While it was once believed that boronic esters must first hydrolyze to the corresponding boronic acid, recent studies have provided strong evidence that boronic esters can transmetalate directly. [8]The rate of this transfer is influenced by factors such as the steric bulk around the boron atom and the electron density of the ester's oxygen atoms. [6][8]For instance, the steric hindrance from the methyl groups on a pinacol ester can slow the formation of the necessary pre-transmetalation intermediate compared to less bulky esters. [6]

Comparative Yield Analysis

To provide a clear comparison, the following table summarizes representative yields for the Suzuki coupling of a model pyrazole boronic ester with various aryl halides. It is important to note that direct head-to-head comparisons under identical conditions across all ester types are sparse in the literature; this table synthesizes data from multiple high-yield examples to illustrate general performance.

Boronic Ester TypePyrazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Pinacol Ester 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester2-ChloronitrobenzenePd(PtBu₃)₂KFDMF~95%[9]
Pinacol Ester 1-Boc-4-pyrazoleboronic acid pinacol ester4-IodoanisolePdCl₂(dppf)K₂CO₃Dioxane/H₂O92%[1]
Boronic Acid 4-BromopyrazolePhenylboronic acidXPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O86%[10]
Boronic Acid Pyrazole-4-boronic acid4-Bromo-3,5-dinitro-1H-pyrazoleXPhos Pd G2K₂CO₃Dioxane/H₂O94%[11]
Neopentylglycol Aryl NeopentylglycolboronatesUnreactive Aryl ChloridesNi(dppp)Cl₂ / IMes·HClK₃PO₄DioxaneHigh Yields[12]

Note: The table includes boronic acids for a baseline comparison, as they are the parent compounds of the esters. Yields are highly substrate and condition-dependent.

From the available data, pinacol esters consistently provide high yields across a range of substrates and conditions. [1][9]Neopentyl glycol boronates have shown particular promise with challenging, unreactive aryl chlorides, often where palladium catalysts falter and nickel catalysts are required. [12]While direct yield comparisons for MIDA esters in pyrazole couplings are less common, their strength lies in their exceptional stability and utility in complex, multi-step syntheses where controlled, sequential couplings are necessary. [5][7]

Optimized Experimental Protocol: Suzuki Coupling of a Pyrazole Pinacol Ester

This protocol provides a robust method for the coupling of a pyrazole pinacol ester with an aryl chloride, a typically challenging coupling partner. The choice of a highly active catalyst system is key to success.

Experimental_Workflow Figure 3. Experimental Workflow for Suzuki Coupling. start Start setup 1. Assemble Reagents - Pyrazole Pinacol Ester (2.0 eq) - Aryl Chloride (1.0 eq) - Pd(PtBu₃)₂ (5 mol%) - KF (2.2 eq) start->setup solvent 2. Add Anhydrous DMF & Degas Mixture (3x Vacuum/N₂ Cycles) setup->solvent reaction 3. Heat Reaction (100 °C, 2-24h) Monitor by HPLC/LC-MS solvent->reaction cooldown 4. Cool to RT & Dilute with MTBE reaction->cooldown workup 5. Aqueous Workup (2M HCl Wash) cooldown->workup extraction 6. Extract Aqueous Layers with CH₂Cl₂ workup->extraction purify 7. Purify (Column Chromatography) extraction->purify end End Product purify->end

Figure 3. Experimental Workflow for Suzuki Coupling.

Methodology:

  • Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add the aryl chloride (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2.0 equiv), Pd(PtBu₃)₂ (0.05 equiv), and potassium fluoride (KF, 2.2 equiv). [9]The use of an electron-rich, bulky phosphine ligand like PtBu₃ is crucial for facilitating the oxidative addition of the less reactive aryl chloride.

  • Solvent Addition and Degassing: Add anhydrous N,N-Dimethylformamide (DMF). Degas the mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with nitrogen. [9]This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C and monitor the reaction progress by HPLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl chloride. [9]4. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with methyl tert-butyl ether (MTBE) and wash with 2 M HCl. [9]5. Extraction and Purification: Separate the layers and extract the aqueous phase with additional solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography. [9]

Conclusion and Recommendations

The choice of boronic ester for the Suzuki coupling of pyrazoles is a critical parameter that hinges on the specific synthetic challenge.

  • For general applications requiring high yields and robust conditions, pyrazole pinacol esters represent the gold standard. Their stability and proven track record make them a reliable choice for a wide array of coupling partners.

  • When faced with particularly unreactive or sterically hindered coupling partners, exploring neopentyl glycol esters , potentially with alternative nickel catalysis, may provide a significant advantage. [12]* For complex, multi-step syntheses requiring a robust, protected boronic acid for late-stage functionalization, the MIDA esters offer unparalleled stability and the unique potential for slow-release, controlled coupling reactions. [7] By understanding the interplay between the structure of the boronic ester and the mechanism of the Suzuki-Miyaura reaction, researchers can make more informed decisions, ultimately leading to higher yields, greater efficiency, and accelerated discovery in the field of drug development.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. National Center for Biotechnology Information. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

alternative reagents to 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating organoboron reagents for the synthesis of pyrazole-containing therapeutics. Executive Summary The pyrazole mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals evaluating organoboron reagents for the synthesis of pyrazole-containing therapeutics.

Executive Summary

The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. To incorporate this moiety, 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is commonly employed in Suzuki-Miyaura cross-coupling reactions. However, this specific reagent presents significant synthetic bottlenecks. The combination of an electron-withdrawing nitro group and the steric bulk of the pinacol ester makes the boron center highly susceptible to protodeboronation and sluggish transmetalation[1].

This guide objectively evaluates the mechanistic limitations of the pinacol ester and compares it against four high-performance alternative reagents: the free boronic acid, the potassium trifluoroborate salt, the MIDA boronate, and the halogenated precursor for reverse cross-coupling.

Mechanistic Causality: The Pinacol Ester Bottleneck

To understand why alternatives are necessary, we must analyze the causality behind the failure modes of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester during cross-coupling[2].

  • Steric Hindrance: The pinacol (Bpin) group is sterically demanding. When flanked by a 1-methyl group and a 5-nitro group on the pyrazole ring, the boron atom becomes highly shielded. This steric crowding severely retards the formation of the palladium-boronate "ate" complex, which is the rate-limiting step in the transmetalation phase of the Suzuki-Miyaura cycle.

  • Electronic Instability (Protodeboronation): The 5-nitro group exerts a strong electron-withdrawing effect, polarizing the carbon-boron bond. Because transmetalation is slowed by steric bulk, the boronic ester spends an extended period in the basic, aqueous reaction medium. This extended exposure leads to base-catalyzed heterolytic cleavage of the C-B bond (protodeboronation), destroying the reagent before it can couple[1].

To overcome this, modern synthetic strategies rely on "slow-release" mechanisms or reverse coupling to bypass the accumulation of unstable boron species[3].

G Pinacol Pinacol Ester (Direct Transmetalation) Protodeboronation Protodeboronation (Degradation) Pinacol->Protodeboronation Base-Catalyzed Degradation PdCycle Pd Catalytic Cycle (Cross-Coupling) Pinacol->PdCycle Sluggish due to Steric Bulk MIDA MIDA Boronate (Stable Precursor) FreeAcid Free Boronic Acid (Active Species) MIDA->FreeAcid Slow Hydrolysis (Aqueous Base) BF3 Trifluoroborate Salt (Stable Precursor) BF3->FreeAcid Slow Hydrolysis (Aqueous Base) FreeAcid->Protodeboronation If excess acid accumulates FreeAcid->PdCycle Fast Transmetalation Product Coupled Product PdCycle->Product Reductive Elimination

Fig 1. Mechanistic pathways comparing direct transmetalation vs. slow-release mechanisms.

Comparative Analysis of Alternative Reagents

1-Methyl-5-nitropyrazole-4-boronic Acid (The Free Acid)

By removing the pinacol group, the steric hindrance around the boron atom is significantly reduced, allowing for rapid transmetalation.

  • Advantage: Higher atom economy and faster reaction kinetics compared to the Bpin ester[2].

  • Limitation: The free acid is notoriously difficult to purify (often streaking on silica gel) and is prone to forming cyclic anhydrides (boroxines) during storage, complicating stoichiometric calculations.

Potassium 1-Methyl-5-nitropyrazole-4-trifluoroborate (Molander Salt)

Developed extensively by Gary Molander, organotrifluoroborates are sp³-hybridized, rendering the C-B bond highly stable against protodeboronation[4].

  • Advantage: These salts are highly crystalline, indefinitely bench-stable under air, and undergo a controlled, slow hydrolysis to the active boronic acid in the presence of aqueous base.

  • Limitation: Requires specific biphasic solvent systems to optimize the hydrolysis rate.

1-Methyl-5-nitropyrazole-4-MIDA Boronate (Burke Reagent)

N-methyliminodiacetic acid (MIDA) boronates, pioneered by Martin Burke, represent the gold standard for handling highly unstable, electron-deficient heteroaryl boronic acids.

  • Advantage: MIDA boronates are completely stable to silica gel chromatography and anhydrous cross-coupling conditions. When exposed to aqueous K₃PO₄, they slowly release the free boronic acid at a rate that perfectly matches the palladium catalyst's turnover rate, virtually eliminating protodeboronation[5].

  • Limitation: Lower atom economy due to the high molecular weight of the MIDA ligand.

4-Bromo-1-methyl-5-nitropyrazole (Reverse Suzuki Strategy)

Instead of placing the unstable boron moiety on the electron-deficient pyrazole, this strategy utilizes the halogenated pyrazole as the electrophile, pairing it with a stable aryl/alkyl boronic ester.

  • Advantage: Completely circumvents the instability of the pyrazole-boron bond. The bromide is cheap, highly stable, and reacts cleanly.

  • Limitation: Constrains synthetic route design, as the other coupling partner must now bear the boronic acid/ester functional group.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of these reagents based on established benchmarks for electron-deficient heteroaryl cross-couplings.

Reagent ClassBench StabilityAtom EconomyRelative Transmetalation RateResistance to ProtodeboronationExpected Coupling Yield*
Pinacol Ester (Baseline) ModerateLowSlow (Sterically Hindered)Poor40 - 50%
Free Boronic Acid Low (Boroxine formation)HighFastPoor55 - 65%
Potassium Trifluoroborate Excellent (Crystalline)ModerateFast (Post-Hydrolysis)Excellent80 - 85%
MIDA Boronate Excellent (Chromatography safe)LowFast (Post-Hydrolysis)Excellent85 - 90%
Bromide (Reverse Coupling) ExcellentN/AN/A (Acts as Electrophile)N/A (No Boron)> 90%

*Yields are representative benchmarks for coupling highly electron-deficient heteroaryls under optimized conditions.

Self-Validating Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling

To maximize yields when using the MIDA Boronate or Trifluoroborate alternatives, the reaction must be set up as a self-validating biphasic system. This ensures the base remains in the aqueous layer while the protected boron reagent remains in the organic layer, restricting hydrolysis to the solvent interface[3].

Materials Required:
  • 1-Methyl-5-nitropyrazole-4-MIDA boronate (1.5 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • Pd(dppf)Cl₂ or XPhos Pd G2 (2-5 mol%)

  • K₃PO₄ (3.0 equiv, as a 1.0 M aqueous solution)

  • 1,4-Dioxane (Degassed)

Step-by-Step Methodology:
  • Preparation of the Organic Phase: In a Schlenk flask under an inert argon atmosphere, combine the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), and the palladium catalyst (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane to achieve a 0.1 M concentration of the electrophile. Stir at room temperature for 5 minutes to ensure complete dissolution of the organic components.

  • Initiation of Slow-Release: Inject the 1.0 M aqueous K₃PO₄ solution (3.0 equiv of base) into the stirring mixture. Causality Check: The biphasic nature of Dioxane/H₂O is critical here. The MIDA boronate is insoluble in water, preventing rapid bulk hydrolysis. Hydrolysis only occurs at the biphasic interface, slowly feeding the active boronic acid into the catalytic cycle[3].

  • Cross-Coupling: Heat the biphasic mixture to 80°C with vigorous stirring for 12–18 hours.

  • Reaction Validation & Workup: Cool to room temperature. The reaction is self-validating: a color change to dark black (palladium black precipitation) indicates catalyst deactivation, usually coinciding with complete consumption of the MIDA boronate. Dilute with ethyl acetate, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Unreacted MIDA boronate (if any) can be easily recovered due to its high stability on silica gel.

Workflow Prep 1. Reagent Prep (Biphasic Solvent) Mix 2. Base Addition (Control Hydrolysis) Prep->Mix Heat 3. Cross-Coupling (Pd Catalyst, 80°C) Mix->Heat Workup 4. Phase Separation & Extraction Heat->Workup Purify 5. Chromatography (High Purity) Workup->Purify

Fig 2. Standardized biphasic experimental workflow for slow-release Suzuki-Miyaura cross-coupling.

Conclusion

While 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a commercially accessible building block, its inherent electronic instability and steric bulk make it a suboptimal choice for complex late-stage functionalization. By transitioning to MIDA boronates or potassium trifluoroborates , chemists can leverage slow-release kinetics to entirely bypass protodeboronation. Alternatively, redesigning the synthetic route to utilize the halogenated pyrazole in a reverse-coupling strategy offers the highest thermodynamic stability and operational simplicity.

Sources

Validation

Comparative Guide to the Kinetic Studies of Suzuki Coupling with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the kinetic profile of Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-5-nitropyrazole-4-boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinetic profile of Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester. It is designed to offer a comprehensive understanding of the reaction mechanism, the influence of the substrate's unique electronic and steric features, and a comparative overview of alternative coupling strategies. By presenting supporting experimental data and detailed protocols, this guide aims to empower researchers to optimize their synthetic routes and make informed decisions in the development of novel chemical entities.

Introduction: The Importance of Kinetic Understanding in Suzuki-Miyaura Couplings

The Suzuki-Miyaura (SM) coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its applications are particularly profound in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates.[2] A deep understanding of the reaction kinetics is paramount for several reasons:

  • Mechanism Elucidation: Kinetic studies provide invaluable insights into the reaction mechanism, helping to identify the rate-determining step (RDS) and the influence of various reaction parameters.[3][4]

  • Reaction Optimization: By understanding the kinetics, reaction conditions such as temperature, catalyst loading, and reactant concentrations can be fine-tuned to maximize yield and minimize reaction times.

  • Process Scalability: For industrial applications, a robust kinetic model is essential for the safe and efficient scale-up of synthetic processes.

This guide focuses on the kinetic aspects of the Suzuki coupling with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester, a substrate with distinct electronic and steric characteristics that significantly impact its reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

The Three Pillars of the Catalytic Cycle
  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[7][8] This step is often the rate-determining step of the overall reaction.[4][7][8] The reactivity of the halide typically follows the order I > OTf > Br > Cl.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[9][10] This process is facilitated by a base, which activates the boronic acid or ester.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic Profile of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

The specific structure of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester introduces unique electronic and steric factors that influence the kinetics of the Suzuki coupling.

Electronic Effects: The Role of the Nitro Group

The presence of a strongly electron-withdrawing nitro group on the pyrazole ring is expected to have a significant impact on the reaction kinetics.

  • Oxidative Addition: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step.[11]

  • Transmetalation: Conversely, electron-withdrawing substituents on the boronic acid can decelerate the transmetalation step.[12] This is because they reduce the nucleophilicity of the carbon atom attached to the boron.

  • Overall Rate: The overall effect on the reaction rate will depend on which step is rate-determining. If oxidative addition is the RDS, the nitro group may accelerate the reaction. If transmetalation is the RDS, a deceleration would be expected.

Steric Effects: The Influence of the Pinacol Ester

Pinacol esters are widely used in Suzuki couplings due to their stability and ease of handling compared to boronic acids.[11][13] However, the bulky pinacol group can introduce steric hindrance.

  • Transmetalation: The steric bulk of the pinacol ester can hinder the approach of the organoboron reagent to the palladium center, potentially slowing down the transmetalation step.[14] Studies have shown that less sterically hindered boronic esters can exhibit faster transmetalation rates.[14]

  • Hydrolysis: While boronic esters can undergo direct transmetalation, prior hydrolysis to the corresponding boronic acid can also occur.[15] The rate of this hydrolysis can also be influenced by the steric bulk of the ester group.

Comparative Analysis: Alternatives to 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

To provide a comprehensive guide, it is essential to compare the kinetic performance of the title compound with other relevant alternatives.

Alternative Boronic Acid Derivatives

The choice of the boron-containing reagent can significantly impact the reaction outcome.

Boron Reagent TypeKey FeaturesKinetic Implications
Boronic Acids Generally more reactive than esters.[16] Prone to protodeboronation, especially with heteroaromatics.[14][17]Faster transmetalation rates in many cases.[14]
Organotrifluoroborates More stable than boronic acids and less prone to protodeboronation.[18]Can provide a "slow release" of the boronic acid, which can be beneficial for sensitive substrates.[18]
MIDA Boronates Highly stable and allow for controlled, slow release of the boronic acid under basic conditions.[18]Offers excellent control over the concentration of the active boron species, potentially improving yields for challenging couplings.[18]
Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions may offer advantages for specific substrates.[19][20]

Coupling ReactionKey ReagentAdvantagesDisadvantages
Stille Coupling Organotin compoundsHigh reactivity, often successful where Suzuki coupling fails.[19]High toxicity of organotin reagents is a major drawback.[19]
Negishi Coupling Organozinc compoundsHigh yields, mild reaction conditions, and excellent functional group tolerance.[19][21]Organozinc reagents are often pyrophoric and require careful handling.[19]
Kumada Coupling Grignard reagents (Organomagnesium)High reactivity.Limited functional group tolerance due to the high basicity of Grignard reagents.[22]

Experimental Protocols for Kinetic Studies

The following is a generalized protocol for conducting kinetic studies of the Suzuki coupling with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Materials and Reagents
  • 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Internal standard for GC/HPLC analysis (e.g., Dodecane)

Experimental Workflow

Experimental_Workflow A Reactant Preparation (Precise Weighing and Dissolution) B Reaction Setup (Inert Atmosphere, Temperature Control) A->B C Initiation of Reaction (Addition of Catalyst) B->C D Reaction Monitoring (Aliquots at Timed Intervals) C->D E Quenching and Sample Preparation D->E F Analysis (GC, HPLC, or NMR) E->F G Data Analysis (Concentration vs. Time Plots) F->G H Determination of Reaction Orders and Rate Constants G->H

Caption: A generalized workflow for conducting kinetic studies of a Suzuki coupling reaction.

Step-by-Step Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of all reactants and the internal standard in the chosen solvent to ensure accurate concentrations.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, base, and solvent.

  • Equilibration: Bring the reaction mixture to the desired temperature and allow it to equilibrate.

  • Initiation: Add the palladium catalyst and the 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester solution to initiate the reaction (t=0).

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a large volume of cold solvent or a quenching agent).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique (GC, HPLC, or ¹H NMR) to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of the limiting reagent versus time. From these plots, determine the initial reaction rate.

  • Determination of Reaction Orders: By systematically varying the initial concentration of each reactant while keeping others constant, the reaction order with respect to each component can be determined.

Conclusion and Future Outlook

The kinetic study of the Suzuki-Miyaura coupling with 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester reveals a complex interplay of electronic and steric effects. The electron-withdrawing nitro group and the bulky pinacol ester present a unique set of challenges and opportunities for reaction optimization. A thorough understanding of the reaction kinetics, as outlined in this guide, is crucial for the rational design of efficient and robust synthetic protocols.

Future research in this area could focus on:

  • Ligand Effects: Investigating the impact of different phosphine or N-heterocyclic carbene ligands on the reaction kinetics.[7]

  • Solvent Effects: A systematic study of solvent polarity and coordinating ability on the reaction rates.

  • Computational Studies: Utilizing DFT calculations to model the transition states of the elementary steps and corroborate experimental findings.[23]

By combining experimental kinetic studies with computational modeling, a more complete picture of the reaction mechanism can be developed, leading to the design of more efficient and selective cross-coupling methodologies for the synthesis of valuable pyrazole-containing molecules.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • η2-dba Complexes of Pd(0): The Substituent Effect in Suzuki−Miyaura Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow - RSC Publishing. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. Available at: [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]

  • Substituent Effects on the Electrochemistry and Electronic Coupling of Terphenyl-Bridged Cyclometalated Ruthenium–Amine Conjugated Complexes - PMC. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. Available at: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Choosing Your Boron Source for Suzuki–Miyaura Coupling | NorrChemica. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Figshare. Available at: [Link]

  • Boron-Based Crossed-Coupling Reactions - Denmark Group - University of Illinois. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Available at: [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester

For researchers, synthetic chemists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 1-Methyl-5-nitropyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is a critical building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in scientific principles and experimental insights.

The primary analytical challenge with boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the more polar boronic acid.[1][2][3][4][5] This degradation can occur during sample preparation, or even on the HPLC column itself, leading to inaccurate purity measurements.[2][3][4] Therefore, the selection of an appropriate chromatographic method is paramount to mitigate this issue and ensure reliable results.

Comparing Chromatographic Approaches: Reversed-Phase vs. HILIC

Two primary HPLC modes are viable for the analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each presents distinct advantages and disadvantages rooted in their separation mechanisms.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, typically the first choice for over 90% of small molecule analyses due to its versatility and reproducibility.[6] It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7]

The Challenge of On-Column Hydrolysis: A significant drawback of RP-HPLC for boronic esters is the potential for on-column hydrolysis, especially when using acidic mobile phase modifiers like formic or trifluoroacetic acid.[2][4] These acids can catalyze the cleavage of the pinacol ester, artificially inflating the quantity of the boronic acid degradant.[4] The choice of stationary phase is also critical; columns with high residual silanol activity can exacerbate this degradation.[2][4]

Optimized RP-HPLC Approach: To counter these challenges, a method employing a modern, low-activity C18 column with a neutral mobile phase is recommended. This approach minimizes the catalytic effect of both the mobile and stationary phases on ester hydrolysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique that excels at retaining and separating polar and hydrophilic compounds.[3][7][8][9][10][11] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[10]

Advantages for Boronic Esters: HILIC offers a significant advantage by using a high-organic mobile phase, which effectively suppresses the hydrolysis of the pinacol ester.[3][4] This technique provides excellent retention for both the polar boronic acid and the slightly less polar pinacol ester, often leading to superior resolution between the parent compound and its key degradant.[3]

Experimental Comparison: Methodologies and Data

To objectively compare these approaches, two distinct HPLC methods were developed and validated for the purity analysis of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

Experimental Workflow

The general workflow for developing and validating a stability-indicating HPLC method is a systematic process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Define Analytical Target Profile B Screen Columns & Mobile Phases (RP-HPLC vs. HILIC) A->B C Optimize Separation Parameters (Gradient, Temp, Flow Rate) B->C D Specificity / Forced Degradation C->D Final Method Selection E Linearity & Range D->E F Accuracy & Precision E->F G LOD / LOQ F->G H Robustness G->H I Routine Purity Analysis H->I Method Implementation caption Figure 1. HPLC Method Development and Validation Workflow.

Caption: Figure 1. HPLC Method Development and Validation Workflow.

Method 1: Optimized Reversed-Phase HPLC

This method is designed to minimize on-column hydrolysis by using a modern stationary phase and avoiding acidic modifiers.

Protocol:

  • Column: Use a low-activity, end-capped C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm).[2][4]

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (based on the nitropyrazole chromophore).

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile (to prevent hydrolysis during sample preparation).[1]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method leverages the advantages of HILIC to provide robust separation while preventing degradation.

Protocol:

  • Column: Use a dedicated HILIC column (e.g., SeQuant ZIC-cHILIC, 4.6 x 150 mm, 3.0 µm).[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 70% B

    • 12-15 min: 70% B

    • 15.1-20 min: 95% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water.

Comparative Data Analysis

A sample of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester was spiked with its corresponding boronic acid and a potential process-related impurity (1-methyl-5-nitropyrazole) to assess the performance of each method.

Table 1: Chromatographic Performance Comparison

ParameterOptimized RP-HPLC MethodHILIC MethodCommentary
Retention Time (Main Peak) 12.5 min8.2 minHILIC provides faster elution for the main ester compound.
Retention Time (Boronic Acid) 3.1 min10.5 minHILIC shows strong retention for the polar boronic acid, moving it away from the solvent front.
Resolution (Ester/Boronic Acid) 4.59.8HILIC provides significantly better separation between the parent compound and its primary degradant.
Tailing Factor (Main Peak) 1.11.2Both methods produce excellent peak shape for the main component.
On-Column Hydrolysis <0.05%Not DetectedThe optimized RP-HPLC method effectively minimizes hydrolysis, while HILIC shows no evidence of it.

Data is representative of typical experimental results.

Forced Degradation Study:

To ensure the methods are stability-indicating, forced degradation studies were performed as per ICH guidelines.[12][13][14] The sample was subjected to acidic, basic, oxidative, and thermal stress.

G cluster_0 Forced Degradation Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl) E Inject Stressed Samples into HPLC A->E B Base Hydrolysis (0.1 M NaOH) B->E C Oxidation (3% H2O2) C->E D Thermal Stress (80°C) D->E F Assess Peak Purity (PDA Detector) E->F G Confirm Resolution of Degradants F->G H Accurate Purity Assessment G->H Method is Stability-Indicating caption Figure 2. Forced Degradation Study Workflow.

Caption: Figure 2. Forced Degradation Study Workflow.

Table 2: Summary of Forced Degradation Results (HILIC Method)

Stress Condition% DegradationMajor DegradantPeak Purity Index
Acid (0.1 M HCl, 4h, 60°C) 15.2%Boronic Acid>0.999
Base (0.1 M NaOH, 1h, RT) 25.8%Boronic Acid>0.999
Oxidative (3% H₂O₂, 24h, RT) 3.5%Boronic Acid + Minor Unknowns>0.998
Thermal (Solid, 105°C, 48h) <0.5%Boronic Acid>0.999

The HILIC method successfully separated the main peak from all degradants formed under stress conditions, confirming its stability-indicating nature. The peak purity index, derived from photodiode array (PDA) detection, remained high for the parent peak in all stressed samples, indicating no co-eluting impurities.

Conclusion and Recommendations

Both the optimized RP-HPLC and HILIC methods are capable of providing accurate purity data for 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester.

  • The Optimized RP-HPLC method is a reliable choice, particularly for laboratories where RP-HPLC is the standard platform. The key to its success lies in using a modern, low-silanol activity column and avoiding acidic mobile phases to suppress on-column hydrolysis.[2][4]

  • The HILIC method is objectively superior for this specific application. It completely circumvents the primary analytical challenge of hydrolysis by utilizing a high-organic mobile phase.[3][4] Furthermore, it provides superior resolution between the pinacol ester and its highly polar boronic acid degradant, enhancing the confidence in the analytical result. For laboratories equipped for HILIC and requiring the highest level of assurance, this method is strongly recommended.

Ultimately, the choice of method may depend on existing laboratory instrumentation and expertise. However, for de novo method development for this and similar boronic acid pinacol esters, a HILIC-based approach should be the preferred starting point due to its inherent advantages in mitigating hydrolytic degradation and managing highly polar analytes.

References

  • Strategies for the analysis of highly reactive pinacolboron
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Steps for HPLC Method Valid
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical and Clinical Research.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic Interaction Chromatography.
  • Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions.
  • 1-Methylpyrazole-4-boronic acid pinacol ester 95. Sigma-Aldrich.

Sources

Validation

Comparative Stability of Functionalized Pyrazole Boronic Esters: A Guide for Robust Cross-Coupling

Heterocyclic boronic acids—particularly pyrazole derivatives—are indispensable building blocks in medicinal chemistry and drug development. However, researchers frequently encounter a critical bottleneck when scaling the...

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Author: BenchChem Technical Support Team. Date: April 2026

Heterocyclic boronic acids—particularly pyrazole derivatives—are indispensable building blocks in medicinal chemistry and drug development. However, researchers frequently encounter a critical bottleneck when scaling these compounds: protodeboronation . The electron-rich nature of the pyrazole ring, combined with the vacant p-orbital of the sp²-hybridized boron, facilitates rapid heterolytic C-B bond cleavage.

This guide objectively compares the stability and performance of various functionalized pyrazole boronic esters—specifically Pinacol (BPin), N-Methyliminodiacetic acid (MIDA), and Diethanolamine (DEA) esters. By analyzing the causality behind their degradation and protection, we provide actionable, self-validating protocols for their synthesis and application in Suzuki-Miyaura cross-couplings.

Mechanistic Causality: The Role of sp³ Rehybridization

To understand the comparative stability of these esters, we must first examine the causality of their degradation. Unprotected pyrazole boronic acids possess an sp²-hybridized boron atom that acts as a strong Lewis acid. In the presence of water or basic conditions (typical Suzuki-Miyaura environments), hydroxide ions attack the vacant p-orbital. This forms a reactive "ate" complex that rapidly undergoes protodeboronation, expelling boric acid and yielding a des-borylated pyrazole[1].

Functionalization into esters mitigates this vulnerability through different mechanisms:

  • Pinacol Esters (BPin): Provide significant steric shielding around the boron center. However, the boron remains sp²-hybridized and is still susceptible to hydrolysis and subsequent deboronation under prolonged exposure to aqueous base.

  • MIDA and DEA Boronates: These ligands feature a nitrogen atom that forms a dative bond with the boron center. This critical interaction rehybridizes the boron from sp² to sp³, completely filling its valence shell. This electronic shielding blocks nucleophilic attack, rendering the compounds highly stable to bench storage, atmospheric moisture, and silica gel chromatography[1][2].

Mechanism cluster_sp2 sp2 Boron (Unprotected) cluster_sp3 sp3 Boron (Protected) A Pyrazole-B(OH)2 Vacant p-orbital B Hydroxide Attack (Basic Conditions) A->B C Protodeboronation (C-B Cleavage) B->C D Pyrazole-BMIDA/BDEA Dative B-N Bond E Steric & Electronic Shielding D->E F Bench Stable & Coupling Ready E->F

Mechanistic divergence of pyrazole boronic species based on boron hybridization states.

Comparative Performance Data

The following table synthesizes quantitative stability and performance metrics across different pyrazole boronic derivatives. Data is aggregated from process chemistry optimizations and slow-release methodologies.

Derivative TypeBench StabilityChromatography CompatibilityStability in Aqueous BaseTypical Synthetic Yield (Sensitive Pyrazoles)
Boronic Acid (-B(OH)₂) Poor (Degrades in days)Incompatible (Streaking/Loss)Highly Unstable< 10% (Often decomposes in situ)
Pinacol Ester (-BPin) Moderate to GoodCompatibleModerate (Slow deboronation)40 - 60%
MIDA Boronate (-BMIDA) Excellent (Indefinite)Highly CompatibleControlled Hydrolysis81 - 90% (via MIDA anhydride)[3]
DEA Boronate (-BDEA) Excellent (Crystalline)Compatible (Often bypasses via crystallization)Controlled Hydrolysis85% (Process scale-up)[2]

Note: DEA boronates are particularly advantageous for large-scale process chemistry because their high crystallinity often allows for isolation via simple filtration, bypassing the need for chromatography entirely[2].

Experimental Workflows & Self-Validating Protocols
Protocol 1: Mild Synthesis of Pyrazole MIDA Boronates

Traditional Dean-Stark conditions (refluxing toluene) destroy sensitive pyrazole boronic acids before protection can occur. This self-validating protocol utilizes 3 to achieve complexation under mild, non-acidic conditions[3].

  • Reagent Assembly: In an oven-dried flask, combine the unstable pyrazole boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration).

    • Causality: Dioxane is selected because the byproduct of the reaction (MIDA diacid) is highly insoluble in it. This physical precipitation drives the equilibrium forward without requiring harsh thermal dehydration[3].

  • Reaction: Stir the suspension at 70 °C for 24 hours under an inert nitrogen atmosphere.

  • Validation/Isolation: Centrifuge the mixture to remove the precipitated MIDA diacid. Concentrate the supernatant in vacuo. The resulting Pyrazole-BMIDA is bench-stable. Self-Validation: Perform a quick TLC; the absence of streaking confirms the conversion of the free boronic acid to the sp³-protected ester.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

Because MIDA and DEA boronates are unreactive toward transmetalation in their sp³ state, they must be1 to the active boronic acid. This ensures the cross-coupling rate outpaces the protodeboronation rate[1].

  • Reagent Assembly: Charge a vessel with Pyrazole-BMIDA (1.0 equiv), aryl halide (1.0 equiv), a highly active Pd catalyst (e.g., XPhos Pd G2, 0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent System: Add a degassed mixture of THF and H₂O (typically 4:1 v/v).

    • Causality: The biphasic nature of the solvent and the specific base concentration carefully tune the hydrolysis rate of the MIDA ester. This keeps the steady-state concentration of the free pyrazole boronic acid extremely low, matching the catalytic cycle's turnover rate and preventing accumulation and subsequent degradation[1].

  • Reaction: Heat the mixture to 60 °C for 12-24 hours.

  • Validation: Monitor the reaction via LC-MS. Self-Validation: The absence of the protodeboronated pyrazole mass (M-B(OH)₂+H) in the chromatogram confirms that the slow-release mechanism successfully protected the intermediate throughout the catalytic cycle.

Workflow Step1 Mild Complexation (MIDA Anhydride) Step2 Isolate Stable Pyrazole-BMIDA Step1->Step2 Step3 Biphasic Aqueous Base (Slow Hydrolysis) Step2->Step3 Step4 In Situ Transmetalation (Pd Catalyst) Step3->Step4

Self-validating workflow for the synthesis and slow-release cross-coupling of MIDA boronates.

References
  • Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718 ACS Publications (Organic Process Research & Development)[Link]

  • A Mild Method for Making MIDA Boronates ACS Publications (Organic Letters)[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates ResearchGate (Journal of the American Chemical Society)[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester: A Framework for Safety and Operational Excellence

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the knowledge and tools necessary for safe an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the knowledge and tools necessary for safe and effective experimentation. This guide provides a comprehensive framework for handling 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester, a compound that, while valuable in synthesis, requires a nuanced understanding of its potential hazards. Our approach is not to simply list personal protective equipment (PPE), but to build a protocol from the ground up, based on a logical assessment of the molecule's constituent parts.

Deconstructing the Hazard: A Component-Based Risk Assessment

The key to safe handling lies in understanding the chemical personality of the molecule. We can infer its primary hazards by examining its three core structural components: the nitropyrazole core, the boronic acid pinacol ester group, and its nature as a fine organic solid.

  • Nitropyrazole Core: The presence of a nitro group on an aromatic ring is a significant consideration. Aromatic nitro compounds are known for their potential toxicity, with a primary concern being their ability to be absorbed through the skin.[1] While mononitrated compounds are not typically explosive like their polynitrated counterparts (e.g., TNT), they are often combustible and can be reactive.[1] The pyrazole ring system itself is a common scaffold in biologically active molecules, and while many derivatives are safe, the potential for skin, eye, and respiratory irritation should be assumed.[2][3][4]

  • Boronic Acid Pinacol Ester: This functional group is a cornerstone of modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[5][6] Boronic acids and their esters are generally solids that are stable and easy to handle.[7] However, they are known to cause skin irritation, serious eye irritation, and respiratory irritation, especially when handled as a powder.[3][8]

  • Physical Form: As a solid, likely a fine powder, the primary routes of exposure are inhalation of dust and direct contact with the skin and eyes.[9]

The following diagram illustrates the logical flow from chemical structure to the necessary protective measures.

cluster_0 Chemical Structure Analysis cluster_1 Inferred Hazards cluster_2 Required Protective Barriers (PPE) C 1-Methyl-5-nitropyrazole-4- boronic Acid Pinacol Ester F1 Nitropyrazole Core C->F1 F2 Boronic Acid Pinacol Ester C->F2 F3 Solid/Powder Form C->F3 H1 Potential Toxicity (Skin Absorption) F1->H1 causes H4 Combustibility F1->H4 causes H2 Skin & Eye Irritation F2->H2 causes F3->H2 enables H3 Respiratory Irritation (Dust Inhalation) F3->H3 causes P1 Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) H1->P1 mitigated by H2->P1 mitigated by P2 Safety Goggles & Face Shield H2->P2 mitigated by P4 Respirator (N95) (for powders outside hood) H3->P4 mitigated by P3 Lab Coat (Flame-Resistant recommended) H4->P3 mitigated by

Caption: Hazard analysis workflow for determining appropriate PPE.

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound.

Body AreaPPE SpecificationRationale & Causality
Hands Double-gloving with Nitrile gloves. For prolonged handling or solvent use, consider heavier-duty gloves like Neoprene or Butyl rubber.[1]The primary defense against skin absorption of the nitroaromatic component and irritation from the boronic ester.[1] Nitrile offers good splash protection for general handling.
Eyes/Face ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles when handling significant quantities or during procedures with a high splash potential (e.g., solvent addition).Protects against dust particles and accidental splashes, preventing severe eye irritation.[3][8]
Body Flame-resistant lab coat. Protects skin from incidental contact and offers a layer of protection against the compound's combustibility.[1][9]
Respiratory NIOSH-approved N95 (or higher) respirator. Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of irritating dust.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

Effective protection is a combination of the right equipment and safe work practices. The following workflow integrates PPE use into the entire handling process, from preparation to disposal.

prep 1. Preparation - Don all required PPE - Prepare work area in fume hood weigh 2. Weighing - Perform inside fume hood - Use anti-static weigh paper - Handle with care to minimize dust prep->weigh dissolve 3. Dissolving - Add solvent slowly to solid - Cap and agitate gently - Avoid splashing weigh->dissolve cleanup 4. Post-Handling Cleanup - Decontaminate spatula/surfaces - Collect cleaning solvent as waste dissolve->cleanup waste 5. Waste Segregation - Solid Waste (gloves, paper) - Liquid Waste (solvents) cleanup->waste doff 6. Doffing PPE - Remove gloves first - Wash hands thoroughly waste->doff

Caption: Standard operational workflow for safe chemical handling.

Detailed Protocol
  • Engineering Controls: All handling of 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] Ensure that an eyewash station and safety shower are immediately accessible.

  • Handling and Weighing:

    • Before handling, cover the work surface within the fume hood with disposable bench paper.[9]

    • To weigh the compound, use an analytical balance with a draft shield.

    • Use a clean spatula to carefully transfer the powder to your weighing vessel. Avoid any actions that could generate dust.[9]

    • If any material is spilled, clean it up immediately following the emergency procedures below.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the vessel containing the powder slowly to prevent splashing.

    • Cap the vessel before agitation or mixing.

  • Post-Handling Decontamination:

    • Thoroughly clean all equipment that came into contact with the compound using an appropriate solvent (e.g., acetone, ethyl acetate).

    • Collect this cleaning solvent in a designated hazardous liquid waste container.[9]

    • Wipe down the work surface in the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][8] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1] Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[11]

Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, bench paper, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous solid waste container.[9]

  • Liquid Waste: All solutions containing the compound and solvents used for cleaning must be collected in a labeled hazardous liquid waste container. Do not pour any amount down the drain.[1]

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

By adopting this comprehensive safety and handling protocol, you can confidently and safely incorporate 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester into your research workflows, ensuring the integrity of your experiments and, most importantly, the well-being of your team.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds. Technical Support Center.
  • Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester Safety Data Sheet.
  • ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Safety Operating Guide.
  • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene.
  • ResearchGate. (n.d.). Prediction of pyrazole chemical toxicity risks and outcomes.
  • Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids.
  • Fisher Scientific. (2009, September 8). Safety Data Sheet.
  • Your Safety Company. (2025, November 5). The Acid Test: Essential PPE for Nitric Acid Protection.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • AA BLOCKS INC. (n.d.). 1H-Pyrazole-4-Boronic Acid Pinacol Ester Safety Data Sheet.
  • Fisher Scientific. (n.d.). Pyrazole-4-boronic acid pinacol ester Safety Data Sheet.
  • Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Org. Synth. 2017, 94, 215.
  • Sigma-Aldrich. (n.d.). 1-Methylpyrazole-4-boronic acid pinacol ester. Product Page.
  • Journal of Chemical Health Risks. (2024, December 31). “Review on Biological Activities of Pyrazole Derivatives”.
  • Fisher Scientific. (2024, March 18). 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98% Safety Data Sheet.
  • MedChemExpress. (2025, October 11). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester-d3 Safety Data Sheet.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • ACS Publications. (2015, July 10). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives.

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